molecular formula C8H6IN3O2 B1344631 3-Iodo-1-methyl-6-nitro-1H-indazole CAS No. 1363382-12-0

3-Iodo-1-methyl-6-nitro-1H-indazole

Cat. No.: B1344631
CAS No.: 1363382-12-0
M. Wt: 303.06 g/mol
InChI Key: MBFJQSWNJCSHFD-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H6IN3O2 and its molecular weight is 303.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFJQSWNJCSHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286532
Record name 1H-Indazole, 3-iodo-1-methyl-6-nitro-
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Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-12-0
Record name 1H-Indazole, 3-iodo-1-methyl-6-nitro-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-iodo-1-methyl-6-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID001286532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-Iodo-1-methyl-6-nitro-1H-indazole: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted indazoles are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2] Among these, 3-Iodo-1-methyl-6-nitro-1H-indazole is a highly valuable intermediate, prized for the synthetic versatility offered by its C-3 iodo group—a versatile handle for elaboration via cross-coupling reactions.[3][4] This guide provides an in-depth, scientifically grounded protocol for the synthesis of this key building block, moving from strategic retrosynthetic analysis to a detailed, step-by-step experimental procedure. We will explore the mechanistic underpinnings of the core transformation—a Sandmeyer-type iododeamination—and provide actionable insights into reaction optimization, safety, and characterization to ensure the reliable and reproducible synthesis of high-purity material.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a bicyclic heteroaromatic system that is isosteric to indole and has been integral to the discovery of numerous biologically active molecules, including kinase inhibitors for oncology.[5][6] The specific molecule, this compound, combines several critical features for drug development:

  • The Indazole Core: A proven pharmacophore that provides a rigid framework for orienting substituents to interact with biological targets.

  • The C-3 Iodo Group: An exceptionally useful functional group. The carbon-iodine bond is relatively weak, making it an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, alkyl, and vinyl groups.[4]

  • The N-1 Methyl Group: This modification blocks the tautomerization common in unsubstituted indazoles and provides a specific steric and electronic profile, often enhancing binding affinity or metabolic stability.

  • The C-6 Nitro Group: A strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring system. It can also serve as a synthetic handle for further transformations, such as reduction to an amine group, opening avenues for amide bond formation or other functionalizations.

Given these features, a robust and scalable synthesis of this intermediate is of paramount importance to drug discovery programs targeting a wide array of diseases.

Synthetic Strategy & Mechanistic Insights

The most logical and field-proven approach to synthesizing this compound is via the diazotization of a 3-aminoindazole precursor followed by displacement of the resulting diazonium salt with iodide. This classic transformation is a variant of the Sandmeyer reaction.[7][8]

Retrosynthetic Analysis

A retrosynthetic breakdown reveals a straightforward pathway: The target molecule can be disconnected at the C-I bond, pointing to a diazonium salt intermediate. This diazonium salt, in turn, arises from the corresponding 3-aminoindazole, which itself can be prepared from a suitable starting material.

The Core Transformation: Iododeamination via Diazotization

The conversion of an aromatic primary amine to an aryl iodide is a cornerstone of organic synthesis.[9] The process occurs in two distinct stages:

  • Diazotization: The reaction of the primary amine (1-methyl-6-nitro-1H-indazol-3-amine) with nitrous acid (HNO₂) generates a highly reactive diazonium salt.[10] Nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt (typically sodium nitrite, NaNO₂) with a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0–5 °C).

    • Scientist's Note (Causality): The low temperature is critical. Aryl diazonium salts are thermally unstable and can decompose explosively if allowed to warm or isolate in a dry state.[11] The strong acid serves both to generate the reactive nitrosating agent (the nitrosonium ion, NO⁺) and to protonate the starting amine, preventing unwanted side reactions like triazene formation.

  • Iodide Displacement (Sandmeyer-type Reaction): The diazonium group (-N₂⁺) is an excellent leaving group (thermodynamically driven by the formation of stable dinitrogen gas, N₂). The introduction of an iodide source, such as potassium iodide (KI), leads to the displacement of the diazonium group.[12] The mechanism involves a single-electron transfer (SET) process, generating an aryl radical which then abstracts an iodine atom from an iodide source.[7]

    • Scientist's Note (Causality): Unlike Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, iodination typically proceeds readily without a catalyst.[8] This is because the iodide ion is a sufficiently strong reducing agent to initiate the electron transfer to the diazonium salt.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound from its 3-amino precursor.

Materials & Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)EquivalentsHazards
1-methyl-6-nitro-1H-indazol-3-amineC₈H₈N₄O₂192.17>98%10.01.0Irritant
Sulfuric AcidH₂SO₄98.0898% (conc.)--Corrosive, Oxidizer
Sodium NitriteNaNO₂69.00>97%12.01.2Oxidizer, Toxic
Potassium IodideKI166.00>99%15.01.5Irritant
Deionized WaterH₂O18.02---None
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade--Carcinogen suspect
Sodium ThiosulfateNa₂S₂O₃158.11---None
Brinesat. NaCl(aq)----None
Magnesium SulfateMgSO₄120.37Anhydrous--None
Step-by-Step Synthesis Workflow

The overall workflow involves the preparation of the diazonium salt followed by its conversion to the final iodo-indazole product.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Iodination & Work-up A 1. Dissolve 3-aminoindazole in conc. H₂SO₄ at 0-5 °C B 2. Prepare NaNO₂ solution in cold water C 3. Add NaNO₂ solution dropwise to amine solution (T < 5 °C) B->C D 4. Stir for 30 min at 0-5 °C to form diazonium salt C->D E 5. Prepare KI solution in water D->E Transfer of Diazonium Salt Intermediate F 6. Add diazonium salt solution to KI solution E->F G 7. Warm to RT, then heat to 50 °C until N₂ evolution ceases F->G H 8. Cool, extract with DCM, wash with Na₂S₂O₃, brine G->H I 9. Dry (MgSO₄), filter, and concentrate in vacuo H->I J 10. Purify via column chromatography or recrystallization I->J

Figure 1: Overall workflow for the synthesis of this compound.

Procedure:

  • Preparation of the Diazonium Salt:

    • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (40 mL) and cool the flask in an ice-salt bath to 0–5 °C.

    • Slowly add 1-methyl-6-nitro-1H-indazol-3-amine (1.92 g, 10.0 mmol) in portions, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.

    • In a separate beaker, dissolve sodium nitrite (0.83 g, 12.0 mmol) in cold deionized water (10 mL).

    • Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred amine solution over 30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.

    • After the addition is complete, continue stirring the resulting solution in the ice bath for an additional 30 minutes.

  • Iodination and Product Isolation:

    • In a 500 mL beaker, dissolve potassium iodide (2.49 g, 15.0 mmol) in deionized water (50 mL) and cool in an ice bath.

    • Slowly and carefully, add the cold diazonium salt solution from step 1 to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently heat on a water bath to ~50 °C for 1 hour, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature. A dark solid should precipitate.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (50 mL) to remove any residual iodine, followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Characterization and Quality Control

Verifying the identity and purity of the final compound is essential. Standard analytical techniques should be employed:

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the methyl group, and aromatic protons on the indazole ring. Chemical shifts will be influenced by the nitro and iodo substituents.
¹³C NMR Structural ConfirmationSignals for all 8 unique carbon atoms in the molecule.
LC-MS Purity & Mass VerificationA major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺ (Expected m/z ≈ 303.97).
HPLC Purity AssessmentA single major peak, allowing for quantification of purity (e.g., >98%).[13]
Melting Point Identity & Purity CheckA sharp, defined melting range consistent with a pure compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Reagent Handling: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is a strong oxidizer and is toxic if ingested. Dichloromethane is a suspected carcinogen. Handle all chemicals within a certified chemical fume hood.

  • Reaction Hazards: The diazotization reaction is exothermic and produces unstable diazonium salts. Strict temperature control is mandatory to prevent runaway reactions and potential detonation, especially if the diazonium salt is allowed to dry out.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete diazotization.Ensure temperature is maintained at 0-5 °C during NaNO₂ addition. Check the purity of the starting amine.
Premature decomposition of diazonium salt.Add the diazonium salt solution to the KI solution promptly after its formation. Do not let it warm up.
Dark, Oily Product Presence of iodine and other byproducts.Ensure a thorough wash with sodium thiosulfate solution. Optimize purification conditions.
Incomplete Reaction Insufficient reaction time or temperature.After initial N₂ evolution, ensure the reaction is gently heated as per the protocol to drive it to completion.

Conclusion

The synthesis of this compound via a Sandmeyer-type iododeamination is a robust and reproducible method for accessing a key intermediate in drug discovery. By understanding the underlying reaction mechanisms and adhering strictly to the experimental parameters, particularly temperature control during diazotization, researchers can reliably produce this valuable building block. The protocol described herein provides a comprehensive framework for synthesis, purification, and characterization, enabling the advancement of medicinal chemistry programs that rely on this versatile scaffold.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Sharma, R., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Grokipedia. Sandmeyer reaction.
  • Benchchem. Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.
  • Google Patents. Methods for preparing indazole compounds.
  • ResearchGate. A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Characterization of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett.
  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • Benchchem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.
  • PubMed. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. Available from: [Link]

  • PubMed. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Available from: [Link]

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An In-depth Technical Guide to the Characterization of 3-Iodo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of 3-Iodo-1-methyl-6-nitro-1H-indazole (CAS No. 1363382-12-0), a key heterocyclic building block in medicinal chemistry and drug development. We present a detailed examination of its synthesis, structural elucidation through spectroscopic methods, physicochemical properties, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties for its effective utilization in complex organic synthesis, particularly in the development of kinase inhibitors and other therapeutic agents. All protocols are detailed with an emphasis on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental design.

Introduction: The Significance of Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The therapeutic potential of indazole derivatives is profoundly influenced by the substitution pattern on the bicyclic ring system.[1][2]

This compound is a strategically functionalized intermediate. Each substituent serves a distinct and critical purpose:

  • The 3-Iodo Group: This is the most synthetically versatile position. The carbon-iodine bond is relatively weak, making it an excellent leaving group and an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[3][4] This allows for the facile introduction of diverse aryl, alkyl, and alkynyl moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The 1-Methyl Group: N-methylation prevents the formation of regioisomers during subsequent reactions and can improve the compound's pharmacokinetic properties, such as solubility and metabolic stability.

  • The 6-Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly modulates the electronic properties of the indazole ring. It can also serve as a precursor to an amino group via reduction, providing another site for derivatization.[3][5]

This guide will systematically detail the synthesis and comprehensive characterization of this valuable synthetic intermediate.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available precursor. The general workflow involves N-methylation, followed by nitration and finally, regioselective iodination.

Synthetic Workflow Diagram

G cluster_0 Synthesis Pathway A 1-Methyl-1H-indazole B Nitration (e.g., HNO₃/H₂SO₄) A->B C 1-Methyl-6-nitro-1H-indazole B->C D Iodination (e.g., I₂, K₂CO₃ in DMF) C->D E This compound D->E F Purification (Column Chromatography) E->F G Characterized Product F->G

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established methodologies for the functionalization of indazole scaffolds.[3]

Step 1: Synthesis of 1-Methyl-6-nitro-1H-indazole

  • Reaction Setup: To a stirred solution of 6-nitro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq) at room temperature.

  • Methylation: Add methyl iodide (CH₃I) (1.2 eq) dropwise to the suspension. The reaction is mildly exothermic. Maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water. The product will precipitate. Filter the solid, wash with copious amounts of water to remove DMF and salts, and dry under vacuum.

    • Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the indazole N-H, forming the nucleophilic indazolide anion.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 1-methyl-6-nitro-1H-indazole (1.0 eq) in DMF. Add powdered potassium carbonate (K₂CO₃) (2.0 eq).

  • Iodination: Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise over 1-2 hours. Maintain the reaction temperature below 35°C.[3]

  • Reaction Monitoring: Stir the reaction at room temperature for 5-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine. The product precipitates as a solid.

  • Purification: Filter the crude product, wash with water, and dry. Purify the solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

    • Causality: The C3 position of the indazole ring is susceptible to electrophilic substitution.[1] The base (K₂CO₃) is crucial for the reaction, likely facilitating the formation of a more reactive species.

Structural and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties
PropertyValue
CAS Number 1363382-12-0[6]
Molecular Formula C₈H₆IN₃O₂
Molecular Weight 303.06 g/mol
Appearance Expected to be a yellow or off-white solid
Purity Typically >95% after chromatography
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Expected Signals:

    • An N-methyl singlet (CH₃) around 4.0-4.2 ppm.

    • Three distinct aromatic proton signals in the range of 7.5-8.5 ppm. The strong electron-withdrawing effect of the nitro group will cause significant downfield shifts for adjacent protons.

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

  • Expected Signals:

    • An N-methyl carbon signal around 30-35 ppm.

    • Eight aromatic/heterocyclic carbon signals. The carbon attached to the iodine (C3) and the carbon attached to the nitro group (C6) will be significantly shifted due to electronic effects.

Note: While specific, experimentally verified spectra for this exact compound are not widely published, data from closely related analogs like 1-Methyl-5-nitro-1H-indazole can be used for prediction. For this analog, the N-CH₃ signal appears at 4.15 ppm, and aromatic signals are observed at 8.80, 8.28, 8.18, and 7.85 ppm.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.

ParameterExpected Value
Molecular Formula C₈H₆IN₃O₂
Calculated Exact Mass 302.9505 g/mol
Expected [M+H]⁺ Peak 303.9578 m/z
Expected [M-H]⁻ Peak 301.9432 m/z
  • Self-Validation: The observation of the [M+H]⁺ peak at m/z 303.9578 with high mass accuracy (<5 ppm error) in an HRMS analysis provides definitive confirmation of the elemental formula. The characteristic isotopic pattern of iodine (a single intense peak) will also be present.

X-ray Crystallography

While a crystal structure for this compound is not publicly available, data from the closely related 3-chloro-1-methyl-5-nitro-1H-indazole reveals a nearly planar indazole ring system.[5][8] It is expected that the target compound would adopt a similar planar conformation, which is important for understanding its potential interactions with biological targets.[5]

Characterization Workflow Diagram

G cluster_0 Compound Characterization Workflow A Purified Compound B ¹H & ¹³C NMR A->B D HRMS A->D F X-ray Crystallography (if single crystals available) A->F C Structural Confirmation B->C H Final Structural Elucidation C->H E Molecular Formula & Weight Confirmation D->E E->H G 3D Structure & Packing F->G G->H

Caption: A standard workflow for the complete structural characterization of the title compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in its capacity to undergo further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[4] This reactivity allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

  • Heck Reaction: Coupling with alkenes to introduce substituted vinyl groups.[3]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.

The electron-withdrawing nitro group generally increases the reactivity of the iodo-indazole in the oxidative addition step of the catalytic cycle, often leading to higher reaction efficiency.[4]

Reduction of the Nitro Group

The 6-nitro group can be readily reduced to a 6-amino group using standard reducing agents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C).[3][5] This introduces a nucleophilic amino group that can be further modified through acylation, alkylation, or diazotization reactions, adding another dimension of synthetic diversity.

Conclusion

This compound is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis is straightforward, and its structure can be unambiguously confirmed through a standard suite of analytical techniques, including NMR and mass spectrometry. The strategic placement of the iodo, methyl, and nitro groups provides three distinct points for chemical modification, making it an ideal building block for the synthesis of complex, biologically active molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[5][9] This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced drug discovery programs.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (URL: )
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  • Benchchem. An In-depth Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole. (URL: )
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. (URL: )
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An In-depth Technical Guide to 3-Iodo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1363382-12-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1-methyl-6-nitro-1H-indazole (CAS No. 1363382-12-0), a key heterocyclic building block with significant potential in medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes information from commercial suppliers and analogous structures to offer a robust resource for researchers. We will delve into its chemical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its reactivity and potential applications, particularly in the realm of kinase inhibitor development. The strategic positioning of the iodo, methyl, and nitro functional groups on the indazole core renders this molecule a highly versatile intermediate for the synthesis of complex pharmaceutical agents.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[1] Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of compounds targeting a wide array of biological targets. Notably, indazole derivatives have found success as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] The functionalization of the indazole core is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates.

This compound presents a unique combination of functional groups that are highly advantageous for synthetic elaboration. The iodine atom at the C3 position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[3] The nitro group at the C6 position is a strong electron-withdrawing group that can influence the reactivity of the heterocyclic ring and also serve as a precursor to an amino group, opening up further avenues for derivatization.[4] The N1-methylation distinguishes it from its 1H-indazole counterparts, potentially altering its solubility, metabolic stability, and binding interactions.

Physicochemical and Structural Properties

Based on information from chemical suppliers and computational predictions, the core properties of this compound are summarized below.[5][6][7]

PropertyValueReference(s)
CAS Number 1363382-12-0[6][7]
Molecular Formula C₈H₆IN₃O₂[5][6]
Molecular Weight 303.06 g/mol [5][6]
Appearance Expected to be a powder or crystalline solid[5]
Purity Typically ≥97% from commercial suppliers[6]
SMILES CN1/N=C(/I)C2=C1C=C([O-])C=C2[6]

The structure of this compound is characterized by the planar indazole ring system. The N1-methyl group and the substituents on the benzene ring dictate its electronic and steric profile.

Caption: Molecular structure of this compound.

Proposed Synthetic Pathways

Pathway A: N-Methylation of 3-Iodo-6-nitro-1H-indazole This pathway involves the initial synthesis of 3-iodo-6-nitro-1H-indazole followed by N-methylation.

Pathway B: Iodination of 1-Methyl-6-nitro-1H-indazole This pathway commences with the synthesis of 1-methyl-6-nitro-1H-indazole, followed by iodination at the C3 position.

synthesis_pathways cluster_pathway_a Pathway A cluster_pathway_b Pathway B start_A 6-Nitro-1H-indazole inter_A 3-Iodo-6-nitro-1H-indazole start_A->inter_A Iodination (I₂, Base) end_A This compound inter_A->end_A N-Methylation (e.g., MeI, Base) start_B 6-Nitro-1H-indazole inter_B 1-Methyl-6-nitro-1H-indazole start_B->inter_B N-Methylation (e.g., MeI, Base) end_B This compound inter_B->end_B Iodination (I₂, Base)

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a representative procedure for Pathway A, which is often preferred as direct iodination of the electron-rich indazole ring is typically efficient.

Step 1: Synthesis of 3-Iodo-6-nitro-1H-indazole from 6-Nitro-1H-indazole

This procedure is adapted from a known method for the C3-iodination of 6-nitroindazole.[8]

  • Materials: 6-Nitro-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 6-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • To this stirred suspension, add a solution of iodine (1.5 eq) in DMF dropwise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-6-nitro-1H-indazole.

Step 2: Synthesis of this compound

This step involves the N-methylation of the previously synthesized intermediate.

  • Materials: 3-Iodo-6-nitro-1H-indazole, Methyl Iodide (MeI), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH), and a polar aprotic solvent (e.g., DMF, Acetonitrile).

  • Procedure:

    • To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq).

    • Add methyl iodide (1.1-1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

    • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality behind Experimental Choices:

  • The choice of a base in the iodination step is crucial to deprotonate the indazole N-H, thereby increasing the nucleophilicity of the C3 position for electrophilic attack by iodine.[9]

  • N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of base and solvent can influence the regioselectivity of this reaction. Generally, in polar aprotic solvents like DMF, methylation tends to favor the N1 position.[10]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.[11][12][13][14][15]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the deshielding effect of the iodine atom.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.5 - 8.5m
N-CH₃~4.0s
  • Rationale: The aromatic protons will appear in the downfield region, with the proton ortho to the nitro group expected at the lowest field. The N-methyl protons will appear as a singlet, typically around 4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=N~140-150
C-NO₂~145-155
Aromatic C-H~110-130
C-I~90-100
N-CH₃~30-40
  • Rationale: The carbon attached to the nitro group (C6) and the carbon of the pyrazole ring (C7a) will be significantly deshielded. The carbon bearing the iodine atom (C3) will also be downfield.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the compound.

IonExpected m/z
[M]⁺303.95
[M+H]⁺304.96
  • Predicted Fragmentation Pattern: Under electron ionization (EI), fragmentation is expected. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The loss of the iodine atom (127 Da) is also a likely fragmentation pathway.[2][16]

fragmentation_pathway M [M]⁺˙ m/z = 303 frag1 [M-NO₂]⁺ m/z = 257 M->frag1 - NO₂ frag2 [M-I]⁺ m/z = 176 M->frag2 - I frag3 [M-CH₃]⁺ m/z = 288 M->frag3 - CH₃

Caption: Predicted mass spectrometry fragmentation pathway.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its functional groups, making it a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[5]

Cross-Coupling Reactions

The C3-iodo group is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[8][17][18] These reactions allow for the introduction of a wide variety of substituents, which is a key strategy in structure-activity relationship (SAR) studies during drug development.

cross_coupling cluster_reactions Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) start->suzuki heck Heck Coupling (Alkene, Pd catalyst) start->heck sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira product_suzuki 3-Aryl/Alkyl-1-methyl-6-nitro-1H-indazole suzuki->product_suzuki product_heck 3-Alkenyl-1-methyl-6-nitro-1H-indazole heck->product_heck product_sonogashira 3-Alkynyl-1-methyl-6-nitro-1H-indazole sonogashira->product_sonogashira

Caption: Key cross-coupling reactions of this compound.

Reduction of the Nitro Group

The nitro group at the C6 position can be readily reduced to an amino group using standard reducing agents such as SnCl₂, H₂/Pd-C, or iron in acidic media.[4][8] The resulting 6-amino-3-iodo-1-methyl-1H-indazole is a versatile intermediate that can be further functionalized through acylation, sulfonylation, or diazotization reactions.

Conclusion

This compound (CAS No. 1363382-12-0) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple handles for synthetic diversification, making it an attractive starting material for the synthesis of compound libraries targeting various biological pathways. While specific experimental data for this compound remains limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of such highly functionalized heterocyclic intermediates is expected to increase significantly.

References

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Spectroscopic Characterization of 3-Iodo-1-methyl-6-nitro-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Iodo-1-methyl-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely available in public repositories, this guide leverages empirical data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of novel chemical entities.

Introduction: The Structural Imperative of Substituted Indazoles

Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] The precise substitution pattern on the indazole core is paramount, as minor positional changes of functional groups can dramatically alter a molecule's pharmacological profile. The title compound, this compound, features a unique constellation of substituents: an iodo group at the 3-position, a methyl group on the N-1 nitrogen, and a nitro group at the 6-position. This substitution pattern makes the molecule a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions at the iodo-position.[3]

Accurate and unambiguous structural confirmation is a non-negotiable prerequisite for any downstream application. This guide provides a detailed examination of the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, offering a foundational blueprint for its identification and characterization.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~8.5 - 8.7d~9.0Deshielded by the adjacent nitro group and the anisotropic effect of the pyrazole ring.
H-5~8.1 - 8.3dd~9.0, ~2.0Influenced by the ortho nitro group (deshielding) and meta to the C-7 proton.
H-7~7.8 - 8.0d~2.0Least deshielded of the aromatic protons, likely appearing as a doublet due to coupling with H-5.
N-CH₃~4.2 - 4.4s-Characteristic singlet for a methyl group attached to a nitrogen atom in a heterocyclic system.[4]

The electron-withdrawing nature of the nitro group at the 6-position is anticipated to exert a significant deshielding effect on the aromatic protons, particularly H-5 and H-7.[5] The chemical shifts are predicted based on data from related nitro-substituted indazoles.[4] The N-methylation at the 1-position is confirmed by the presence of a singlet in the 4.2-4.4 ppm region.[4]

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound will reflect the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3~90 - 95Significant shielding effect from the directly attached iodine atom.[6][7]
C-3a~140 - 142Bridgehead carbon adjacent to the nitrogen and the benzene ring.
C-4~122 - 124Aromatic carbon.
C-5~118 - 120Aromatic carbon influenced by the adjacent nitro group.
C-6~145 - 148Directly attached to the electron-withdrawing nitro group, leading to significant deshielding.[8]
C-7~115 - 117Aromatic carbon.
C-7a~125 - 127Bridgehead carbon adjacent to the N-methylated nitrogen.
N-CH₃~35 - 37Typical chemical shift for a methyl group attached to a nitrogen in a heterocyclic ring.

The carbon atom bearing the iodine (C-3) is expected to be found significantly upfield due to the heavy atom effect. Conversely, the carbon attached to the nitro group (C-6) will be strongly deshielded.[8][9] The remaining aromatic and methyl carbon signals are predicted based on the analysis of similar substituted indazole and iodo-nitroaromatic systems.[1][6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Molecular Ion Peaks:

  • Molecular Formula: C₈H₆IN₃O₂

  • Molecular Weight: 303.06 g/mol [10]

  • Calculated Exact Mass: 302.9505 g/mol

  • Expected [M]⁺ Peak (m/z): 302.95

  • Expected [M+H]⁺ Peak (m/z): 303.9578

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition against the calculated exact mass, providing a high degree of confidence in the compound's identity.

Predicted Fragmentation Pathways:

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of the nitro and iodo substituents.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z ~257.[11][12]

  • Loss of I•: Cleavage of the C-I bond can lead to the loss of an iodine radical (I•), yielding a fragment at m/z ~176.

  • Loss of CH₃•: Loss of the methyl radical from the molecular ion would result in a fragment at m/z ~288.

  • Further Fragmentations: Subsequent losses of small molecules like CO and N₂ from the primary fragment ions can also be expected.[13]

The relative abundance of these fragment ions will provide valuable structural information.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following experimental protocols are recommended.

NMR Spectroscopy

Diagram 1: Workflow for NMR Data Acquisition and Processing

NMR_Workflow A Sample Preparation (~5-10 mg in 0.6 mL of deuterated solvent, e.g., DMSO-d6) B Instrument Setup (Spectrometer tune and shim) A->B C 1H NMR Acquisition (Standard pulse program) B->C D 13C NMR Acquisition (Proton-decoupled pulse program) B->D E Data Processing (Fourier transform, phase correction, baseline correction) C->E D->E F Spectral Analysis (Peak picking, integration, chemical shift referencing) E->F

Caption: A streamlined workflow for acquiring and processing NMR data.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities. In the ¹³C NMR spectrum, identify the chemical shift of each carbon signal.

Mass Spectrometry

Diagram 2: Workflow for Mass Spectrometry Analysis

MS_Workflow A Sample Preparation (Dilute solution in a suitable solvent, e.g., methanol or acetonitrile) B Sample Introduction (Direct infusion or via LC) A->B C Ionization (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) B->C D Mass Analysis (e.g., Quadrupole, Time-of-Flight - TOF) C->D E Detection (Ion detector) D->E F Data Analysis (Mass spectrum generation, peak identification, fragmentation analysis) E->F

Caption: A generalized workflow for mass spectrometric analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a liquid chromatography (LC) system for mixture analysis and purification verification.

  • Ionization: Ionize the sample using an appropriate method. Electrospray ionization (ESI) is a soft ionization technique suitable for determining the molecular weight with minimal fragmentation. Electron ionization (EI) is a hard ionization technique that will induce fragmentation and provide structural information.[14]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the m/z values of the fragment ions. For high-resolution mass spectrometry, the measured exact mass is compared to the calculated exact mass to confirm the elemental composition.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive characterization has been outlined. The provided experimental protocols offer a clear roadmap for researchers to obtain and interpret the spectroscopic data for this and other novel substituted indazoles. Adherence to these rigorous analytical practices is fundamental to ensuring the scientific integrity of research and development in the field of medicinal chemistry.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–885. [Link][1][2][15][16]

  • Niessen, W. M. A., & van der Greef, J. (1992). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of the American Society for Mass Spectrometry, 3(8), 877–883. [Link][17]

  • SpectraBase. (n.d.). 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link][9]

  • Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2181–2190. [Link][11]

  • SpectraBase. (n.d.). 1-Iodo-4-nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link][8]

  • University of Regensburg. (n.d.). Chemical shifts. [Link][5]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link][18]

  • University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link][13]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link][12]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link][19]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link][20]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link][21]

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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-Iodo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1-methyl-6-nitro-1H-indazole, a substituted indazole with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogues to project its molecular characteristics, physicochemical properties, and reactivity. A detailed analysis of the indazole scaffold is presented, along with the electronic and steric influences of the iodo, methyl, and nitro substituents. This guide also outlines a plausible, field-proven synthetic protocol and details the expected spectroscopic data for structural elucidation and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a key pharmacophore in a multitude of biologically active molecules. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antitumor, and anti-HIV properties.[2]

The specific substitution pattern of functional groups on the indazole core profoundly influences the molecule's chemical reactivity and biological efficacy.[1] The title compound, this compound, possesses three key substituents that impart distinct characteristics:

  • The iodo group at the C3 position is a valuable synthetic handle, enabling further functionalization through various cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions.[1][3]

  • The nitro group at the C6 position is a strong electron-withdrawing group, which can influence the molecule's electronic properties and its potential as a kinase inhibitor.

  • The methyl group at the N1 position enhances lipophilicity and can influence the molecule's binding affinity and metabolic stability.

This guide will delve into the molecular architecture of this compound, providing a robust framework for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

While crystallographic data for this compound is not currently available in the public domain, we can infer its structural and physicochemical properties from its constituent parts and data from closely related compounds like 3-Iodo-6-nitro-1H-indazole.[4][5]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are extrapolated from known data for similar structures and computational models.

PropertyPredicted ValueSource/Method
Molecular Formula C₈H₆IN₃O₂-
Molecular Weight 303.06 g/mol [1]
Appearance Likely a solid[1]
XLogP3 ~2.5Computational Prediction
Hydrogen Bond Donor Count 0-
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 0[5]
Topological Polar Surface Area 74.5 Ų[4][5]
Structural Insights

The indazole ring system is planar, and the substituents will lie in or close to this plane. The C-I bond at the C3 position is the most likely site for nucleophilic attack in cross-coupling reactions. The nitro group at C6 will withdraw electron density from the benzene ring, affecting the reactivity of the other positions. The methyl group on the N1 nitrogen will sterically influence the adjacent C7 position and may affect crystal packing.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a multi-step sequence starting from a commercially available precursor, 6-nitroindazole. The proposed synthetic pathway is outlined below.

Proposed Synthetic Workflow

G A 6-Nitroindazole B 3-Iodo-6-nitro-1H-indazole A->B Iodination (I₂, K₂CO₃, DMF) C This compound B->C N-Methylation (CH₃I, Base, Solvent)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Iodination of 6-Nitroindazole

This procedure is adapted from a known method for the iodination of 6-nitroindazole.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-nitroindazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add powdered potassium carbonate (K₂CO₃, 2.0 eq) to the solution while maintaining the temperature below 30°C.

  • Iodine Addition: Prepare a solution of iodine (I₂, 2.5 eq) in DMF. Add this solution dropwise to the reaction mixture over 5-6 hours, ensuring the reaction temperature does not exceed 35°C. The reaction is exothermic and should be monitored carefully.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice water. The precipitate, 3-iodo-6-nitro-1H-indazole, is collected by vacuum filtration, washed with water, and dried.

Causality: The use of a base like potassium carbonate is crucial to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which then attacks the iodine molecule in an electrophilic substitution reaction at the C3 position. DMF is an excellent polar aprotic solvent for this transformation.

Step 2: N-Methylation of 3-Iodo-6-nitro-1H-indazole

This is a standard N-alkylation reaction.

  • Reaction Setup: To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF), add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Methylating Agent: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete, as monitored by TLC.

  • Workup: After completion, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality: The base deprotonates the remaining N-H of the indazole ring, and the resulting anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to yield the N1-methylated product. The choice of base and solvent can influence the regioselectivity of methylation (N1 vs. N2), though N1 is generally the thermodynamically favored product.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. Based on related structures, the aromatic protons on the benzene ring will appear as doublets or doublet of doublets in the downfield region (typically δ 7.5-8.5 ppm). The N-methyl group will exhibit a singlet at approximately δ 3.8-4.2 ppm.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the iodine (C3) is expected to be significantly upfield due to the heavy atom effect, likely in the range of δ 90-100 ppm. The carbons of the nitro-substituted benzene ring will have characteristic shifts, and the N-methyl carbon will appear around δ 35-40 ppm.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass of the molecule (C₈H₆IN₃O₂). High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Spectroscopic DataExpected Values
¹H NMR (DMSO-d₆) Aromatic H's: ~7.5-8.5 ppm (m); N-CH₃: ~4.0 ppm (s)
¹³C NMR (DMSO-d₆) C3: ~90 ppm; Aromatic C's: ~110-150 ppm; N-CH₃: ~35 ppm
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 303.96
Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying key functional groups.[6]

  • N-O Stretching: The nitro group will exhibit two strong characteristic absorption bands. The asymmetric stretch is expected in the range of 1550-1475 cm⁻¹, and the symmetric stretch will appear between 1360-1290 cm⁻¹.[7]

  • Aromatic C-H Stretching: Bands for the aromatic C-H stretching will be observed above 3000 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the aromatic and pyrazole rings will appear in the 1600-1450 cm⁻¹ region.

Applications and Future Directions

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The iodo group at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs, particularly in the area of kinase inhibitors.[1]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the molecular structure, synthesis, and characterization of this compound. By leveraging data from closely related analogues, a robust framework for the synthesis and structural elucidation of this compound has been established. The detailed experimental protocols and expected spectroscopic data serve as a valuable resource for researchers aiming to utilize this versatile building block in their synthetic and medicinal chemistry endeavors.

References

  • PharmaCompass. (n.d.). 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-6-nitroindazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubChem. (n.d.). 6-Nitroindazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 3-Iodo-1-methyl-6-nitro-1H-indazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Iodo-1-methyl-6-nitro-1H-indazole, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predicted solubility profiles in a range of common organic solvents, and detailed experimental protocols for accurate solubility determination.

Introduction: The Significance of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its utility in research and development. For a compound like this compound, understanding its solubility is paramount for a variety of applications, including:

  • Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and preventing the incorporation of undissolved starting material as an impurity in the final product.

  • Purification and Isolation: Solubility differences are the cornerstone of purification techniques such as crystallization and chromatography. A well-characterized solubility profile enables the rational selection of solvent systems for these critical downstream processes.

  • Formulation Development: In the context of drug development, the solubility of a lead compound directly impacts its bioavailability and the feasibility of different administration routes.

  • High-Throughput Screening (HTS): For in vitro biological assays, compounds are typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create stock solutions. Poor solubility can lead to compound precipitation and inaccurate assay results.

This guide will provide the foundational knowledge and practical methodologies to effectively address the solubility challenges associated with this compound.

Physicochemical Properties and Predicted Solubility of this compound

The molecular structure of this compound dictates its interactions with various solvents. The key functional groups and structural features influencing its solubility are:

  • Indazole Core: A bicyclic aromatic heterocyclic system that contributes to the molecule's rigidity and potential for π-π stacking interactions.

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar group capable of acting as a hydrogen bond acceptor.

  • Iodo Group (-I): A large, polarizable halogen atom that increases the molecular weight and can participate in halogen bonding.

  • Methyl Group (-CH3): A nonpolar, lipophilic group.

  • N-Methyl Group: The methylation at the N1 position removes the potential for hydrogen bond donation from the indazole ring, which is present in the parent 1H-indazole.

Based on these features, a qualitative prediction of solubility can be made using the "like dissolves like" principle. The presence of the polar nitro group suggests that polar solvents will be required to overcome the crystal lattice energy of the solid compound. However, the overall molecule possesses significant nonpolar character due to the aromatic core, the methyl group, and the large iodine atom.

Therefore, it is anticipated that this compound will exhibit limited solubility in nonpolar solvents and will require polar solvents for effective dissolution. Highly polar aprotic solvents are predicted to be the most effective.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
SolventPolarity IndexSolvent TypePredicted SolubilityRationale for Prediction
Hexane0.1NonpolarVery Low / InsolubleThe nonpolar nature of hexane is a poor match for the polar nitro group of the solute.
Toluene2.4Nonpolar (Aromatic)LowThe aromatic character of toluene may offer some weak π-π stacking interactions, but it is unlikely to overcome the polarity of the nitro group.
Diethyl Ether2.8Polar AproticLowWhile possessing a dipole moment, diethyl ether is not sufficiently polar to effectively solvate the highly polar nitroindazole.
Dichloromethane (DCM)3.1Polar AproticModerateDCM offers a balance of polarity and the ability to dissolve a range of organic compounds. Some solubility is expected.
Ethyl Acetate (EtOAc)4.4Polar AproticModerateSimilar to DCM, ethyl acetate's polarity should allow for some degree of dissolution.
Tetrahydrofuran (THF)4.0Polar AproticModerate to HighTHF is a good general-purpose solvent with a higher polarity than ethyl acetate, which should enhance solubility.
  • Acetone | 5.1 | Polar Aprotic | Moderate to High | Acetone's high polarity makes it a good candidate for dissolving this compound. | | Acetonitrile (ACN) | 5.8 | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate the polar functional groups of the molecule. | | N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | High / Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds, including those with nitro groups.[1] | | Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High / Soluble | DMSO is one of the most polar aprotic solvents and is an excellent choice for dissolving polar and crystalline organic molecules.[1] | | Methanol (MeOH) | 5.1 | Polar Protic | Moderate | While polar, the hydrogen bonding network of methanol may not be as effective at solvating the N-methylated indazole as aprotic solvents. | | Ethanol (EtOH) | 4.3 | Polar Protic | Low to Moderate | Similar to methanol, but with lower polarity, ethanol is expected to be a less effective solvent. | | Water | 10.2 | Polar Protic | Very Low / Insoluble | The significant nonpolar surface area of the molecule is expected to make it poorly soluble in water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solute into vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Equilibrate for 24-48 hours at constant temperature equil1->equil2 Step 3 samp1 Centrifuge to pellet excess solid equil2->samp1 samp2 Withdraw supernatant using a filtered syringe samp1->samp2 Step 4 samp3 Dilute aliquot with mobile phase samp2->samp3 Step 5 samp4 Analyze by HPLC samp3->samp4 Step 6 quant2 Determine concentration from calibration curve samp4->quant2 quant1 Prepare calibration curve with known standards quant1->quant2 Step 7

Sources

The Discovery and Synthetic Evolution of Substituted 1H-Indazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted 1H-indazoles, tracing their synthetic evolution from the seminal work of Emil Fischer to the sophisticated methodologies of the 21st century. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative of the causality behind experimental choices, self-validating protocols, and a robust foundation in the scientific literature. We will delve into the classical intramolecular cyclization strategies, the transformative impact of transition metal catalysis, and the emergence of elegant metal-free approaches, all while addressing the persistent challenge of regioselectivity. Through detailed experimental protocols, mechanistic diagrams, and case studies of prominent 1H-indazole-containing drugs, this guide aims to be an indispensable resource for the rational design and synthesis of novel indazole derivatives.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Synthetic Endeavors

The story of the indazole ring system is intrinsically linked to the pioneering era of organic chemistry. Its discovery and the initial forays into its synthesis laid the groundwork for over a century of chemical innovation.

The Pioneering Work of Emil Fischer

Contrary to some accounts citing the year 1800, the first synthesis of an indazole derivative is credited to the Nobel laureate Hermann Emil Fischer in the early 1880s.[1] His work on hydrazines, for which he would later receive the Nobel Prize, was instrumental in this discovery. Fischer's initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid to yield an indazolone, a closely related derivative.[1] This intramolecular condensation reaction was a landmark achievement, demonstrating a viable pathway to this novel heterocyclic system.

Early Intramolecular Cyclization Strategies

Following Fischer's discovery, the late 19th and early 20th centuries saw the development of several foundational methods for constructing the 1H-indazole core, primarily relying on intramolecular cyclization reactions.

One of the earliest and most notable methods is the Jacobson synthesis, which involves the diazotization of o-toluidine derivatives followed by an intramolecular cyclization.[2] The key step is the formation of a diazonium salt, which then undergoes an intramolecular azo coupling.[2]

Mechanism of the Jacobson Synthesis:

The reaction proceeds through the diazotization of an o-alkylaniline, followed by an intramolecular electrophilic attack of the diazonium group onto the adjacent alkyl group, leading to the formation of the indazole ring after rearomatization.

Jacobson_Mechanism o_toluidine o-Toluidine Derivative diazonium Diazonium Salt o_toluidine->diazonium NaNO₂, H⁺ cyclization Intramolecular Azo Coupling diazonium->cyclization Spontaneous indazole 1H-Indazole cyclization->indazole Rearomatization Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Ar-X LigandEx Ligand Exchange PdII->LigandEx HNR'R'' PdII_N Ar-Pd(II)-NR'R''(L_n) LigandEx->PdII_N RedElim Reductive Elimination PdII_N->RedElim RedElim->Pd0 Ar-NR'R'' Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X Amine HNR'R''

Caption: Generalized catalytic cycle for Pd-catalyzed C-N bond formation.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Arylindazoles (General Procedure) [3]

  • Reaction Scheme:

    • A hydrazone is subjected to palladium-catalyzed C-H activation and intramolecular amination.

  • Reagents and Materials:

    • Substituted benzophenone tosylhydrazone

    • Palladium(II) acetate (Pd(OAc)₂)

    • Copper(II) acetate (Cu(OAc)₂)

    • Silver trifluoroacetate (AgOCOCF₃)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a solution of the hydrazone in DMSO, add Pd(OAc)₂, Cu(OAc)₂, and AgOCOCF₃.

    • Heat the reaction mixture at a specified temperature (e.g., 50 °C) for 10-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the residue by column chromatography.

The Rise of Metal-Free Synthetic Methodologies

While highly effective, transition metal catalysis can have drawbacks such as cost and the need to remove metal residues from the final product, which is a critical concern in pharmaceutical manufacturing. This has spurred the development of metal-free synthetic routes.

Direct C-H activation/amination has emerged as a powerful, atom-economical strategy for synthesizing 1H-indazoles. These reactions avoid the need for pre-functionalized starting materials, such as aryl halides. [4] Logical Workflow for Silver(I)-Mediated C-H Amination:

CH_Amination_Workflow Substrate Arylhydrazone Substrate Reaction Ag(I)-Mediated Oxidative C-H Amination Substrate->Reaction Ag(I) oxidant, Co-oxidant, Solvent, Heat Purification Silica Gel Chromatography Reaction->Purification Product 3-Substituted 1H-Indazole Purification->Product

Caption: Workflow for the synthesis of 3-substituted 1H-indazoles via C-H amination.

The [3+2] annulation of arynes with hydrazones provides a versatile route to substituted 1H-indazoles under mild conditions. [1][5]This approach allows for the construction of the indazole skeleton with a variety of substitution patterns.

Part 3: Regioselectivity in the Synthesis of Substituted 1H-Indazoles: A Persistent Challenge

A recurring theme in the synthesis of substituted indazoles is the control of regioselectivity. The two nitrogen atoms in the pyrazole ring offer two potential sites for substitution, leading to the formation of 1H- and 2H-indazole isomers.

Understanding the Factors Governing Regioselectivity

The regiochemical outcome of N-alkylation or N-arylation of the indazole core is influenced by a delicate interplay of factors:

  • Electronic Effects: Electron-withdrawing or -donating substituents on the benzene ring can influence the nucleophilicity of the N1 and N2 atoms.

  • Steric Hindrance: Bulky substituents near the N1 or N2 positions can direct substitution to the less hindered nitrogen.

  • Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the N1/N2 selectivity. [2][6][7][8]For instance, the use of sodium hydride in THF has been shown to favor N1 alkylation for many substituted indazoles. [2]

Strategies for Controlling Regioselectivity

Achieving high regioselectivity is a key objective in the synthesis of indazole-based drug candidates. Strategies to control the position of substitution include:

  • Directed Synthesis: Employing starting materials that are pre-functionalized to favor the formation of a specific regioisomer.

  • Optimized Reaction Conditions: Careful selection of reagents and reaction parameters to exploit the subtle differences in the reactivity of the two nitrogen atoms.

  • Protecting Groups: Using protecting groups to block one of the nitrogen atoms, allowing for selective functionalization of the other.

Table 1: Comparison of Regioselectivity in Different Synthetic Methods

Synthetic MethodTypical RegioselectivityKey Influencing Factors
Jacobson SynthesisGenerally favors 1H-indazolesPosition of the alkyl group on the aniline
Pd-catalyzed AminationCan be tuned for N1 or N2Ligand, base, and substrate structure
N-Alkylation of 1H-IndazoleOften gives a mixture of N1 and N2Base, solvent, electrophile, and indazole substituents

Part 4: The 1H-Indazole Scaffold in Modern Drug Discovery

The 1H-indazole motif is a prominent feature in numerous approved drugs and clinical candidates, particularly in the field of oncology. Its ability to participate in key hydrogen bonding interactions and its favorable physicochemical properties make it an attractive scaffold for enzyme inhibitors.

Case Studies of 1H-Indazole-Containing Drugs

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma. [9]The 1H-indazole core of axitinib plays a crucial role in its binding to the ATP-binding pocket of the kinase.

Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFR, platelet-derived growth factor receptor (PDGFR), and other kinases. [10][11][4][5][12]The synthesis of pazopanib often involves the construction of a substituted 2H-indazole, but the fundamental synthetic strategies are closely related to those for 1H-indazoles.

References

  • MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules. [Link]

  • Preprints.org. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]

  • Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. [Link]

  • Park, A., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Alam, J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Haddadin, M. J., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry. [Link]

  • Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

  • Charette, A. B., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]

  • Kumar, A., et al. (2018). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of the Chinese Chemical Society. [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • ResearchGate. (2025). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • National Institutes of Health. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • ChemRxiv. (2025). Nitroreductase-triggered indazole formation. [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of indazole synthesis from hydrazones. [Link]

  • ResearchGate. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. [Link]

  • National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

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  • American Chemical Society. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]

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An In-depth Technical Guide on the Electronic Effects of the Nitro Group on the 1H-Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged heterocyclic motif integral to the design of numerous pharmacologically active agents. The introduction of a nitro (NO₂) group, a potent electron-withdrawing substituent, profoundly modulates the electronic landscape of the indazole core. This guide provides a comprehensive technical analysis of the electronic effects imparted by the nitro group, contingent on its position on the carbocyclic ring of the 1H-indazole system. We will delve into the nuanced interplay of inductive and resonance effects, their quantifiable impact on physicochemical properties such as acidity (pKa), and their influence on the molecule's reactivity and spectroscopic signatures (¹H & ¹³C NMR). This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of nitro-1H-indazole derivatives in medicinal chemistry and materials science.

Introduction: The 1H-Indazole Core and the Influence of the Nitro Group

1H-indazole is an aromatic heterocyclic compound composed of a fused benzene and pyrazole ring. This structure is characterized by a degree of aromaticity and the presence of two nitrogen atoms, which contribute to its unique chemical properties. The introduction of a nitro group (-NO₂) dramatically alters the electron density distribution within the indazole ring system.[1] The nitro group is a strong electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M).[1][2]

The position of the nitro group on the benzene portion of the indazole ring dictates the extent and nature of these electronic perturbations.[2] This, in turn, governs the molecule's reactivity towards both electrophilic and nucleophilic reagents, its acidity, and its spectral characteristics.[1][2] Understanding these positional effects is paramount for the rational design of novel indazole-based compounds with tailored properties.

Positional Isomerism and its Electronic Consequences

The electronic impact of the nitro group is not uniform across all positions of the indazole's carbocyclic ring. The interplay between resonance and inductive effects varies significantly, leading to distinct chemical behaviors for each isomer.

The Inductive Effect (-I)

The high electronegativity of the nitrogen and oxygen atoms in the nitro group results in a strong inductive pull of electron density away from the indazole ring. This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the nitro group and diminishing with increasing distance.

The Resonance Effect (-M)

The nitro group can participate in resonance delocalization, withdrawing electron density from the aromatic system. This effect is most significant when the nitro group is in conjugation with the π-system of the indazole ring. The effectiveness of this delocalization is highly dependent on the position of the nitro group.

Visualizing Electron Withdrawal: Resonance Structures

The following diagrams illustrate the delocalization of electron density in 5-nitro- and 6-nitro-1H-indazole, highlighting the positions most affected by the resonance effect.

Caption: Resonance delocalization in 5-nitro-1H-indazole.

Caption: Resonance delocalization in 6-nitro-1H-indazole.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Impact on Acidity (pKa)

The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton of the indazole ring by stabilizing the resulting indazolide anion. This effect is more pronounced when the nitro group is at a position that can effectively delocalize the negative charge through resonance. Consequently, nitro-1H-indazoles are more acidic than the parent 1H-indazole.

CompoundpKa (in DMSO)
1H-Indazole~20
5-Nitro-1H-indazole16.92[3]
6-Nitro-1H-indazoleData not readily available
7-Nitro-1H-indazoleData not readily available

Note: The pKa values can vary depending on the solvent and experimental conditions.

Spectroscopic Analysis: Unveiling Electronic Effects

NMR spectroscopy is a powerful tool for probing the electronic environment of the 1H-indazole core. The chemical shifts of protons and carbons are highly sensitive to the electron density around them.

¹H NMR Spectroscopy

The introduction of a nitro group generally leads to a downfield shift (higher ppm) of the signals for the protons on the indazole ring, particularly those in close proximity to the nitro group or at positions electronically coupled to it through resonance. For example, in 6-nitro-1H-indazole-3-carbaldehyde, the H-7 proton is significantly deshielded and appears at a downfield chemical shift of 8.57 ppm.[4]

¹³C NMR Spectroscopy

Similarly, the carbon atoms of the indazole ring experience a deshielding effect. The carbon atom directly attached to the nitro group exhibits the most significant downfield shift. For instance, the C-6 carbon in 6-nitro-1H-indazole-3-carbaldehyde resonates at 146.9 ppm, while the C-5 carbon in the 5-nitro isomer is observed at 143.5 ppm.[4]

Position of Nitro GroupNotable ¹H NMR Shifts (ppm)Notable ¹³C NMR Shifts (ppm)
5-NitroH-4 and H-6 are significantly downfield.C-5 is significantly downfield.
6-NitroH-5 and H-7 are significantly downfield.C-6 is significantly downfield.
7-NitroH-6 is significantly downfield.C-7 is significantly downfield.

Note: The exact chemical shifts are dependent on the solvent and other substituents present in the molecule.

Influence on Chemical Reactivity

The electronic modifications induced by the nitro group have profound implications for the chemical reactivity of the 1H-indazole core.

Electrophilic Aromatic Substitution

The strong deactivating nature of the nitro group makes the indazole ring less susceptible to electrophilic aromatic substitution. The electron-poor nature of the ring disfavors attack by electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron deficiency created by the nitro group activates the indazole ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This is a synthetically valuable transformation for introducing a variety of functional groups.

Reactivity of Other Functional Groups

The electronic effects of the nitro group can also be transmitted to other functional groups attached to the indazole ring. For example, in a comparative analysis of 5-nitro-1H-indazole-3-carbaldehyde and 6-nitro-1H-indazole-3-carbaldehyde, the 5-nitro isomer is predicted to be more reactive towards nucleophilic attack at the aldehyde carbon.[2] This is attributed to the more effective resonance delocalization of the electron-withdrawing effect from the 5-position, which enhances the electrophilicity of the carbonyl carbon.[2]

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole

This section provides a representative protocol for the synthesis of 5-nitro-1H-indazole, a common precursor in medicinal chemistry.[5][6]

Materials:

  • 2-Methyl-4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methyl-4-nitroaniline in glacial acetic acid and cool the solution to 0 °C in an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled solution of 2-methyl-4-nitroaniline while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain 5-nitro-1H-indazole.

Logical Workflow for Characterization

G Characterization Workflow for Nitro-1H-Indazoles cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Property Analysis A Synthesis of Nitro-1H-Indazole Derivative B Purification (Crystallization/Chromatography) A->B C ¹H NMR Spectroscopy B->C D ¹³C NMR Spectroscopy B->D E Mass Spectrometry B->E F FT-IR Spectroscopy B->F G pKa Determination (Potentiometric Titration) F->G H Reactivity Studies (e.g., Nucleophilic Substitution) F->H

Caption: A logical workflow for the synthesis and characterization of nitro-1H-indazole derivatives.

Conclusion

The electronic effects of the nitro group on the 1H-indazole core are a multifaceted interplay of inductive and resonance phenomena that are highly dependent on the substituent's position. A thorough understanding of these effects is crucial for medicinal chemists and materials scientists to predict and control the physicochemical properties and reactivity of this important class of compounds. The insights provided in this guide, from fundamental electronic principles to practical spectroscopic analysis and synthetic protocols, serve as a valuable resource for the rational design and development of novel nitro-1H-indazole-based molecules with desired functionalities and biological activities.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses. [Link]

  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. [Link]

  • ScienceDirect. (2021). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

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Methodological & Application

Application Notes & Protocols: High-Efficiency Sonogashira Coupling of 3-iodo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2][3] This transformation is celebrated for its operational simplicity, mild reaction conditions, and high tolerance for a wide array of functional groups, making it indispensable in the synthesis of complex molecules.[1][4] Its applications are extensive, spanning the creation of pharmaceuticals, natural products, and advanced organic materials.[1][5]

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a nitro group, as seen in 3-iodo-1-methyl-6-nitro-1H-indazole, further enhances its utility. Nitroaromatic heterocycles are crucial pharmacophores found in a range of antibacterial, anticancer, and antiparasitic drugs.[6][7] The synthesis of alkynyl-substituted nitroindazoles via Sonogashira coupling thus opens a direct route to novel chemical entities with significant therapeutic potential.

This document provides a comprehensive guide to the Sonogashira coupling of this compound. We will delve into the underlying mechanism, present a detailed and optimized experimental protocol, and discuss key parameters for successful execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of advanced intermediates.

The Catalytic Heart of the Reaction: Mechanism of the Sonogashira Coupling

The widely accepted mechanism for the palladium- and copper-co-catalyzed Sonogashira reaction involves two interconnected, yet independent, catalytic cycles.[2][8] Understanding this mechanism is critical for rational optimization and troubleshooting.

  • The Palladium Cycle (The Workhorse): This cycle is responsible for activating the aryl iodide and coupling it with the alkyne.

    • Oxidative Addition: The active Palladium(0) catalyst, typically generated in situ, undergoes oxidative addition with the this compound. The electron-withdrawing nitro group enhances the electrophilicity of the C-I bond, often facilitating this rate-determining step.[9] This forms a square planar Palladium(II) intermediate.

    • Transmetalation: The copper acetylide, generated in the adjacent copper cycle, transfers its acetylide group to the Palladium(II) complex. This step displaces the iodide ligand.

    • Reductive Elimination: The newly formed di-organopalladium complex undergoes cis/trans isomerization followed by reductive elimination to yield the final product, the 3-alkynyl-1-methyl-6-nitro-1H-indazole, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle (The Activator): This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a key copper(I) acetylide intermediate.[2] This species is now ready to participate in the transmetalation step of the palladium cycle.

While highly efficient, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling.[1][2] To mitigate this, copper-free Sonogashira protocols have been developed, which are particularly useful when homocoupling is a significant side reaction.[2]

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd_complex Ar-Pd(II)L₂(C≡CR) transmetalation->coupled_pd_complex reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡C-R (Final Product) reductive_elimination->product cu_halide Cu(I)I cu_acetylide Cu(I)-C≡C-R alkyne H-C≡C-R (Terminal Alkyne) base_reaction + Base - Base·HI alkyne->base_reaction cu_acetylide->transmetalation Transfers Alkyne base_reaction->cu_acetylide Forms Copper Acetylide aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition

Caption: Figure 1: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a representative terminal alkyne, phenylacetylene.

Materials and Reagents
ReagentPurityTypical SupplierNotes
This compound>97%VariousSynthesize or purchase commercially.
Phenylacetylene>98%VariousPurify by distillation if necessary.
Dichlorobis(triphenylphosphine)palladium(II)>98%VariousPd(PPh₃)₂Cl₂
Copper(I) Iodide (CuI)>98%VariousUse freshly opened or properly stored material.
Triethylamine (TEA) or Diisopropylamine (DIPA)>99%VariousUse anhydrous grade, distill over CaH₂.
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)AnhydrousVariousUse from a solvent purification system or sealed bottle.
Equipment
  • Two or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon) with bubbler

  • Syringes and needles for liquid transfer

  • Heating mantle or oil bath with temperature control

  • Standard glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow start Start: Prepare Glassware setup 1. Setup & Inert Atmosphere (Flame-dry flask, purge with N₂/Ar) start->setup add_solids 2. Add Solids (Indazole, PdCl₂(PPh₃)₂, CuI) setup->add_solids add_liquids 3. Add Liquids (Anhydrous Solvent, Base, Alkyne) add_solids->add_liquids react 4. Reaction (Stir at RT to 60°C) add_liquids->react monitor 5. Monitor Progress (TLC) react->monitor Periodically quench 6. Quench & Work-up (Filter, Extract, Dry) react->quench Upon Completion monitor->react purify 7. Purification (Column Chromatography) quench->purify characterize 8. Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Figure 2: A typical workflow for the Sonogashira coupling experiment.

  • Reaction Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a steady stream of inert gas (Nitrogen or Argon). Maintain a positive inert atmosphere throughout the reaction.

  • Charge the Flask: To the flask, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.02 equiv., 2 mol%), and copper(I) iodide (0.04 equiv., 4 mol%).

  • Add Solvents and Reagents: Add anhydrous THF (or DMF) to create a stirrable suspension (approx. 0.1 M concentration relative to the indazole). Sequentially add triethylamine (3.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed without heating.[1][10] If the reaction is sluggish, gently warm the mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane/Ethyl Acetate eluent) until the starting indazole spot is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3-(phenylethynyl)-1-methyl-6-nitro-1H-indazole.

Optimization and Troubleshooting

The success of the Sonogashira coupling can be sensitive to several parameters. The following table provides guidance for optimization.

ParameterCondition A (Standard)Condition B (Alternative)Rationale & Discussion
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄ / CuIPdCl₂(PPh₃)₂ is often more stable and convenient. For less reactive substrates, Pd(PPh₃)₄ might be beneficial. N-Heterocyclic carbene (NHC) palladium complexes can also be highly effective alternatives to phosphine ligands.
Copper Co-catalyst Present (4 mol%)Absent (Copper-Free)The presence of CuI accelerates the reaction but risks alkyne homocoupling. If the Glaser product is observed, switch to a copper-free protocol, which may require a different base (e.g., piperidine) and slightly higher temperatures.[1][2]
Base Triethylamine (TEA)Diisopropylamine (DIPA)The choice of amine base is crucial. DIPA is often more effective than TEA for sluggish reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems.[4]
Solvent THFDMF or DioxaneTHF is a good starting point for reactive iodides. For more challenging couplings, a more polar, higher-boiling solvent like DMF can be advantageous, allowing for higher reaction temperatures.[10]
Temperature Room Temperature50 - 80 °CAryl iodides are highly reactive and often couple at room temperature.[1] If conversion is slow, moderate heating will increase the reaction rate. The electron-withdrawing nitro group on the indazole substrate generally increases its reactivity.[9]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is not old or degraded. Use fresh, high-quality catalyst.

    • Poor Reagent Quality: Use anhydrous solvents and freshly distilled liquid reagents (amine, alkyne).

    • Insufficient Temperature: For less reactive alkynes, heating may be necessary.

  • Formation of Black Precipitate (Palladium Black): This indicates catalyst decomposition. This can be caused by impurities (especially oxygen) or excessive heat. Ensure the reaction is run under a strictly inert atmosphere.

  • Significant Homocoupling (Glaser Product): This is a common side reaction when using a copper co-catalyst.[1] Ensure the reaction is strictly anaerobic. If the problem persists, switch to a copper-free protocol.

Applications in Synthesis and Medicinal Chemistry

The resulting 3-alkynyl-1-methyl-6-nitro-1H-indazoles are not merely final products but are highly valuable synthetic intermediates.

  • Drug Discovery Scaffolds: The indazole nucleus is a key component in numerous kinase inhibitors and other therapeutic agents. The attached nitro group is a well-established pharmacophore in antimicrobial and anticancer agents.[6][11][12] The combination of these two motifs creates a powerful platform for generating new drug candidates.

  • Versatile Chemical Handle: The alkyne moiety is exceptionally versatile for further chemical modification. It can readily participate in:

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, linking the indazole core to other molecular fragments.[13]

    • Further Cross-Couplings: The alkyne can be used in subsequent coupling reactions.

    • Reductions: Hydrogenation of the alkyne can yield the corresponding alkene or alkane, providing access to saturated linkers.

By providing a robust and efficient route to these valuable building blocks, the Sonogashira coupling of this compound serves as a critical enabling technology for advancing research in medicinal chemistry and materials science.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Reagents: Palladium catalysts are toxic and should be handled with care. Copper salts are harmful if ingested. Organic solvents (THF, DMF) are flammable and have associated health risks. Amines are corrosive and have strong odors. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction: The reaction should be conducted under an inert atmosphere to prevent the formation of potentially hazardous byproducts and to ensure catalyst stability.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling - Wikipedia. (2024). Wikipedia. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • The Sonogashira coupling reaction mechanism. (2023). ResearchGate. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Royal Society of Chemistry. [Link]

  • Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. (2009). ACS Publications. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2005). Thieme Connect. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2012). ResearchGate. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2014). ACS Publications. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2005). ResearchGate. [Link]

  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. (n.d.). Liskon Biological. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2013). KAUST Repository. [Link]

  • Researches and applications of nitroimidazole heterocycles in medicinal chemistry. (2022). Europe PMC. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). PubMed Central. [Link]

  • Medicinal Significance of Nitroimidazoles. (2002). NIScPR. [Link]

  • Synthesis method of indazole compound. (2013).
  • Researches and applications of nitroimidazole heterocycles in medicinal chemistry. (2022). ResearchGate. [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2023). MDPI. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). PubMed Central. [Link]

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Application Notes & Protocols: Chemoselective Reduction of 3-Iodo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 6-amino-3-iodo-1-methyl-1H-indazole is a critical building block in contemporary medicinal chemistry, serving as a key precursor for a range of targeted therapeutics, including potent kinase inhibitors. Its synthesis hinges on the efficient and clean reduction of the nitro group of 3-Iodo-1-methyl-6-nitro-1H-indazole. This transformation, while seemingly straightforward, presents a significant chemoselectivity challenge: the nitro group must be reduced to an amine without cleaving the relatively labile carbon-iodine (C-I) bond. Reductive dehalogenation is a common and problematic side reaction, particularly with standard catalytic hydrogenation methods.[1][2]

This guide provides a detailed analysis of various reduction methodologies, explaining the mechanistic rationale behind protocol choices to mitigate side reactions. We present field-proven, step-by-step protocols for reliable, high-yield synthesis of the target amine, designed for researchers and professionals in drug development.

The Core Challenge: Chemoselectivity and Reductive Deiodination

The primary obstacle in the reduction of halogenated nitroaromatics is preserving the carbon-halogen bond.[2] The iodine substituent in this compound is the most susceptible to cleavage among halogens.[1] This side reaction, known as hydrodehalogenation or deiodination, is especially prevalent under catalytic hydrogenation conditions (e.g., H₂/Pd/C).

The mechanism of palladium-catalyzed hydrogenation involves the adsorption of the molecule onto the catalyst surface.[3] This process can facilitate the oxidative addition of the aryl iodide into the palladium center, leading to the cleavage of the C-I bond and formation of the deiodinated byproduct. The target product, 6-amino-3-iodo-1-methyl-1H-indazole, is often more susceptible to dehalogenation than the nitro-containing starting material.[2] Therefore, controlling reaction conditions to favor nitro reduction over C-I bond cleavage is paramount.

This note will focus on methodologies that circumvent this issue by employing alternative mechanistic pathways, such as single-electron transfer from metals in acidic media or milder catalytic transfer hydrogenation.

Comparative Analysis of Reduction Methodologies

Several methods can be employed for this transformation, each with distinct advantages and disadvantages. The choice of method depends on factors such as scale, available equipment, and tolerance for impurities.

MethodKey ReagentsTypical YieldProsCons/Side Reactions
A: Stannous Chloride Reduction SnCl₂·2H₂O, Ethanol/Ethyl AcetateHighExcellent chemoselectivity, mild conditions, tolerates many functional groups.[4][5]Generates tin-based waste, workup can be challenging to remove tin oxides.[6]
B: Iron Reduction Fe powder, NH₄Cl or HCl/AcOH, Ethanol/WaterGood to HighCost-effective, environmentally benign metal, excellent selectivity.[5][7][8]Heterogeneous reaction can be slow, requires filtration of iron salts, potentially vigorous.[8]
C: Catalytic Transfer Hydrogenation Pd/C, Ammonium FormateGood to HighAvoids high-pressure H₂ gas, often good selectivity, rapid.[9][10]Risk of deiodination still present, catalyst cost, potential for catalyst poisoning.[11][12]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reduction of nitro compounds is often exothermic and requires careful temperature control, especially on a larger scale.[6][13] Handle all chemicals in accordance with their Safety Data Sheets (SDS).[14][15][16][17]

Protocol A: Stannous Chloride (SnCl₂) Reduction

This method is highly reliable for achieving excellent chemoselectivity. The reduction proceeds via electron transfer from the Sn(II) salt, a mechanism less prone to causing dehalogenation.[4][6]

Reagents & Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension in portions. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours). A standard mobile phase is 30-50% ethyl acetate in hexanes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice and basify by slowly adding saturated sodium bicarbonate solution until the pH is ~8. Be cautious as gas evolution (CO₂) will occur. A thick, white precipitate of tin salts will form.

    • Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting 6-amino-3-iodo-1-methyl-1H-indazole can be purified by column chromatography on silica gel if necessary.

Protocol B: Iron (Fe) Reduction in Neutral Conditions

The Béchamp reduction (Fe/HCl) is a classic method, but using ammonium chloride provides a milder, near-neutral condition that is also highly effective and chemoselective.[8][18] This protocol is cost-effective and environmentally friendly.

Reagents & Materials:

  • This compound

  • Iron powder (<325 mesh) (3-5 equivalents)

  • Ammonium chloride (NH₄Cl) (4-5 equivalents)

  • Ethanol, Water

  • Diatomaceous earth (Celite®)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add the nitroindazole (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 v/v mixture). The solution should be stirrable.

  • Reagent Addition: Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture.[8]

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C). The reaction can be vigorous initially.[8]

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-4 hours, indicated by the disappearance of the yellow nitro compound.

  • Work-up:

    • Once complete, cool the mixture to room temperature.

    • Filter the hot mixture through a pad of Celite® to remove the iron salts.

    • Wash the filter cake thoroughly with hot ethanol.[8]

    • Remove the ethanol from the filtrate under reduced pressure.

    • The remaining aqueous residue can be diluted with water and extracted multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the amine.

  • Purification: Purify by column chromatography as needed.

Protocol C: Catalytic Transfer Hydrogenation (CTH)

CTH offers a convenient alternative to using pressurized hydrogen gas.[10] Ammonium formate serves as the in-situ hydrogen source upon decomposition on the palladium surface.[11] While there is still a risk of deiodination, it is often significantly lower than with direct hydrogenation.

Reagents & Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Ammonium Formate (HCOONH₄) (4-6 equivalents)

  • Methanol or Ethanol

  • Diatomaceous earth (Celite®)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the nitroindazole (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq) under a nitrogen or argon atmosphere.

  • Hydrogen Donor: Add ammonium formate (4-6 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (40-60 °C). Gas evolution (CO₂ and NH₃) will be observed.

  • Monitoring: Monitor the reaction closely by TLC. CTH reactions are often rapid (30-90 minutes). Do not let the reaction run significantly longer than necessary to minimize potential deiodination.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the filter cake to dry; keep it wet with solvent.

    • Wash the filter cake thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to provide the crude product.

  • Purification: Purify by column chromatography. It is advisable to check the crude product by ¹H NMR or LC-MS to quantify the level of any deiodinated byproduct.

Visualized Workflows and Transformations

General Reaction Scheme

The following diagram illustrates the fundamental chemical transformation discussed in this note.

G cluster_0 Starting Material cluster_1 Product This compound 6-Amino-3-iodo-1-methyl-1H-indazole This compound->6-Amino-3-iodo-1-methyl-1H-indazole [Reducing Agent] Ethanol or EtOAc struct1 This compound struct2 6-Amino-3-iodo-1-methyl-1H-indazole

Caption: General reduction of the nitro group to an amine.

Method Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate reduction protocol.

G start Start: Reduce This compound q1 Priority: Highest Chemoselectivity & Avoid Metal Waste? start->q1 q2 Priority: Cost-Effectiveness & Green Chemistry? q1->q2 No method_A Protocol A: Stannous Chloride (SnCl₂) q1->method_A Yes q3 Priority: Speed & No H₂ Gas? q2->q3 No method_B Protocol B: Iron (Fe) / NH₄Cl q2->method_B Yes method_C Protocol C: Catalytic Transfer Hydrogenation q3->method_C Yes end_node Purify Product q3->end_node No/Other method_A->end_node method_B->end_node method_C->end_node

Caption: Decision tree for selecting a reduction method.

References

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The Strategic Application of 3-Iodo-1-methyl-6-nitro-1H-indazole in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved kinase inhibitors. This guide focuses on a highly functionalized, yet underexplored, building block: 3-Iodo-1-methyl-6-nitro-1H-indazole . The strategic placement of the iodo, N-methyl, and nitro groups provides a unique combination of reactivity and structural features, making it an exceptionally valuable intermediate for the rapid construction of diverse libraries of potential kinase inhibitors. The N1-methylation circumvents the need for protecting group strategies often required for other indazoles, streamlining synthetic routes. The C3-iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the C6-nitro group can be used to modulate electronic properties or be reduced to an amine for further derivatization. This document provides a comprehensive overview of the synthesis of this key intermediate and detailed, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, targeting researchers and professionals in drug discovery and development.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized oncology, with numerous drugs targeting key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3]

The 1H-indazole ring system is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. Its rigid, bicyclic structure and hydrogen bonding capabilities allow it to mimic the hinge-binding motif of ATP in the kinase active site. The specific functionalization of this core determines the inhibitor's potency and selectivity.

This compound is an advanced intermediate designed for efficient diversification.

  • C3-Iodo Group: This is the primary reactive site for introducing molecular diversity. Aryl iodides are highly reactive in palladium-catalyzed cross-coupling reactions, generally requiring milder conditions than their bromo or chloro counterparts.

  • N1-Methyl Group: This feature provides a significant synthetic advantage. The indazole N-H proton is acidic and can interfere with many cross-coupling reactions, often necessitating a multi-step protection/deprotection sequence. The N1-methyl group removes this complication, simplifying synthesis and improving yields.

  • C6-Nitro Group: This strong electron-withdrawing group influences the electronic properties of the indazole ring, which can be crucial for binding affinity. Furthermore, the nitro group is a synthetic linchpin, readily reduced to a primary amine, which opens up a new vector for derivatization, for example, through amide bond formation or sulfonylation.

Synthesis of the Key Intermediate: this compound

The synthesis of the title compound is not widely documented, but a robust and logical two-step pathway can be designed based on established indazole chemistry. The sequence involves the regioselective N1-methylation of 6-nitro-1H-indazole followed by direct C3-iodination.

Synthesis_Workflow Start 6-Nitro-1H-indazole Step1 Step 1: N1-Methylation Start->Step1  Methylating Agent,  Acidic Conditions Intermediate 1-Methyl-6-nitro-1H-indazole Step1->Intermediate Step2 Step 2: C3-Iodination Intermediate->Step2  I₂, Base (KOH),  DMF Product This compound Step2->Product

Caption: Proposed synthetic workflow for the target intermediate.

Protocol 2.1: Regioselective N1-Methylation of 6-Nitro-1H-indazole

The regioselectivity of indazole alkylation is highly dependent on reaction conditions. While methylation under neutral or basic conditions often favors the N2-position, methylation under acidic conditions has been shown to selectively yield the N1-isomer for 6-nitroindazole.[4] This is attributed to the protonation state of the indazole nitrogens, guiding the alkylating agent to the N1 position, which leads to the more thermodynamically stable product.

Materials:

  • 6-Nitro-1H-indazole

  • Methylating agent (e.g., Dimethyl sulfate or Methyl iodide)

  • Solvent (e.g., Methanol)

  • Acid (e.g., Concentrated Hydrochloric Acid)

  • Neutralizing agent (e.g., Saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., Ethyl acetate)

Procedure:

  • Suspend 6-nitro-1H-indazole (1.0 equiv) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to 60 °C.

  • Add the methylating agent (1.1 equiv) dropwise.

  • Maintain the reaction at 60 °C and monitor for completion using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 1-methyl-6-nitro-1H-indazole.

Protocol 2.2: C3-Iodination of 1-Methyl-6-nitro-1H-indazole

The C3-position of the indazole ring is electron-rich and susceptible to electrophilic substitution. Direct iodination is a common and effective method for installing the iodine handle.

Materials:

  • 1-Methyl-6-nitro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve 1-methyl-6-nitro-1H-indazole (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen).

  • Add powdered potassium hydroxide (2.5 equiv) portion-wise. Stir the mixture at room temperature for 30 minutes.

  • Add iodine (1.5 equiv) in several portions over 20 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a stirred aqueous solution of sodium thiosulfate to quench excess iodine.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF.

  • Dry the product under vacuum to yield this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

With the key intermediate in hand, the C3-iodo group serves as an efficient coupling partner for introducing a vast array of chemical functionalities. The N1-methyl group obviates the need for N-H protection, a significant advantage that simplifies the process and avoids potential side reactions.[5]

Coupling_Reactions Substrate This compound Suzuki Suzuki-Miyaura (C-C bond) Substrate->Suzuki  R-B(OH)₂,  Pd Catalyst, Base Sonogashira Sonogashira (C-C bond, alkyne) Substrate->Sonogashira  R-C≡CH,  Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (C-N bond) Substrate->Buchwald  R₂NH,  Pd Catalyst, Base, Ligand Product_Suzuki 3-Aryl/Heteroaryl Derivatives Suzuki->Product_Suzuki Product_Sono 3-Alkynyl Derivatives Sonogashira->Product_Sono Product_Buchwald 3-Amino Derivatives Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions for derivatization.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[6]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid or pinacol boronate ester (1.5 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)

  • Base: 2M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)

  • Reaction vessel: Microwave vial or Schlenk tube

Procedure (Microwave Conditions):

  • To a microwave vial, add this compound, the boronic acid, Pd(PPh₃)₄, and 1,4-dioxane.

  • Add the 2M Na₂CO₃ solution.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 120 °C for 30-45 minutes. Monitor reaction completion by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition A (Conventional) Condition B (Microwave) Expected Outcome
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (5 mol%)High conversion, clean reaction profile.
Base K₃PO₄ (2.0 equiv)Na₂CO₃ (2.0 equiv, aq.)Effective coupling with a wide range of boronic acids.
Solvent Toluene/H₂O1,4-Dioxane/H₂OGood solubility for reactants.
Temperature 90-110 °C120-140 °CFaster reaction times with microwave heating.
Time 4-16 hours20-60 minutesSignificant acceleration of the reaction.
Table 1: Representative Suzuki-Miyaura Reaction Conditions.
Protocol 3.2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling introduces an alkynyl moiety, a linear and rigid linker that can be used to probe deep into a kinase's binding pocket or serve as a handle for further transformations like click chemistry.[7]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) co-catalyst: Copper(I) iodide (CuI) (10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous DMF or THF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (DMF or THF) followed by the base (Et₃N, 3.0 equiv).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, essential for synthesizing many kinase inhibitors where an amine linker connects the indazole core to other pharmacophoric elements.[8]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium pre-catalyst: e.g., XPhos Pd G3 (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a dry Schlenk tube or glovebox, add this compound, the palladium pre-catalyst, and the base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Stir vigorously until the reaction is complete as monitored by LC-MS (typically 2-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with brine, dry the organic phase over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition A (Primary Amines) Condition B (Secondary Amines) Expected Outcome
Catalyst/Ligand Pd₂(dba)₃ / XPhosXPhos Pd G3 (pre-catalyst)High yields for a broad range of amines.
Base NaOtBuCs₂CO₃ or K₃PO₄Stronger bases for less nucleophilic amines.
Solvent Toluene1,4-DioxaneChoice depends on reactant solubility and temperature.
Temperature 100-110 °C100-110 °CSufficient thermal energy for catalytic turnover.
Table 2: Representative Buchwald-Hartwig Amination Conditions.

Biological Context: Targeting Key Angiogenesis Pathways

Indazole-based inhibitors frequently target receptor tyrosine kinases (RTKs) that drive tumor angiogenesis, the process by which tumors form new blood vessels to support their growth. Key targets include VEGFR, PDGFR, and c-Kit.[9] The diverse derivatives synthesized from this compound can be screened against these kinases.

Kinase_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K/AKT Pathway VEGFR->PI3K RAS RAS/MAPK Pathway VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K cKit->RAS JAK JAK/STAT Pathway cKit->JAK Outcome Gene Transcription Cell Proliferation, Survival, Angiogenesis PI3K->Outcome RAS->Outcome JAK->Outcome

Caption: Simplified overview of key kinase signaling pathways.

Inhibitors developed from the indazole scaffold act as ATP-competitive binders, occupying the kinase domain and preventing the phosphorylation events that trigger these downstream pathways. This leads to an anti-proliferative and anti-angiogenic effect, starving the tumor of essential blood supply and inhibiting its growth.

Conclusion

This compound represents a highly strategic and synthetically tractable intermediate for the development of novel kinase inhibitors. Its pre-methylated N1-position simplifies synthetic operations by removing the need for protecting groups, while the C3-iodo and C6-nitro functionalities provide orthogonal handles for extensive and diverse chemical elaboration. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a robust framework for researchers to rapidly generate libraries of indazole-based compounds for screening against critical oncogenic kinases. This versatile building block has the potential to accelerate the discovery of next-generation targeted therapies.

References

  • Wu, Y., & Zhang, W. (2013). The c-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 9(5), 488–497. [Link][1][9]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link][2]

  • Heldin, C.-H. (2024). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 28(2), 115–125. [Link][3][10]

  • Vázquez-García, D., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link][6]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][8]

  • Palmer, J. H., et al. (2002). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1275. [Link][4]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link][7]

  • Bialas, C., et al. (2020). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 59(41), 18063-18068. [Link][11]

  • So, C. M., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(12), 2796–2800. [Link][5][12]

Sources

Application Note: A Protocol for the Synthesis of 3-amino-1-methyl-6-nitro-1H-indazole via Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including kinase inhibitors for oncology.[1] Specifically, 3-aminoindazole derivatives serve as crucial building blocks for constructing more complex molecular architectures.[2] The target molecule of this guide, 3-amino-1-methyl-6-nitro-1H-indazole, is a valuable intermediate, particularly for the synthesis of receptor tyrosine kinase inhibitors.

This document provides a comprehensive, field-tested protocol for the synthesis of 3-amino-1-methyl-6-nitro-1H-indazole starting from its 3-iodo precursor. The conversion of an aryl iodide to a primary arylamine is a cornerstone transformation in modern organic synthesis. While classical methods often require harsh conditions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and more versatile approach.[3][4] This protocol leverages a carefully selected palladium catalyst system to efficiently construct the target C-N bond. We will also explore the use of hydrazine hydrate as a practical and effective amino-group source for this transformation.

The causality behind the selection of each reagent and parameter is discussed in detail to provide researchers with a deep, mechanistic understanding of the protocol, enabling logical troubleshooting and adaptation for related substrates.

Reaction Scheme and Mechanistic Overview

The conversion of 3-iodo-1-methyl-6-nitro-1H-indazole to the desired 3-amino product is achieved via a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism for this type of transformation, the Buchwald-Hartwig amination, proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.

Reaction: this compound + Hydrazine hydrate → 3-amino-1-methyl-6-nitro-1H-indazole

Mechanistic Rationale: The Buchwald-Hartwig amination is exceptionally effective for forming C-N bonds with sterically hindered or electron-deficient aryl halides, which are often poor substrates for traditional nucleophilic aromatic substitution.[5] The key to its success lies in the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step from the Pd(II) intermediate, facilitating catalyst turnover and leading to high product yields.[4][6] The choice of a strong, non-nucleophilic base is critical for deprotonating the amine nucleophile (or its precursor) to form the palladium-amido complex without competing side reactions.

Buchwald_Hartwig_Cycle cluster_main pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)I Complex oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange amido_complex L₂Pd(II)(Ar)(NH₂) Amido Complex ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product_point Ar-NH₂ reductive_elimination->product_point start_point Ar-I start_point->oxidative_addition amine_point H₂N-NH₂ (Base) amine_point->ligand_exchange

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials and Reagents

ReagentCAS NumberSupplierNotes
This compound1000343-73-0VariousStarting material. Ensure purity >98%.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3VariousPalladium pre-catalyst. Store under inert atmosphere.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)161265-03-8VariousBulky phosphine ligand. Store under inert atmosphere.
Sodium tert-butoxide (NaOtBu)865-48-5VariousStrong, non-nucleophilic base. Handle in a glovebox.
Hydrazine hydrate (50-60% solution)7803-57-8VariousHighly Toxic & Corrosive . Use with extreme caution.[7]
Anhydrous Toluene108-88-3VariousDry solvent is crucial for reaction efficiency.
Ethyl Acetate (EtOAc)141-78-6VariousFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AIn-house prepFor aqueous workup.
Brine (Saturated NaCl solution)N/AIn-house prepFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9VariousFor drying organic layer.
Celite®61790-53-2VariousFiltration aid.

Detailed Experimental Protocol

1. Reaction Setup:

  • Rationale: The exclusion of air and moisture is paramount for the stability and activity of the Pd(0) catalyst. Using Schlenk techniques or a glovebox prevents catalyst oxidation.

  • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 3.03 g, 10 mmol), Xantphos (0.04 eq, 231 mg, 0.4 mmol), and Pd₂(dba)₃ (0.02 eq, 183 mg, 0.2 mmol).

  • In a glovebox, add sodium tert-butoxide (2.5 eq, 2.40 g, 25 mmol) to the flask.

  • Seal the flask with a rubber septum, remove it from the glovebox (if used), and connect it to a Schlenk line.

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

2. Addition of Reagents:

  • Rationale: Anhydrous solvent prevents quenching of the strong base and hydrolysis of catalyst intermediates. The slow addition of hydrazine manages the initial exotherm and ensures controlled reaction initiation.

  • Add anhydrous toluene (50 mL) via cannula or a dry syringe.

  • Stir the resulting suspension at room temperature for 15 minutes to allow for pre-formation of the active catalyst.

  • Via syringe, slowly add hydrazine hydrate (5.0 eq, ~2.5 mL, 50 mmol) to the stirring suspension. Caution: Hydrazine is highly toxic and corrosive; handle with extreme care in a fume hood.[8]

3. Reaction and Monitoring:

  • Rationale: Heating is required to overcome the activation energy for the catalytic cycle steps, particularly oxidative addition. TLC or LC-MS is used to track the consumption of the starting material to determine the reaction endpoint.

  • Fit the flask with a reflux condenser under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Maintain stirring at this temperature and monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS until the starting iodo-indazole is fully consumed (typically 4-8 hours).

4. Workup and Isolation:

  • Rationale: The workup procedure is designed to quench the reaction, remove the base and inorganic salts, and extract the product into an organic solvent. Filtering through Celite removes insoluble palladium black.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding deionized water (50 mL).

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with ethyl acetate (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Rationale: Flash column chromatography is a standard method to separate the desired product from non-polar impurities and baseline polar material. The choice of solvent system provides optimal separation.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford 3-amino-1-methyl-6-nitro-1H-indazole as a yellow to orange solid.

Workflow and Characterization

The overall experimental process from setup to final analysis is outlined below.

Caption: Experimental workflow for the synthesis.

Expected Characterization Data: Final product confirmation should be performed using standard analytical techniques. While specific spectral data for this exact molecule is not widely published, data can be predicted based on structurally similar compounds.[9]

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals for the N-methyl group (singlet, ~3.9-4.1 ppm), aromatic protons on the indazole ring, and a broad singlet for the amino (-NH₂) protons. The aromatic protons should show coupling patterns consistent with the substitution pattern.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the N-methyl carbon and the six distinct carbons of the indazole ring system.

  • High-Resolution Mass Spectrometry (HRMS): The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated theoretical mass for C₈H₉N₄O₂.[9]

Safety Considerations

This protocol involves several hazardous materials. A thorough risk assessment must be conducted before commencing any work.

Reagent/HazardNature of HazardRecommended Precautions
Hydrazine Hydrate Highly Toxic, Corrosive, Carcinogen. Severe burns to skin and eyes. Harmful if inhaled or absorbed through the skin.[7][8][10]Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Have an emergency shower and eyewash station readily accessible.[11]
Nitroaromatic Cmpds Potentially toxic and may be explosive under certain conditions, although this specific compound is not noted as a primary explosive.[12][13]Avoid friction, shock, and excessive heat. Handle with standard PPE.
Pd₂(dba)₃ / Xantphos Palladium compounds and phosphine ligands can be irritants and sensitizers.Handle in a fume hood or glovebox. Avoid inhalation of dust. Wear gloves and safety glasses.
Sodium tert-butoxide Strong base, corrosive, and reacts violently with water.Handle in a glovebox or under an inert atmosphere. Wear appropriate PPE. Quench slowly and carefully.
Toluene Flammable liquid, harmful if inhaled or absorbed through the skin.Use in a well-ventilated fume hood away from ignition sources. Wear appropriate gloves and safety glasses.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Wet solvent or reagents.3. Insufficient base.1. Use fresh Pd₂(dba)₃ and ligand. Ensure the reaction is set up under a strictly inert atmosphere.2. Use freshly distilled or commercially available anhydrous solvent.3. Ensure the base was added correctly and is not old/degraded.
Formation of Byproducts 1. Dehalogenation of starting material.2. Reaction temperature too high.1. This can occur if the catalyst system is not optimal. Ensure the correct Pd:Ligand ratio.2. Lower the reaction temperature to 80-90 °C and monitor for longer reaction times.
Difficult Purification 1. Incomplete removal of catalyst.2. Product streaking on silica gel.1. Ensure the filtration through Celite is performed carefully.2. Pre-adsorb the crude material onto silica gel before loading onto the column. Consider adding 1% triethylamine to the eluent to suppress streaking.

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of 3-amino-1-methyl-6-nitro-1H-indazole from its iodo precursor. By employing a modern palladium-catalyzed Buchwald-Hartwig amination, this transformation can be achieved in good yield under relatively mild conditions. The detailed explanation of the rationale behind reagent choices and procedural steps, coupled with comprehensive safety and troubleshooting information, equips researchers with the necessary tools to successfully perform this synthesis and adapt it for related chemical targets.

References

  • Belkheira, I., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(45), 29471-29482. [Link]

  • Ohta, T., et al. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound. The Journal of Organic Chemistry, 84(7), 4060-4072. [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • PubMed. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound. Retrieved from [Link]

  • El Kazzouli, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563-12569. [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Capperucci, A., & Tanini, D. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 77-97. [Link]

  • ResearchGate. (2020). Synthesis and properties of 3-amino-2, 4, 6-trinitroanisole. Retrieved from [Link]

  • National Institute for Public Health and the Environment (RIVM), Netherlands. (n.d.). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899-5909. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3686. [Link]

  • ResearchGate. (2021). Copper‐Catalysed Electrophilic Amination of Aryl(alkenyl) Boronic Acids with Nitrogen‐Containing Hypervalent Iodine (III) Reagent. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydrazine: Safety, Hazards, and Handling in Industrial Environments. Retrieved from [Link]

  • Nature. (2024). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. Nature Communications, 15, 4296. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemical Suppliers. (2015). SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. Retrieved from [Link]

  • Synthesis Workshop. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(2), 235-253. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (2020). Copper(I)-catalyzed C-H amination of unsymmetric diaryliodonium salts... Retrieved from [Link]

  • ResearchGate. (2017). (PDF) 3-Chloro-1-ethyl-6-nitro-1H-indazole. Retrieved from [Link]

  • ACS Publications. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23621-23632. [Link]

  • MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(19), 6649. [Link]

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Application Notes and Protocols for the Strategic Derivatization of the 6-Nitro-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-Nitro-1H-Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-indazole nucleus is a bicyclic heteroaromatic system recognized as a "privileged scaffold" in drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, engaging in key hydrogen bonding interactions within biological targets.[1] Among its substituted variants, the 6-nitro-1H-indazole scaffold is of paramount importance, serving as a versatile and highly functionalized starting material for a multitude of complex therapeutic agents.

The true synthetic power of this scaffold lies in the strategic manipulation of its key functional groups: the acidic N-H proton of the pyrazole ring, the electron-withdrawing nitro group on the benzene ring, and the reactive C-H bonds of the core structure. The derivatization of these sites allows for the systematic modulation of a compound's steric and electronic properties, which is fundamental to optimizing its pharmacological profile.

This guide provides an in-depth exploration of the primary derivatization strategies for the 6-nitro-1H-indazole scaffold. We will delve into the mechanistic rationale behind regioselective N-alkylation, detail robust protocols for the critical reduction of the nitro group, and explore advanced C-C bond-forming reactions via palladium catalysis. These methodologies are central to the synthesis of numerous clinically relevant molecules, including the multi-targeted tyrosine kinase inhibitor Pazopanib and a new generation of AXL kinase inhibitors for cancer therapy.[2][3][4][5]

Section 1: Regioselective N-Alkylation of the Indazole Core

Scientific Rationale: The alkylation of the 1H-indazole ring presents a classic challenge of regioselectivity. The scaffold exists in two tautomeric forms, the 1H- and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[6][7] Alkylation can occur at either the N-1 or N-2 position, and directing the reaction to the desired nitrogen is critical for the synthesis of the target molecule. The outcome is governed by a delicate balance between kinetic and thermodynamic control, which can be manipulated by the judicious choice of base, solvent, and alkylating agent.[6]

  • Thermodynamic Control (N-1 Alkylation): Conditions that allow for equilibration between the N-1 and N-2 anionic intermediates will favor the formation of the more stable N-1 alkylated product. This is typically achieved using a strong, non-nucleophilic base in an aprotic solvent, which facilitates the formation of the thermodynamically preferred 1H-indazole anion.[6]

  • Kinetic Control (N-2 Alkylation): The N-2 position can be favored under conditions where the reaction is rapid and irreversible. The choice of a specific base-solvent combination can influence the nucleophilicity of the N-2 position, leading to the kinetically controlled product. This is particularly relevant for the synthesis of the Pazopanib core, which requires N-2 methylation.[2][6]

N_Alkylation cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Regioisomeric Products Start 6-Nitro-1H-Indazole Cond1 Thermodynamic Control (e.g., NaH, THF) Start->Cond1 Base, R-X Cond2 Kinetic Control (e.g., DMC, DABCO, DMF) Start->Cond2 Base, R-X Prod1 N-1 Alkylated Product (Thermodynamically Favored) Cond1->Prod1 Prod2 N-2 Alkylated Product (Kinetically Favored) Cond2->Prod2

Caption: Regioselective N-alkylation of 6-nitro-1H-indazole.
Protocol 1.1: Selective N-1 Methylation (Thermodynamic Product)

This protocol favors the formation of the thermodynamically stable N-1 methylated indazole isomer by using a strong base in an aprotic polar solvent.

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methyl-6-nitro-1H-indazole (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the indazolide anion is typically observed by a color change.

  • Alkylation: Cool the mixture back to 0 °C and add the methylating agent (1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and transfer to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 1,3-dimethyl-6-nitro-1H-indazole.[6]

Protocol 1.2: Selective N-2 Methylation (Kinetic Product for Pazopanib Intermediate)

This protocol is optimized for the synthesis of the N-2 methylated isomer, a key intermediate for Pazopanib, using dimethyl carbonate as a greener methylating agent.[6]

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Triethylenediamine (DABCO)

  • Dimethyl carbonate (DMC)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq, 56 mmol) and triethylenediamine (1.0 eq, 56 mmol) in DMF.

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Slowly add dimethyl carbonate (1.2 eq, 67 mmol) dropwise.

  • Reaction: Heat the reaction system to reflux and maintain stirring for approximately 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Precipitation and Isolation: After completion, cool the mixture to room temperature. Add water (approx. 120 mL for a 10g scale reaction) and stir for 15 minutes to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration, wash with water, and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[6] This product is often of sufficient purity for the next step, or it can be further purified by recrystallization.

Section 2: Reduction of the Nitro Group to Access the 6-Amino-1H-Indazole Intermediate

Scientific Rationale: The conversion of the 6-nitro group to a 6-amino group is arguably the most critical transformation in the derivatization of this scaffold. It fundamentally alters the electronic character of the molecule, converting the strongly electron-withdrawing -NO₂ group into a versatile, electron-donating -NH₂ group. This primary amine serves as a synthetic handle for a vast array of subsequent reactions, including amide bond couplings, sulfonamide formation, and reductive aminations, which are essential for building the final drug molecules.[8][9] Several reliable methods exist for this reduction, each with its own advantages.

Reduction_Methods cluster_methods Reduction Protocols Start 6-Nitro-1H-Indazole Derivative M1 Catalytic Hydrogenation (H₂, Pd/C) Start->M1 M2 Tin(II) Chloride (SnCl₂·2H₂O, EtOH/HCl) Start->M2 M3 Iron Reduction (Fe, HCl, EtOH/H₂O) Start->M3 Prod 6-Amino-1H-Indazole Derivative M1->Prod M2->Prod M3->Prod

Caption: Common methods for the reduction of the 6-nitroindazole scaffold.
Method Reagents & Conditions Advantages Disadvantages Reference
Catalytic Hydrogenation H₂ gas (balloon or Parr shaker), 10% Pd/C, Ethanol or Methanol, RTClean reaction, high yields, simple workup (filtration)Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups.[8]
Tin(II) Chloride SnCl₂·2H₂O, Ethanol, conc. HCl, RefluxWidely used, reliable, tolerates many functional groupsStoichiometric amounts of tin salts are required, leading to metallic waste and potentially difficult purification.[8][10]
Iron in Acidic Medium Iron powder, NH₄Cl or HCl, Ethanol/Water, RefluxCost-effective, environmentally benign metal, effectiveCan be slower, may require large excess of iron, workup involves filtering iron salts.[8][11]
Protocol 2.1: Reduction via Catalytic Hydrogenation

Procedure:

  • Catalyst Suspension: In a flask suitable for hydrogenation, suspend the 6-nitro-indazole derivative (1.0 eq) and 10% Palladium on carbon (Pd/C) (5-10 mol%) in a solvent such as ethanol or methanol.

  • Hydrogenation: Seal the flask, evacuate the air, and replace with hydrogen gas (using a balloon or connecting to a Parr hydrogenator).

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air; quench with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 6-amino-indazole derivative.

Protocol 2.2: Reduction with Tin(II) Chloride

Procedure:

  • Reaction Setup: Dissolve the 6-nitro-indazole derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated NaOH until the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction and Purification: Dilute with ethyl acetate and filter the mixture to remove the inorganic salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Section 3: C-C Bond Formation via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[12][13] For the indazole scaffold, this reaction allows for the introduction of diverse aryl or heteroaryl substituents, a key strategy for exploring structure-activity relationships (SAR) in drug discovery. The reaction requires a halogenated indazole (typically bromo- or iodo-substituted) and an organoboron reagent (a boronic acid or boronate ester). The catalytic cycle, driven by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

Suzuki_Cycle Pd0 Pd(0)L₂ Int1 R¹-Pd(II)L₂-X Pd0->Int1 Oxidative Addition Int2 R¹-Pd(II)L₂-R² Int1->Int2 Transmetalation Int2->Pd0 Reductive Elimination Product R¹-R² Int2->Product ArylHalide R¹-X (Indazole-Halide) ArylHalide->Int1 BoronicAcid R²-B(OH)₂ BoronicAcid->Int2 Base Base (e.g., Na₂CO₃) Base->Int2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of a 3-Iodo-6-nitro-1H-indazole Derivative

This protocol provides a general method for coupling an aryl boronic acid to a pre-functionalized iodo-indazole scaffold, often performed under microwave irradiation to accelerate the reaction.[14]

Materials:

  • 3-Iodo-6-nitro-1H-indazole derivative (or other halogenated indazole)

  • Aryl boronic acid or pinacol boronate ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a microwave reaction vial, add the 3-iodo-6-nitro-1H-indazole derivative (1.0 eq), the corresponding boronic acid (1.5-2.0 eq), the palladium catalyst (5-6 mol%), and the base (2.0 eq).

  • Solvent Addition: Add the solvent (e.g., 1,4-dioxane) and a 2M aqueous solution of the base. Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes). Alternatively, the reaction can be heated conventionally at reflux until completion.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-nitro-1H-indazole derivative.[14]

Section 4: Applications in Drug Discovery - A Case Study on Pazopanib

The synthetic strategies detailed above are not merely academic exercises; they are the foundational steps in the synthesis of life-saving medicines. The development of Pazopanib (Votrient®), an oral angiogenesis inhibitor used to treat renal cell carcinoma and soft tissue sarcoma, provides a perfect illustration.[3] The innovator's synthesis starts with 3-methyl-6-nitro-1H-indazole and relies on the precise execution of N-2 methylation and nitro-group reduction to build the core intermediate, N,2,3-trimethyl-2H-indazol-6-amine.[2][9]

Pazopanib_Intermediate Start 3-Methyl-6-nitro- 1H-indazole Step1 N2-Methylation (Kinetic Control) Start->Step1 Inter1 2,3-Dimethyl-6-nitro- 2H-indazole Step1->Inter1 Step2 Nitro Reduction (e.g., Hydrogenation) Inter1->Step2 Inter2 2,3-Dimethyl- 2H-indazol-6-amine Step2->Inter2 Step3 Reductive Amination (N-Methylation) Inter2->Step3 Final N,2,3-Trimethyl- 2H-indazol-6-amine (Pazopanib Core) Step3->Final

Caption: Key synthetic workflow for a core intermediate of Pazopanib.

This intermediate is then coupled with other fragments to complete the synthesis of the final active pharmaceutical ingredient (API).[3] This case study underscores the critical importance of controlling the derivatization of the 6-nitro-1H-indazole scaffold to achieve the specific molecular architecture required for potent biological activity.

Section 5: Summary of Biological Activities

Derivatives of 6-nitro-1H-indazole have demonstrated a wide spectrum of biological activities, highlighting the scaffold's versatility. The following table summarizes key findings from various studies.

Derivative Class Biological Activity Target/Assay Potency (IC₅₀ / MIC) Reference
Benzo[g]indazole DerivativesAntiproliferativeNCI-H460 (Lung Carcinoma)5–15 µM[11][15][16]
Benzo[g]indazole DerivativesAntibacterialN. gonorrhoeae62.5 µg/mL[11][15]
3-Chloro-6-nitro-1H-indazole Derivs.AntileishmanialL. infantumIC₅₀ as low as 4 µM[15][17]
6-Substituted AminoindazolesAntiproliferativeHCT116 (Colorectal Cancer)IC₅₀ as low as 0.4 µM[18]
General Indazole ScaffoldsKinase InhibitionAXL, VEGFR, PDGFR, KitVaries (nM to µM range)[2][19][20]

References

  • Ng, S. Y. P., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • Rojas, R., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2795. [Link]

  • ResearchGate. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Request PDF. [Link]

  • Chand, O., et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1). [Link]

  • MDPI. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]

  • El-Messaoudi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 10188. [Link]

  • Karaman, B., et al. (2022). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 65(3), 1796–1826. [Link]

  • Wang, Y., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. Acta Pharmaceutica Sinica B, 12(9), 3656–3671. [Link]

  • Andrews, M., et al. (2021). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 64(13), 9317–9346. [Link]

  • Nguyen, H. D., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry, 5(2), 1085-1093. [Link]

  • New Drug Approvals. (2013). Pazopanib. [Link]

  • Google Patents. (2021). A novel process for preparation of pazopanib hydrochloride. WO2021162647A1.
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  • Abeidi, M. E. M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Conference: 1er Colloque Maghrébin sur la Chimie des Hétérocycliques. [Link]

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  • ResearchGate. (n.d.). Drug molecules containing the 1H‐indazole scaffold. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • Lanni, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5666–5676. [Link]

  • Nguyen, H. D., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1541-1552. [Link]

  • Google Patents. (2013). Synthesis method of indazole compound. CN103319410A.
  • Pesnot, T., et al. (2021). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

  • Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 19(11), 18274–18288. [Link]

  • Ren, L., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4599–4603. [Link]

  • Daïch, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted-1H-indazoles. Organic & Biomolecular Chemistry, 19(8), 1734-1738. [Link]

  • Li, P., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts, 13(4), 639. [Link]

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Application Notes and Protocols for 3-Iodo-1-methyl-6-nitro-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the application of 3-Iodo-1-methyl-6-nitro-1H-indazole, a functionalized heterocyclic compound, in the field of medicinal chemistry. While direct literature on this specific isomer is limited, this guide provides valuable insights extrapolated from closely related and well-studied indazole derivatives. The protocols and applications detailed herein are based on established methodologies for the synthesis and evaluation of similar bioactive molecules, offering a robust framework for its utilization in drug discovery programs.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs for the treatment of cancer.[1][2] The unique arrangement of substituents in this compound—specifically the iodine atom at the C3 position, the methyl group at the N1 position, and the nitro group at the C6 position—presents a versatile platform for the synthesis of novel therapeutic agents. The iodine provides a crucial handle for various cross-coupling reactions, enabling the exploration of diverse chemical space, while the nitro group can be readily converted to an amino group for further functionalization.[3][4]

Key Applications in Medicinal Chemistry

The strategic positioning of the iodo, methyl, and nitro groups on the indazole core allows for a multitude of chemical transformations, making it a highly attractive building block for generating libraries of potential therapeutic agents. The primary applications of this compound are centered around its use as a key intermediate in the synthesis of targeted therapies.

Kinase Inhibitors

The indazole nucleus is a well-established pharmacophore in numerous kinase inhibitors.[1][5] The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[5] The 3-iodo substituent on the indazole ring is particularly amenable to Suzuki, Heck, and Sonogashira cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. These modifications are critical for achieving potent and selective inhibition of specific kinases by optimizing interactions within the ATP-binding pocket of the enzyme.

Hypothetical Structure-Activity Relationship (SAR) Study:

To illustrate the potential of this compound in kinase inhibitor design, a hypothetical SAR study is presented below. Modifications at the C3 position, along with the reduction of the C6-nitro group, can significantly impact inhibitory potency.

Compound IDR (C3-Position)R' (C6-Position)Hypothetical IC50 (nM)
1 (Parent) INO2>1000
2a PhenylNO2250
2b 4-FluorophenylNO2120
2c 3-AminophenylNO275
3a 4-FluorophenylNH230
3b 3-AminophenylNH215

This data is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends based on known indazole-based kinase inhibitors.[6]

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7][8] The indazole scaffold is present in some known PARP inhibitors. The 6-nitro group of this compound can be reduced to an amine, which can then be further functionalized to mimic the nicotinamide portion of the NAD+ cofactor, a key interaction for PARP inhibition.[9][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and a representative biological evaluation of derivatives of this compound.

Protocol 1: Synthesis of this compound

A plausible synthetic route to this compound would involve the methylation of 6-nitro-1H-indazole followed by iodination at the C3 position.

Step 1: N-methylation of 6-nitro-1H-indazole

6-nitro-1H-indazole 6-nitro-1H-indazole 1-methyl-6-nitro-1H-indazole 1-methyl-6-nitro-1H-indazole 6-nitro-1H-indazole->1-methyl-6-nitro-1H-indazole CH3I, K2CO3, DMF

Caption: N-methylation of 6-nitro-1H-indazole.

  • Materials: 6-nitro-1H-indazole, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 6-nitro-1H-indazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-methyl-6-nitro-1H-indazole.

Step 2: C3-Iodination of 1-methyl-6-nitro-1H-indazole

1-methyl-6-nitro-1H-indazole 1-methyl-6-nitro-1H-indazole This compound This compound 1-methyl-6-nitro-1H-indazole->this compound I2, KOH, DMF

Caption: C3-Iodination of 1-methyl-6-nitro-1H-indazole.

  • Materials: 1-methyl-6-nitro-1H-indazole, Iodine (I₂), Potassium hydroxide (KOH), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq) and KOH (2.0 eq) in DMF.

    • Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture.[11]

    • Stir the reaction at room temperature for 3-5 hours.[11]

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

    • The resulting precipitate is filtered, washed with water, and dried under vacuum to yield this compound.

Protocol 2: Suzuki Cross-Coupling for C3-Arylation

This protocol describes a general procedure for the synthesis of 3-aryl-1-methyl-6-nitro-1H-indazole derivatives.

This compound This compound 3-Aryl-1-methyl-6-nitro-1H-indazole 3-Aryl-1-methyl-6-nitro-1H-indazole This compound->3-Aryl-1-methyl-6-nitro-1H-indazole Ar-B(OH)2, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O

Caption: Suzuki cross-coupling reaction.

  • Materials: this compound, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1), add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

    • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

    • Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired 3-aryl-1-methyl-6-nitro-1H-indazole.

Protocol 3: In Vitro Antiproliferative MTT Assay

This protocol outlines a method to assess the cytotoxic effects of synthesized indazole derivatives against a cancer cell line.

cluster_workflow MTT Assay Workflow Seed_Cells Seed cancer cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add test compounds at various concentrations Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 492 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT antiproliferative assay.

  • Materials: Cancer cell line (e.g., K562), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO), Microplate reader.

  • Procedure:

    • Seed cancer cells (e.g., K562) into 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.[11]

    • Prepare serial dilutions of the test compounds in DMSO and further dilute with the cell culture medium.

    • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[11]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 492 nm using a microplate reader.[11]

    • The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium Catalysis for 3-Iodo-Indazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-iodo-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is 3-iodo-indazole a preferred substrate for cross-coupling reactions?

The reactivity of aryl halides in the rate-determining oxidative addition step of most palladium-catalyzed coupling cycles is governed by the carbon-halogen bond dissociation energy.[1] The general reactivity trend is C-I < C-Br < C-Cl.[2] Consequently, the C-I bond in 3-iodo-indazole is the most labile, making it highly reactive and allowing for coupling reactions to occur under milder conditions compared to its bromo or chloro analogs. This high reactivity is crucial for coupling with less reactive partners or for reactions on sensitive substrates.[1]

Q2: Is it necessary to protect the N-H group of the indazole ring before coupling?

This is a critical consideration. The acidic N-H proton can interfere with the catalytic cycle in several ways, including reacting with the base or catalyst, which can lead to deactivation or undesired side reactions like N-arylation.[3][4]

  • When to Protect: For many coupling reactions, especially Sonogashira and Heck couplings, N-protection is highly recommended to prevent catalyst inhibition and improve yields.[3][5] Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are effective.[4]

  • When Not to Protect: Some Suzuki-Miyaura reactions have been successfully performed on unprotected 3-iodo-indazoles, particularly under microwave irradiation with specific catalyst systems.[3][6][7] Success often depends on the careful selection of a base (e.g., Na₂CO₃, K₂CO₃) that is strong enough to facilitate transmetalation but not so strong as to deprotonate the indazole N-H aggressively.[4] However, unexpected N-deprotection can occur even with protected substrates, especially with electron-withdrawing groups on the indazole ring.[7]

Q3: How do substituents on the indazole ring affect the coupling reaction?

Substituents significantly modulate the electronic properties of the 3-iodo-indazole substrate.

  • Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) make the C-I bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.[3] While this can increase the reaction rate, it can also enhance the likelihood of side reactions, such as hydrodehalogenation.[3]

  • Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) can slightly decrease the rate of oxidative addition but may help stabilize the indazole ring during the reaction.

Q4: What are the most common palladium catalysts and ligands for coupling with 3-iodo-indazoles?

The choice of the catalyst system is paramount and depends on the specific type of coupling reaction.

  • Suzuki-Miyaura Coupling: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are robust and widely used choices.[2][3] Ferrocene-based ligands like dppf and dtbpf often provide higher catalytic activity and stability compared to simple palladium salts or Pd(PPh₃)₄.[8][9]

  • Buchwald-Hartwig Amination: This reaction typically requires bulky, electron-rich phosphine ligands to facilitate both the oxidative addition and the final reductive elimination step. Ligands such as Xantphos, BINAP, RuPhos, and BrettPhos have demonstrated good performance in these systems.[10]

  • Sonogashira Coupling: A dual-catalyst system is standard, most commonly involving a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI).[3][11]

  • Heck Coupling: Pd(OAc)₂ paired with a phosphine ligand is a common and effective system for this transformation.[3]

Troubleshooting Guide

This section addresses specific experimental failures. Follow the logical flow to diagnose and solve issues you may be encountering.

Issue 1: Low or No Conversion of 3-Iodo-Indazole

You are observing a significant amount of unreacted starting material by TLC or LC-MS analysis.

Probable CauseRecommended Solution & Rationale
Inactive Catalyst The active Pd(0) species may not be forming efficiently or has been poisoned. Solution: Switch to a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst for C-N couplings) for more reliable generation of the active species.[4] Ensure all reagents and solvents are free of potential catalyst poisons like sulfur-containing compounds.
Poor Reagent Quality Boronic acids can degrade into boroxines upon exposure to moisture, and amines can oxidize.[4] Solution: Use fresh, high-purity coupling partners. For Suzuki reactions, consider converting the boronic acid to a more stable pinacol boronate ester.[3]
Inappropriate Base The base is critical for the transmetalation step (Suzuki) or for generating the active amine nucleophile (Buchwald-Hartwig). Solution: Screen a panel of bases. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[4][12] For Buchwald-Hartwig aminations, stronger non-nucleophilic bases like NaOtBu or LHMDS are often required.[13] Ensure the base is anhydrous where appropriate.
Solvent Issues Presence of oxygen or water can deactivate the catalyst and hydrolyze reagents. Solution: Use anhydrous, deoxygenated solvents.[3] Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use. Ensure the reaction is set up under a strictly inert atmosphere.
Insufficient Temperature The energy of activation for the reaction has not been overcome. Solution: Gradually increase the reaction temperature in 10-20 °C increments.[4] For thermally sensitive substrates, consider switching to microwave irradiation, which can significantly accelerate the reaction and improve yields.[3][6]
Issue 2: Significant Formation of Side Products

Your desired product is forming, but it is contaminated with one or more significant byproducts.

Probable CauseRecommended Solution & Rationale
Hydrodehalogenation (De-iodination) A common side reaction where the iodine is replaced by a hydrogen atom. This is often promoted by certain bases or hydride sources in the reaction mixture.[3] Solution: Switch to a more sterically hindered, electron-rich ligand (e.g., a Buchwald-type biarylphosphine ligand).[3] These ligands promote the desired reductive elimination over competing pathways. Using a weaker base or lowering the reaction temperature can also mitigate this issue.
Homocoupling of Boronic Acid (Suzuki) The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen. Solution: Ensure the reaction is rigorously deoxygenated. A thorough evacuation and backfilling of the reaction vessel with an inert gas (repeat 3x) is critical.[13]
Catalyst Decomposition (Palladium Black) The formation of a black precipitate indicates that the Pd(0) catalyst has agglomerated and crashed out of the catalytic cycle. Solution: This is often caused by a ligand that is not robust enough for the reaction conditions or an incorrect ligand-to-metal ratio. Ferrocene-based ligands like dppf often prevent the formation of palladium black.[8][9] Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for bidentate ligands).
N-Arylation (Unprotected Indazole) For unprotected indazoles, the coupling reaction occurs at the N-1 position instead of the C-3 position. Solution: The most direct solution is to protect the N-H group prior to the coupling reaction.[4] Alternatively, ligand selection can sometimes influence regioselectivity, but this requires extensive screening.

Visualization of Key Processes

Understanding the underlying mechanisms and troubleshooting workflows is key to success.

The Palladium Cross-Coupling Catalytic Cycle

The general mechanism for reactions like Suzuki and Buchwald-Hartwig coupling involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[14][15]

Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I Trans Transmetalation Intermediate (Ar-Pd(II)-R') OxAdd->Trans + R'-M (e.g., R'-B(OR)2) Product Ar-R' (Desired Product) Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration center

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Workflow for Failed Reactions

When a reaction fails, a systematic approach to problem-solving is more effective than random screening.

Troubleshooting Workflow Start Reaction Failed: Low or No Conversion CheckReagents 1. Verify Reagent Quality - Fresh Boronic Acid/Amine? - Anhydrous Base? Start->CheckReagents CheckSetup 2. Review Reaction Setup - Fully Inert Atmosphere? - Solvents Dry & Degassed? CheckReagents->CheckSetup Reagents OK Success Reaction Successful CheckReagents->Success Reagent Issue Found & Fixed OptimizeCond 3. Optimize Conditions - Screen Bases (e.g., K2CO3, Cs2CO3) - Increase Temperature? CheckSetup->OptimizeCond Setup OK CheckSetup->Success Setup Issue Found & Fixed ChangeCatalyst 4. Change Catalyst System - Switch Ligand (e.g., PPh3 to dppf)? - Use a Pre-catalyst? OptimizeCond->ChangeCatalyst Still No Improvement OptimizeCond->Success Conditions Optimized ChangeCatalyst->Success Optimization Works

Caption: Decision tree for troubleshooting low-conversion coupling reactions.

Recommended Experimental Protocols

The following protocols are robust starting points. Optimization for your specific substrate and coupling partner is likely necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an unprotected 3-iodo-indazole with a boronic acid or pinacol ester under microwave conditions.[3][6]

  • Vessel Preparation: To a microwave-safe reaction vial, add 3-iodo-indazole (1.0 equiv.), the boronic acid or pinacol boronate ester (1.5-2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the degassed solvent (e.g., 1,4-dioxane) followed by the aqueous base solution (e.g., 2M Na₂CO₃, 2.0 equiv.).[3]

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at the desired temperature (a good starting point is 120 °C) for 30-60 minutes.[3] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for coupling 3-iodo-indazole with a primary or secondary amine.[10][13]

  • Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv.) to a dry Schlenk tube or sealed vial.

  • Reagent Addition: Add the 3-iodo-indazole (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel tightly and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C). Stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl or water. Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Li, Y., et al. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.
  • Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. Journal of Organic Chemistry. [Link]

  • Wang, L., et al. (2015). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Omega. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Iodo-1,5-dimethyl-1H-indazole.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Abás, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Reddy, G. V., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. [Link]

  • Ziegler, D. S., et al. (2018). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2006). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • BenchChem. (2025).
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Abás, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Link]

  • Zhang, Z., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • Císařová, I., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Lormann, M., et al. (2017). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Wang, X., et al. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters. [Link]

  • Britton, J., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organometallics. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

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Technical Support Center: Purification of Substituted Nitroindazoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The purification of substituted nitroindazoles is a critical step in many synthetic and medicinal chemistry workflows. Due to their unique electronic properties and potential for various intermolecular interactions, these compounds can present specific challenges during column chromatography. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal purification outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of substituted nitroindazoles, offering systematic solutions grounded in chemical principles.

Issue 1: Poor Separation of Isomers or Closely Related Impurities

Symptoms:

  • Overlapping spots on TLC analysis of column fractions.

  • Broad, co-eluting peaks in automated flash chromatography.

  • Inability to resolve the desired product from starting materials or by-products.

Causality & Resolution:

The separation of structurally similar compounds, such as isomers of substituted nitroindazoles, can be challenging due to their nearly identical polarities.[1] Effective separation relies on exploiting subtle differences in their interactions with the stationary and mobile phases.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation.

Step-by-Step Solutions:

  • Mobile Phase Optimization:

    • Solvent Scouting: Systematically test different solvent systems. While hexane/ethyl acetate is a common starting point, consider dichloromethane/methanol for more polar compounds.[2] For challenging separations of aromatic compounds, incorporating a solvent that can engage in π-π interactions, like toluene, can be beneficial.[3]

    • Gradient Elution: If an isocratic system fails, a shallow gradient can effectively resolve compounds with close Rf values.[4] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.

  • Stationary Phase Modification:

    • Alternative Sorbents: If silica gel proves ineffective, consider alumina. Alumina has different surface properties and can offer unique selectivity.

    • Functionalized Silica: For highly specific interactions, phenyl-hexyl functionalized silica can be used to enhance separation of aromatic compounds through π-π interactions.[3]

  • Adjust Column Parameters:

    • Flow Rate: Reducing the flow rate can increase the equilibration time between the mobile and stationary phases, often leading to better resolution.

    • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation efficiency.

Issue 2: Product Degradation on the Column

Symptoms:

  • Appearance of new, unexpected spots on TLC analysis of eluted fractions.

  • Significant loss of product mass after chromatography.

  • Color changes on the silica gel column that are not attributable to the product itself.

Causality & Resolution:

Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the degradation of sensitive compounds, including certain substituted nitroindazoles.[5]

Preventative Measures:

  • Deactivating the Silica Gel:

    • Base Washing: Neutralize the acidic sites by pre-treating the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount (e.g., 1-2%) of a base like triethylamine (TEA).[5][6][7]

    • Procedure for Base Washing:

      • Pack the column with silica gel as usual.

      • Prepare a mobile phase of low polarity (e.g., hexane/ethyl acetate 98:2) containing 1-2% triethylamine.

      • Flush the column with several column volumes of this basic mobile phase.

      • Equilibrate the column with the initial mobile phase for your separation (which may or may not contain TEA, depending on your compound's stability).

  • Alternative Stationary Phases:

    • If base washing is insufficient or incompatible with your compound, consider using a less reactive stationary phase like neutral alumina or a bonded phase such as cyano or diol silica.[7]

  • 2D TLC Stability Test:

    • Before committing to a column, assess your compound's stability on silica gel using two-dimensional TLC.[4]

      • Spot your compound on a TLC plate and run it in your chosen solvent system.

      • Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.

      • If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.

Issue 3: Low or No Product Recovery

Symptoms:

  • The desired product is not observed in any of the collected fractions, despite a successful reaction.

  • A significant amount of colored material remains at the top of the column and does not elute.

Causality & Resolution:

Highly polar compounds can bind irreversibly to the silica gel, especially if the mobile phase is not polar enough to elute them.[8] Alternatively, the compound may have eluted very quickly with the solvent front if it is very nonpolar.

Troubleshooting Steps:

  • Check the First and Last Fractions: Always analyze the very first fractions to ensure your compound didn't elute with the solvent front. Also, after your main elution, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if any highly retained material comes off.

  • Re-evaluate Mobile Phase Polarity: If your compound is highly polar, you will need a more polar mobile phase to elute it. A step gradient to a highly polar solvent system might be necessary.

  • Dry Loading: If your compound has poor solubility in the mobile phase, it can precipitate at the top of the column.[9] In such cases, use a dry loading technique:

    • Dissolve your crude product in a suitable solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of your packed column.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my substituted nitroindazole?

A1: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate. This Rf range generally translates to good separation on a column. Start with a standard non-polar/polar mixture like hexane/ethyl acetate and adjust the ratio to achieve the desired Rf. If this system doesn't provide good separation between your product and impurities, try other solvent combinations such as dichloromethane/methanol or toluene/ethyl acetate.

Q2: What is the difference between normal-phase and reversed-phase chromatography, and which is better for nitroindazoles?

A2:

  • Normal-Phase: Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[10] More polar compounds are retained longer.[8] This is the most common mode for purifying synthetic organic compounds.

  • Reversed-Phase: Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like acetonitrile/water).[11] Non-polar compounds are retained longer.

For most lab-scale purifications of substituted nitroindazoles, normal-phase chromatography is the standard and most cost-effective method. Reversed-phase is typically used in HPLC applications for analytical purposes or for purifying highly polar compounds that are not well-retained on silica.[11]

Q3: My compound is a solid with low solubility. How should I load it onto the column?

A3: For compounds with low solubility in the eluent, dry loading is the preferred method to avoid precipitation and ensure a narrow starting band.[2] Dissolve your compound in a volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent. The resulting free-flowing powder can then be evenly applied to the top of the column.

Q4: How can I avoid air bubbles in my column, and why are they a problem?

A4: Air bubbles in the packed bed are detrimental because they disrupt the uniform flow of the mobile phase, leading to channeling and poor separation.[12] To prevent them:

  • Degas your solvents: Use sonication or vacuum to remove dissolved gases from your mobile phase before use.[12]

  • Careful Packing: When packing the column, pour the silica slurry slowly and continuously. Tap the column gently to ensure even packing.

  • Maintain a Solvent Head: Never let the solvent level drop below the top of the packed bed.[12]

Q5: Can I reuse my silica gel column?

A5: While technically possible for routine purifications of the same compound, it is generally not recommended in a research or drug development setting. Impurities from previous runs can accumulate and co-elute in subsequent purifications, leading to cross-contamination. For ensuring the highest purity of your final compound, always use fresh silica gel for each new purification.

Data & Protocols

Table 1: Common Solvents and Their Properties

SolventPolarity IndexEluting Strength (on Silica)Notes
Hexane0.1Very LowCommon non-polar base for mobile phases.
Toluene2.4LowCan provide unique selectivity for aromatic compounds.
Dichloromethane3.1MediumGood solvent for a wide range of organic compounds.
Ethyl Acetate4.4Medium-HighA versatile and common polar component.
Acetonitrile5.8HighOften used in reversed-phase and HPLC.[11]
Methanol5.1Very HighUsed for highly polar compounds.

Protocol: Standard Slurry Packing of a Silica Gel Column

  • Preparation: Choose a glass column of appropriate size. A good rule of thumb is a silica gel mass of 30-100 times the mass of your crude sample.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a consistent slurry.

  • Pack the Column: Clamp the column vertically. Pour the slurry into the column in one continuous motion, if possible.

  • Settle the Bed: Open the stopcock and drain some solvent, while gently tapping the side of the column to encourage even packing and remove any air bubbles.

  • Add Sand: Once the silica has settled, add a thin protective layer of sand on top.

  • Equilibration: Run 2-3 column volumes of your initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.

References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

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  • Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Nitroindazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Roque, A. C. A., Pina, A. S., & Moura, C. S. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 8(8), 917-933.
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  • ResearchGate. (2023). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)? Retrieved from [Link]

  • O'Mara, B., et al. (2022). Unlocking efficiency in column chromatography with packed bed supporting inserts. Biotechnology and Bioengineering, 119(6), 1634-1644.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Chen, Y., et al. (2005). Photodegradation of dye pollutants on silica gel supported TiO2 particles under visible light irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 172(2), 209-216.
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  • ResearchGate. (n.d.). Mobile and stationary phases used in HPLC scouting. Retrieved from [Link]

  • Li, F., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1204892.
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  • UTSA Journal of Undergraduate Research and Scholarly Works. (2020). Optimizing the Separation of an Antiparasitic Medication using High- Pressure Liquid Chromatography (HPLC). Retrieved from [Link]

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preventing de-iodination during subsequent reactions of 3-iodo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodo-indazoles. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of subsequent reactions, with a primary focus on preventing the common side reaction of de-iodination.

Introduction: The Challenge of De-iodination

The 3-iodo-indazole scaffold is a valuable building block in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to synthesize complex molecules with potential therapeutic applications.[1] However, the carbon-iodine bond at the C3 position of the indazole ring is susceptible to cleavage, leading to the formation of the undesired de-iodinated indazole byproduct. This phenomenon, known as proto-de-iodination or hydrodehalogenation, can significantly lower the yield of the desired product and complicate purification.[2]

This guide will delve into the mechanistic underpinnings of de-iodination and provide actionable strategies to mitigate this unwanted side reaction, ensuring the success of your synthetic campaigns.

Troubleshooting Guide: De-iodination in Cross-Coupling Reactions

This section is formatted as a series of common problems encountered in the lab, followed by potential causes and step-by-step solutions.

Problem 1: Significant formation of de-iodinated indazole byproduct observed by LC-MS or NMR.

Potential Causes:

  • Inappropriate Base Selection: Strong bases, particularly alkoxides, can act as hydride donors or promote pathways that lead to de-iodination.[3][4]

  • Suboptimal Ligand Choice: The phosphine ligand may not be sufficiently electron-rich or sterically hindering to promote rapid reductive elimination of the desired product, allowing the competing de-iodination pathway to dominate.[3]

  • High Reaction Temperature or Prolonged Reaction Time: Elevated temperatures and long reaction times can increase the rate of catalyst decomposition and side reactions, including de-iodination.[2][5]

  • Solvent Effects: Certain solvents, especially polar aprotic solvents like dioxane and DMF, have been observed to promote dehalogenation more than non-polar solvents like toluene.[2][6]

  • Presence of Reducing Impurities: Water or other protic impurities in the reagents or solvents can serve as a proton source for the de-iodination process.[3]

Troubleshooting Workflow:

G start De-iodination Detected base Step 1: Optimize Base - Switch to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Avoid strong alkoxide bases. start->base ligand Step 2: Screen Ligands - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. base->ligand If issue persists conditions Step 3: Adjust Reaction Conditions - Lower the reaction temperature. - Monitor the reaction closely and stop it upon completion. ligand->conditions If issue persists solvent Step 4: Change Solvent - Use aprotic, non-polar solvents like toluene or THF. conditions->solvent If issue persists reagents Step 5: Ensure Anhydrous Conditions - Use freshly dried reagents and anhydrous solvents. solvent->reagents If issue persists success De-iodination Minimized reagents->success Problem Resolved

Caption: A logical workflow to identify and resolve de-iodination issues.

Detailed Protocols for Optimization:

Protocol 1: Base Optimization for Suzuki-Miyaura Coupling

  • Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 3-iodo-indazole (1.0 eq.), boronic acid partner (1.2 eq.), and the new base (2.0-3.0 eq.).

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., toluene). In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in a small amount of degassed solvent. Add the catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor by LC-MS every 30-60 minutes.

  • Analysis: Compare the ratio of the desired product to the de-iodinated byproduct with your original conditions.

| Base Comparison for Suzuki Coupling | | :--- | :--- | | Base Type | General Observation | | Strong Alkoxides (e.g., NaOtBu) | Higher risk of de-iodination | | Weaker Inorganic (e.g., K₂CO₃, K₃PO₄) | Generally preferred to minimize de-iodination[3] |

Problem 2: Low or no conversion to the desired product, with de-iodination being the major pathway.

Potential Causes:

  • Catalyst Deactivation: The palladium catalyst may be deactivated by oxygen or impurities in the reaction mixture.[7]

  • Slow Reductive Elimination: The final step in the catalytic cycle, reductive elimination to form the C-C or C-N bond, is slow, allowing the de-iodination pathway to compete. This is often influenced by the ligand.

  • N-H Acidity of the Indazole: For unprotected indazoles, the acidic N-H proton can interact with the base and the catalyst, potentially interfering with the catalytic cycle.[3]

Solutions:

  • Protect the Indazole Nitrogen: The use of a protecting group on the indazole nitrogen (e.g., Boc, SEM) can prevent complications arising from the acidic N-H proton.[3][8] However, this adds extra steps to the synthesis. For some Suzuki couplings of 3-iodoindazoles, unprotected substrates have been shown to work well under microwave irradiation.[9][10][11]

  • Employ a More Active Catalyst System:

    • Pre-catalysts: Use pre-formed palladium catalysts that readily generate the active Pd(0) species.[3][12]

    • Ligand Choice: Bulky, electron-donating ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective for N-heterocyclic substrates as they accelerate the rate of reductive elimination.[3][13]

  • Consider Microwave Chemistry: Microwave irradiation can rapidly heat the reaction, significantly reducing reaction times and potentially favoring the desired coupling over the slower de-iodination pathway.[9][10]

Catalytic Cycle and Competing De-iodination Pathway:

G cluster_0 Desired Catalytic Cycle cluster_1 Competing De-iodination Pathway Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative Addition Ar-I Transmetalation Ar-Pd(II)-R(L2) Oxidative Addition->Transmetalation R-M Proto-deiodination Ar-H Oxidative Addition->Proto-deiodination [H] source (Slow Reductive Elimination) Reductive Elimination Ar-R Transmetalation->Reductive Elimination Fast (Good Ligand) Reductive Elimination->Pd(0)L2

Caption: Simplified catalytic cycle showing the competing proto-de-iodination pathway.

Frequently Asked Questions (FAQs)

Q1: Why are 3-iodo-indazoles particularly prone to de-iodination compared to other aryl iodides?

A1: N-heterocyclic halides, including 3-iodo-indazoles, are generally more susceptible to dehalogenation.[3] The presence of the nitrogen atoms in the indazole ring can influence the electronic properties of the molecule and potentially coordinate to the palladium catalyst, altering the reactivity and stability of the intermediates in the catalytic cycle.

Q2: Can the choice of palladium precursor affect the extent of de-iodination?

A2: Yes, the palladium source can be a factor. While common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, their in-situ reduction to the active Pd(0) species can sometimes be inefficient or lead to side reactions.[12][13] The use of well-defined Pd(0) sources or pre-catalysts where the ligand is already coordinated can offer better control and reproducibility, potentially minimizing de-iodination.

Q3: Are there alternative coupling strategies for functionalizing the C3 position of indazoles that avoid the use of 3-iodo-indazoles?

A3: Yes, several alternative methods exist for the C3-functionalization of indazoles.[14][15] One notable strategy is a Negishi coupling. This involves the regioselective deprotonation of an N-protected indazole at the C3 position, followed by transmetalation with a zinc salt to form an organozinc intermediate. This intermediate can then undergo a palladium-catalyzed Negishi cross-coupling with an aryl halide.[8][16] This approach avoids the potentially labile 3-iodo-indazole starting material.

Q4: How should I store my 3-iodo-indazole to prevent degradation?

A4: Aryl iodides can be sensitive to light and heat, which can promote homolytic cleavage of the C-I bond and lead to decomposition.[2][5] It is recommended to store 3-iodo-indazoles in a cool, dark place, preferably in an amber vial under an inert atmosphere (argon or nitrogen) to minimize exposure to light and oxygen.[2]

Q5: I am performing a Sonogashira coupling with a 3-iodo-indazole and observing significant de-iodination. What specific adjustments should I consider?

A5: For Sonogashira reactions, besides the general recommendations, the copper co-catalyst can sometimes play a role in side reactions.[17][18][19] Consider the following:

  • Copper-free Sonogashira: There are protocols for copper-free Sonogashira couplings that may reduce side reactions.

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is dry and of high purity.[20]

  • Ligand: The choice of phosphine ligand for the palladium catalyst remains crucial. A brief screening of ligands can be beneficial.

  • Strictly Anaerobic Conditions: The homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction promoted by oxygen.[7] Ensuring the reaction is rigorously degassed and maintained under an inert atmosphere is critical.

Summary of Recommended Conditions to Minimize De-iodination

ParameterRecommendationRationale
Catalyst Use a pre-formed Pd(0) catalyst or an efficient pre-catalyst system.Ensures efficient generation of the active catalyst.[12]
Ligand Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos).Promotes faster reductive elimination, outcompeting de-iodination.[3]
Base Use weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).Avoids hydride donation from strong alkoxide bases.[3][4]
Solvent Prefer aprotic, non-polar solvents (Toluene, THF).Polar aprotic solvents (Dioxane, DMF) can favor dehalogenation.[2][6]
Temperature Start with lower temperatures (e.g., 80 °C) and monitor closely.Minimizes thermal decomposition and side reactions.[2]
Atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen).Prevents catalyst deactivation by oxygen.[7]
Substrate Consider N-protection for the indazole if issues persist.Can prevent interference from the acidic N-H proton.[3]

By carefully considering these parameters and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their cross-coupling reactions with 3-iodo-indazoles and minimize the formation of de-iodinated byproducts.

References

  • Basu, K., Poirier, M., & Ruck, R. T. (2016). Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. Organic Letters, 18(13), 3218–3221. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Martín-Sánchez, A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. [Link]

Sources

Technical Support Center: Regioselective Synthesis of 1,3,6-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of 1,3,6-substituted indazoles. The indazole scaffold is a privileged structure in medicinal chemistry, but its synthesis, particularly the selective functionalization of the N1 versus the N2 position, presents significant challenges.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the N-alkylation of a pre-formed 1,3,6-substituted indazole core.

Q1: My reaction yields a mixture of N1 and N2 alkylated products with poor regioselectivity. How can I control the outcome?

Root Cause Analysis: The formation of both N1 and N2 isomers is the most common challenge in indazole alkylation.[1][4] The indazole anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms. The ratio of N1 to N2 products is governed by a delicate balance between kinetic and thermodynamic control, which is highly sensitive to reaction conditions.[1][5]

  • Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][6] Therefore, conditions that allow for equilibration (e.g., higher temperatures, certain solvent/base combinations) tend to favor the formation of the more stable N1-alkylated product.[2][7]

  • Kinetic Control: The N2 position is often more sterically accessible and can be the site of faster initial attack under certain conditions, leading to the kinetically favored N2-alkylated product.[5][8]

Troubleshooting Workflow:

G start Problem: Poor N1/N2 Regioselectivity target_n1 Goal: Synthesize N1 Isomer (Thermodynamic Product) start->target_n1 target_n2 Goal: Synthesize N2 Isomer (Kinetic Product) start->target_n2 protocol_n1 Follow Protocol 1: Thermodynamic Conditions target_n1->protocol_n1 protocol_n2 Follow Protocol 2: Kinetic Conditions target_n2->protocol_n2 analysis Analyze Product Ratio (1H NMR, LC-MS) protocol_n1->analysis protocol_n2->analysis end Achieved Regioselectivity analysis->end

Caption: Decision workflow for troubleshooting poor regioselectivity.

Solutions & Protocols:

The choice of base and solvent is critical for directing the alkylation.[2][6][7][9]

Protocol 1: Maximizing N1-Alkylated Product (Thermodynamic Control)

This protocol is designed to favor the more stable N1 isomer. The combination of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation.[2][6] The sodium cation forms a tight ion pair with the indazole anion, sterically hindering the N2 position and directing the alkylating agent to N1.[2]

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 3,6-disubstituted indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Heat the reaction to reflux (approx. 66 °C for THF) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: Favoring N2-Alkylated Product (Kinetic Control)

To favor the N2 isomer, conditions that promote a dissociated or "naked" anion are often used. A strong base in a polar aprotic solvent like dimethylformamide (DMF) or using phase-transfer conditions can increase the proportion of the N2 product.[5] Mitsunobu conditions are also known to strongly favor N2 alkylation.[2][7]

Step-by-Step Methodology (Mitsunobu Conditions):

  • Preparation: To a round-bottom flask, add the 3,6-disubstituted indazole (1.0 equiv), the corresponding alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15 minutes. The reaction is often accompanied by a color change to yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify directly by silica gel chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Condition Base Solvent Typical Outcome Rationale Reference
N1-Selective NaHTHFHigh N1 selectivity (>95:5)Forms tight ion pair, sterically directs to N1.[2][6]
N1-Selective Cs₂CO₃DioxaneHigh N1 selectivity (>95:5)Cesium can form a chelate with substituents at C7, but in its absence, dioxane favors N1.[4][10]
Mixed/Poor Selectivity K₂CO₃DMFMixture of N1 and N2Polar aprotic solvent promotes dissociated anion, leading to loss of selectivity.[4]
N2-Selective MitsunobuTHFHigh N2 selectivityThe reaction mechanism strongly favors attack at the more accessible N2 position.[2][7]
N2-Selective NaHMDSDMSOSolvent-dependent; DMSO can favor N2Polarizing solvent separates ion pair, kinetic N2 attack is favored.[2][6]
Q2: My reaction is giving low yields or fails to go to completion. What should I check?

Root Cause Analysis: Low yields in indazole synthesis can result from several factors including suboptimal reaction conditions, poor starting material reactivity, or product degradation.[9]

Solutions:

  • Temperature Optimization: Temperature is crucial. While higher temperatures can sometimes drive a reaction to completion, excessive heat can cause decomposition or side reactions.[9] For N-alkylation, running the reaction at the reflux temperature of the solvent is a good starting point, but an optimization screen (e.g., 50 °C, 80 °C, 110 °C) may be necessary.

  • Base Strength and Stoichiometry: Ensure the base is strong enough to fully deprotonate the indazole N-H. NaH is generally very effective.[2] Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times. Ensure you are using at least 1.1 equivalents of the base.

  • Solvent Purity: Use anhydrous solvents, especially when working with strong bases like NaH. Water will quench the base and the indazole anion, halting the reaction.

  • Reactivity of Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides and tosylates. If using a less reactive electrophile, consider increasing the temperature, extending the reaction time, or switching to a more reactive analogue.

Frequently Asked Questions (FAQs)

FAQ 1: Beyond the base and solvent, what other factors influence N1 vs. N2 regioselectivity?

Several factors contribute to the regiochemical outcome:

  • Steric Hindrance: Bulky substituents at the C7 position of the indazole ring will sterically hinder the N1 position, thus favoring N2 alkylation.[2][6] Conversely, bulky substituents at the C3 position can influence the conformation of the indazole anion and may affect the N1/N2 ratio.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring (especially at C7) can increase the acidity of the N-H proton and influence the charge distribution in the anion, often favoring N2 substitution.[2][6]

  • The Alkylating Agent: Very bulky alkylating agents may preferentially react at the more sterically accessible N2 position.

FAQ 2: How can I definitively identify my products as N1 or N2 isomers?

Structural assignment can be challenging due to the similar polarity of the isomers. The most reliable method is 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).[2][7]

  • For the N1-isomer: A correlation (³J coupling) is typically observed between the protons of the N-alkyl group (e.g., the N-CH₂) and the C7a carbon of the indazole ring.

  • For the N2-isomer: A correlation is observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[2][7]

Sources

improving the solubility of 3-Iodo-1-methyl-6-nitro-1H-indazole for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-1-methyl-6-nitro-1H-indazole

Introduction: The Solubility Challenge of a Key Synthetic Intermediate

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to synthesize more complex molecular architectures. However, its utility is often hampered by a significant practical challenge: poor solubility in many common organic solvents.

This guide provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth explanations to overcome solubility issues. The methodologies presented are grounded in physical organic chemistry principles to empower users to make informed decisions during their experimental design. The poor solubility of this compound is primarily attributed to its high crystal lattice energy, a result of its rigid, planar indazole core combined with strong intermolecular dipole-dipole interactions from the polar nitro group.[1] Overcoming this energy barrier is the key to achieving a homogeneous reaction medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound? A1: The compound's low solubility stems from its molecular structure. The rigid, aromatic indazole ring system leads to efficient crystal packing. Furthermore, the highly polar nitro (-NO₂) group creates strong dipole-dipole interactions between molecules in the solid state.[1] These combined forces result in high crystal lattice energy, which requires a significant amount of energy from solvent-solute interactions to overcome for dissolution to occur.

Q2: Which solvents should I try first to dissolve the compound? A2: Start with highly polar aprotic solvents. These solvents have strong dipole moments capable of interacting with the polar nitro group but do not have acidic protons that could cause unwanted side reactions. The most recommended starting points are:

  • N,N-Dimethylformamide (DMF) [2]

  • Dimethyl sulfoxide (DMSO) [1][3]

These solvents have proven effective for structurally similar compounds and are often used in reactions like Heck and Suzuki couplings involving iodo-indazoles.[2]

Q3: Is it safe to heat the mixture to aid dissolution? A3: Yes, applying heat is a standard and effective method to increase solubility by providing the necessary energy to break the crystal lattice. However, it is crucial to consider the thermal stability of the compound and the boiling points of your chosen solvents. For 3-iodo-6-nitro-1H-indazole (a close analog), the melting point is high (259-261 °C), suggesting good thermal stability.[4] Always use a reflux condenser and monitor for any signs of decomposition (color change, gas evolution) when heating reaction mixtures.

Q4: Can particle size reduction improve solubility for a reaction? A4: Absolutely. Reducing the particle size increases the surface-area-to-volume ratio of the solid, which can significantly enhance the rate of dissolution.[5][6] While it doesn't change the thermodynamic solubility limit, a faster dissolution rate can be critical for getting a reaction started efficiently. Finely grinding the material in a mortar and pestle before adding it to the solvent is a simple and effective first step.

In-Depth Troubleshooting and Optimization Guide

When facing solubility challenges, a systematic approach is more effective than random solvent testing. This guide provides a logical workflow from basic screening to advanced co-solvent strategies.

Workflow for Systematic Solvent Selection

The following workflow diagram outlines a structured process for identifying a suitable solvent or solvent system for your reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization start Start with this compound solid s1 Select High-Polarity Aprotic Solvents (DMF, DMSO) start->s1 c1 Is compound fully soluble at RT? s1->c1 s2 Select Medium-Polarity Solvents (THF, Dioxane, Acetonitrile) c1->s2 No opt1 Apply Gentle Heating (e.g., 50-80 °C) c1->opt1 Partial success Proceed with Reaction c1->success Yes c2 Is compound soluble? s2->c2 c2->opt1 No opt2 Initiate Co-Solvent System (See Protocol 2) c2->opt2 Partial c3 Soluble? opt1->c3 c3->opt2 No c3->success Yes c4 Soluble? c4->success Yes fail Re-evaluate reaction conditions or consider derivatization c4->fail No

Caption: Logical workflow for solvent system selection.

Table 1: Properties of Recommended Solvents

This table provides key data for solvents commonly used in synthetic chemistry. The Hansen Solubility Parameters (HSP) can be used to predict miscibility and solvent-solute compatibility.

SolventTypeBoiling Point (°C)Polarity IndexSuitability & Notes
DMSO Polar Aprotic1897.2Primary Choice. Excellent solvent for polar compounds, but high boiling point can complicate workup.[1][3]
DMF Polar Aprotic1536.4Primary Choice. Widely used for coupling reactions. Thermally stable.[2]
NMP Polar Aprotic2026.7Alternative to DMSO/DMF, very high boiling point.
Acetonitrile Polar Aprotic825.8Moderate choice. May require heating. Good for reactions needing lower temperatures.[7]
THF Polar Aprotic664.0Often a poor solvent alone, but excellent as a co-solvent.
Dioxane Non-polar Ethereal1014.8Similar to THF but with a higher boiling point. Good co-solvent.
Ethanol Polar Protic784.3Can act as a nucleophile. Use with caution. May be suitable for reductions.[7][8]

Experimental Protocols

Protocol 1: Initial Solubility Screening

Objective: To quickly assess the solubility of the compound in a range of solvents at room temperature.

  • Preparation: Weigh 5 mg of this compound into several individual small, dry vials.

  • Solvent Addition: To each vial, add 0.5 mL of a single test solvent (e.g., DMF, DMSO, THF, Acetonitrile). This corresponds to a concentration of ~10 mg/mL.

  • Mixing: Vigorously vortex each vial for 60 seconds.

  • Observation: Allow the vials to stand for 5 minutes. Observe and record the results:

    • Fully Soluble: Clear solution with no visible solid particles.

    • Partially Soluble: Solution is hazy, or a significant amount of solid remains undissolved.

    • Insoluble: The solid material appears unchanged.

  • Heating Test: For vials showing partial or no solubility, warm them gently in a water bath to 50 °C for 10 minutes. Observe any changes.

Protocol 2: Developing a Co-Solvent System

Objective: To find a mixture of a "good" solvent and a "poor" (but reaction-compatible) solvent that achieves full dissolution.[9] This is useful when a highly effective solvent like DMSO is incompatible with downstream processing.

  • Setup: Place 50 mg of the compound into a flask equipped with a magnetic stir bar.

  • Add "Poor" Solvent: Add 3 mL of the desired primary reaction solvent in which the compound is poorly soluble (e.g., THF, Dioxane).

  • Titration: While stirring vigorously, add a "good" solvent (e.g., DMF or NMP) dropwise from a burette or syringe.

  • Endpoint: Continue adding the good solvent until the entire solid has just dissolved, resulting in a clear solution.

  • Calculation: Record the final volume of both solvents. This ratio (e.g., 4:1 THF:DMF) is your optimized co-solvent system for the reaction.

Advanced Dissolution Techniques

If the above methods are insufficient, consider these physical enhancement techniques.

  • Particle Size Reduction (Micronization): Before adding to the solvent, grind the compound into a very fine powder using a clean, dry agate mortar and pestle. This increases the surface area available for solvation.[5][10]

  • Sonication: Place the vial or flask containing the compound and solvent in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart solid agglomerates, accelerating the dissolution process.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework when initial dissolution attempts fail.

G start Compound is poorly soluble in chosen solvent at RT q1 Have you tried grinding the solid? start->q1 a1 Grind solid with mortar & pestle to increase surface area q1->a1 No q2 Have you applied heat? q1->q2 Yes a1->q2 a2 Heat mixture to 50-80°C (check solvent boiling point) q2->a2 No q3 Have you tried a co-solvent? q2->q3 Yes a2->q3 a3 Titrate in a small amount of a stronger solvent (e.g., DMF, DMSO) q3->a3 No q4 Have you tried sonication? q3->q4 Yes a3->q4 a4 Place flask in ultrasonic bath for 15-30 minutes q4->a4 No end_node If still insoluble, the reaction may not be feasible in this solvent system. Consider a different primary solvent. q4->end_node Yes a4->end_node

Sources

Technical Support Center: Work-up and Purification of 3-Iodo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Iodo-1-methyl-6-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We provide in-depth troubleshooting advice and frequently asked questions to help you navigate the critical post-reaction work-up and purification stages, ensuring the isolation of a high-purity product ready for downstream applications.

Troubleshooting Guide: Isolating High-Purity Product

This section addresses specific issues encountered during the work-up and purification of this compound. Each entry details the symptoms, probable causes, and validated solutions.

Issue 1: Crude product is a dark purple/brown solid or oil, and TLC analysis shows a persistent colored spot at the baseline.
  • Question: After quenching my reaction, the crude extract is intensely colored, and this color does not seem to move on the TLC plate. What is causing this, and how can I remove it?

  • Answer:

    • Primary Cause: This issue is almost certainly due to the presence of residual iodine (I₂) from the iodination step. Iodine is intensely colored and can persist through an initial aqueous work-up if not adequately quenched. The iodination of indazoles often uses an excess of the iodinating agent to drive the reaction to completion.[1]

    • Mechanistic Insight: The work-up procedure must include a reducing agent to convert the elemental iodine (I₂) into a colorless, water-soluble iodide salt (I⁻).

    • Recommended Protocol:

      • Upon completion, cool the reaction mixture (typically in a solvent like DMF) to room temperature.

      • Pour the reaction mixture slowly into a vigorously stirring, chilled (0-5 °C) aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃). The volume of the thiosulfate solution should be at least 5-10 times the volume of the reaction mixture.

      • Continue stirring until the dark color of iodine completely disappears, and the solution becomes a pale yellow or off-white suspension.

      • Proceed with the standard extraction procedure using a suitable organic solvent like ethyl acetate (EtOAc).[2] The resulting organic layer should be free of the iodine color.

Issue 2: HPLC or ¹H NMR analysis of the final product shows the presence of the starting material, 1-methyl-6-nitro-1H-indazole.
  • Question: My purified product is contaminated with the unreacted starting material. How can I improve its removal?

  • Answer:

    • Primary Cause: This indicates an incomplete iodination reaction. Potential impurities in any synthesis can include unreacted starting materials.[3] The polarity of the starting material and the desired iodo-product may be very similar, making separation challenging.

    • Recommended Solutions:

      • Optimized Column Chromatography: Standard silica gel chromatography is the most effective method. Because the polarities are often close, a shallow solvent gradient is recommended.

        • Solvent System Selection: Begin with a non-polar solvent system like Hexane/Ethyl Acetate. A good starting point is a 4:1 to 3:1 ratio. Use TLC to find a system where the desired product has an Rf of approximately 0.2-0.4, ensuring good separation from the slightly more polar starting material.[4]

        • Loading Technique: Adsorb the crude material onto a small amount of silica gel ("dry loading") rather than dissolving it in a strong solvent. This leads to a tighter band and better separation on the column.

      • Recrystallization: This can be highly effective if a suitable solvent system is identified.

        • Solvent Screening: Test solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/heptane. The ideal solvent will dissolve the product at an elevated temperature but show poor solubility at room temperature or below, while the impurity remains in the mother liquor. Recrystallization from ethanol is a common method for purifying indazole derivatives.[5]

Issue 3: The final product shows a significant amount of a de-iodinated byproduct (1-methyl-6-nitro-1H-indazole).
  • Question: My mass spectrometry data shows a peak corresponding to the starting material, but I am certain the reaction went to completion. Could this be a byproduct?

  • Answer:

    • Primary Cause: You are likely observing the product of de-iodination. Aryl iodides can be susceptible to reductive cleavage of the carbon-iodine bond, a process known as de-iodination or hydrodehalogenation.[6]

    • Mechanistic Insight: This side reaction can be promoted by several factors during work-up or subsequent steps:

      • Excessive Heat: Prolonged heating during solvent evaporation or recrystallization can cause thermal degradation.

      • Light Exposure: Aryl iodides can be photochemically sensitive.[6]

      • Trace Metals: Residual palladium catalysts from previous synthetic steps (if applicable) are known to catalyze dehalogenation.[6]

    • Preventative Measures & Solutions:

      • Minimize Heat: Concentrate organic extracts under reduced pressure at moderate temperatures (e.g., < 40 °C).

      • Protect from Light: During work-up and storage, use amber vials or wrap glassware in aluminum foil to prevent photochemical degradation.[6]

      • Purification: The de-iodinated byproduct has the same molecular weight as the starting material and can be removed using the same purification strategies (optimized chromatography or recrystallization) as described in Issue 2.

Frequently Asked Questions (FAQs)

Q1: What is a standard, robust work-up procedure for the synthesis of this compound?

A general and reliable work-up procedure is as follows:

  • After the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.[7]

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.[8]

Q2: What are the best analytical techniques to monitor the purity during the work-up?

  • Thin-Layer Chromatography (TLC): This is the quickest method to qualitatively assess the reaction's completion and the separation of impurities during column chromatography. A typical mobile phase is a mixture of n-hexane and ethyl acetate.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective method for accurately identifying the presence of starting material, product, and any byproducts like the de-iodinated compound.[6]

  • High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR): These are the gold-standard techniques for determining the absolute purity of the final isolated product.[9]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if residual impurities are present.

  • Solution 1: Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates a rough surface that can initiate crystal nucleation.

  • Solution 2: Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to act as a template for crystal growth.

  • Solution 3: Solvent System Adjustment: Your solvent may be too good. Try adding a non-polar "anti-solvent" (e.g., heptane or hexane) dropwise to the solution at an elevated temperature until it just becomes cloudy, then add a few drops of the primary solvent (e.g., ethyl acetate) to clarify it and allow it to cool slowly.

  • Solution 4: Re-purify: If the issue persists, it is likely due to impurities inhibiting crystallization. Re-purify the material using column chromatography and attempt the recrystallization again.

Q4: What are the recommended storage conditions for this compound?

Given the potential for de-iodination, especially due to light sensitivity, the compound should be stored under the following conditions:

  • Container: An amber glass vial or a clear vial wrapped in aluminum foil.[6]

  • Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to displace air and moisture.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended.[6]

Data Summary Table
ParameterDescriptionRecommended Action / Solvent
Key Impurities Unreacted Starting MaterialColumn Chromatography, Recrystallization
Residual Iodine (I₂)Aqueous wash with 10% Sodium Thiosulfate
De-iodinated ProductColumn Chromatography, Recrystallization
TLC Analysis Mobile PhaseHexane / Ethyl Acetate (e.g., 3:1 v/v)
Column Chromatography Stationary PhaseSilica Gel
Eluent SystemHexane / Ethyl Acetate Gradient
Recrystallization Suitable SolventsEthanol, Isopropanol, Ethyl Acetate / Heptane
Visualized Workflow: Purification Protocol

The following diagram outlines the general workflow for the work-up and purification of this compound after the completion of the iodination reaction.

Workup_Purification_Workflow Reaction Completed Reaction Mixture (in DMF/solvent) Quench Quench (aq. Na₂S₂O₃) Reaction->Quench Pour into Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Transfer to separatory funnel Wash Wash Organic Layer (Brine) Extraction->Wash Dry Dry (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate (in vacuo) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Crude->Purify Chroma Column Chromatography Purify->Chroma Option 1 Recrystal Recrystallization Purify->Recrystal Option 2 Pure Pure Product (>95%) Chroma->Pure Recrystal->Pure Analysis Purity Analysis (HPLC, NMR, LC-MS) Pure->Analysis

Sources

Technical Support Center: Navigating Cross-Coupling Reactions with Nitro-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges of performing cross-coupling reactions with nitro-substituted indazole scaffolds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you overcome common hurdles in your experiments.

Introduction: The Challenge of Nitro-Substituted Indazoles

Nitro-substituted indazoles are crucial building blocks in medicinal chemistry, often serving as precursors to pharmacologically active amines. However, their use in palladium-catalyzed cross-coupling reactions is notoriously difficult. The strong electron-withdrawing nature of the nitro group, combined with the coordination potential of both the nitro moiety and the indazole ring system, creates a high-risk environment for catalyst poisoning and deactivation. This guide is designed to dissect these issues and provide robust, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are nitro-substituted indazoles considered "difficult" substrates for cross-coupling reactions?

The difficulty arises from a combination of factors. Primarily, the nitro group is a well-known inhibitor of palladium catalysts.[1][2] It can oxidize the active Pd(0) species to an inactive Pd(II) state, effectively killing the catalytic cycle before it can proceed efficiently. Secondly, the indazole's N-H proton can participate in side reactions or coordinate to the metal center, which may require the use of a protecting group to prevent catalyst inhibition.[3]

Q2: What is the primary mechanism of catalyst poisoning by the nitro group?

The nitro group can deactivate a palladium catalyst through several pathways. The most cited mechanism is the oxidation of the catalytically active Pd(0) to Pd(II) by the nitroarene, which acts as an oxidizing agent.[1] This process removes the catalyst from the intended cross-coupling cycle. Additionally, the nitro group's oxygen atoms can coordinate to the palladium center, blocking active sites required for oxidative addition or other key steps. In some cases, the reaction conditions intended for cross-coupling can inadvertently lead to the reduction of the nitro group itself, consuming the reducing equivalents necessary for the catalytic cycle or generating amine byproducts that can act as catalyst poisons.[4]

Q3: Is N-protection of the indazole ring always necessary?

While not universally required for all coupling types, N-protection is highly recommended, especially for Sonogashira and Heck reactions.[3] The unprotected N-H is acidic and can react with the strong bases often used in cross-coupling, leading to undesired side reactions or the formation of inactive indazolate-palladium complexes. For Suzuki-Miyaura and Buchwald-Hartwig aminations, successful couplings have been reported on N-H free indazoles, but N-protection often leads to cleaner reactions, higher yields, and broader substrate scope by preventing these complicating factors.

Visualizing the Problem: Catalyst Deactivation Pathways

The following diagram illustrates the desired catalytic cycle and the primary off-cycle pathways leading to catalyst deactivation when using nitro-substituted indazoles.

G cluster_cycle Desired Catalytic Cycle cluster_poison Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-NO2 adds Pd_Oxidation Oxidative Deactivation Pd0->Pd_Oxidation Oxidizes Pd(0) Pd_Coordination Coordination/Inhibition Pd0->Pd_Coordination Coordinates to Pd(0) PdII_ArX L_n(Ar)Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (R-M) PdII_ArX->Transmetal PdII_ArR L_n(Ar)Pd(II)-R Transmetal->PdII_ArR ReductElim Reductive Elimination PdII_ArR->ReductElim ReductElim->Pd0 Regenerates Product Ar-R (Desired Product) ReductElim->Product Nitro Nitro Group (Ar-NO2) Nitro->Pd_Oxidation IndazoleNH Indazole N-H IndazoleNH->Pd_Coordination Inactive_PdII Inactive Pd(II) Species (e.g., PdO) Pd_Oxidation->Inactive_PdII Inactive_Complex Inactive Pd-N Complex (Poisoned) Pd_Coordination->Inactive_Complex G start Low / No Yield q1 Is Palladium Black visible? start->q1 q2 Using a bulky, electron-rich ligand (e.g., Buchwald-type)? q1->q2 No sol1 Action: Switch to a more robust ligand (e.g., BrettPhos, RuPhos). Increase ligand:Pd ratio. q1->sol1 Yes q3 Have you rigorously degassed solvents? q2->q3 Yes sol2 Action: Switch to a recommended ligand from Table 1. Consider a Pd(0) precatalyst. q2->sol2 No q4 Is the base appropriate? q3->q4 Yes sol3 Action: Re-run reaction with freshly degassed solvents (sparge with Ar or freeze-pump-thaw). q3->sol3 No q5 Are side products (e.g., dehalogenation) observed? q4->q5 Yes sol4 Action: Screen alternative bases (e.g., K3PO4, Cs2CO3, NaOt-Bu). Check base purity. q4->sol4 No sol5 Action: Switch to a weaker base. Use aprotic solvent. Consider N-protection of indazole. q5->sol5 Yes end Re-evaluate reaction scope and substrate reactivity. q5->end No

Caption: A decision tree for troubleshooting failed reactions.

Validated Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-4-nitro-1H-indazole

This protocol incorporates best practices to mitigate catalyst poisoning and serves as a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-iodo-4-nitro-1H-indazole (1.0 equiv), the desired boronic acid or pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., BrettPhos, 5.5 mol %).

  • Reaction Setup:

    • Seal the vial with a PTFE-lined cap.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Through the septum, add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1 M).

  • Execution and Workup:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

    • Stir vigorously for the specified time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Sources

Technical Support Center: Temperature Control in the Nitration of 1-Methyl-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 1-methyl-indazole. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, practical solutions to challenges encountered during this critical synthetic step. My aim is to combine established scientific principles with field-proven insights to ensure the safety, efficiency, and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter, focusing on the causality behind experimental choices to empower you with a deeper understanding of the reaction dynamics.

Issue 1: Runaway Reaction and Exotherm Control

Question: My reaction mixture rapidly turned dark brown, and I observed vigorous gas evolution (brown fumes). What is happening, and what should I do?

Answer:

This is a classic sign of a runaway reaction, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[1][2] The brown fumes are likely nitrogen dioxide (NO₂), a toxic gas formed from the decomposition of nitric acid at elevated temperatures.[3]

Immediate Actions:

  • If it is safe to do so , immediately immerse the reaction flask in a large ice-salt bath to attempt rapid cooling.[4]

  • Do not hesitate to evacuate. If the reaction appears uncontrollable, prioritize your safety, evacuate the area, and follow your institution's emergency procedures.[4]

Causality and Prevention:

Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[3][5] If this heat is not dissipated effectively, it accelerates the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.[1][6]

  • Inadequate Cooling: Your cooling bath may not have sufficient capacity. An ice-water bath is standard, but for more sensitive nitrations, an ice-salt bath is recommended to achieve and maintain temperatures below 0°C.[4][7]

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly is a primary cause of runaway reactions.[7] The rate of addition should be slow and dropwise, allowing the cooling system to dissipate the generated heat effectively.[8][9]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway that can propagate through the mixture.[7] Ensure vigorous and consistent stirring throughout the addition.[7]

Issue 2: Low Yield of the Desired Nitro-1-Methyl-Indazole

Question: My reaction resulted in a very low yield of the desired product. What are the likely causes?

Answer:

Low yields in the nitration of 1-methyl-indazole can often be traced back to temperature control and other related parameters.

Potential Causes and Solutions:

  • Incomplete Reaction: If the temperature is too low, the reaction rate can be sluggish, leading to an incomplete conversion of the starting material.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider a slight, controlled increase in temperature, but do not exceed the recommended range.

  • Formation of By-products: Conversely, if the temperature is too high, it can lead to the formation of undesired isomers (e.g., 4-nitro or 7-nitro) and dinitrated products, which reduces the yield of the target compound.[9] Strict temperature control, ideally between 0-10°C, is crucial for regioselectivity.[8][9]

  • Suboptimal Reagent Ratio: An incorrect ratio of nitric acid to sulfuric acid can impact the reaction's efficiency.[9] The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile.[10] Ensure your mixed acid is prepared correctly.

  • Losses During Work-up: The quenching step, where the reaction mixture is poured onto ice, is critical.[7][8] Ensure you use a sufficient amount of crushed ice to dissipate the heat of dilution from the strong acids. Product can also be lost during filtration and washing if not performed carefully.[8]

Issue 3: Poor Regioselectivity

Question: I've isolated my product, but NMR analysis shows a mixture of nitro-isomers. How can I improve the regioselectivity for the desired position?

Answer:

For 1-methyl-indazole, the nitration is generally directed to specific positions on the benzene ring portion of the molecule. Temperature is a key factor in controlling this.

Controlling Regioselectivity:

  • Strict Temperature Control: This is the most critical parameter. Maintaining a low temperature (0-10°C) favors the formation of the thermodynamically more stable products and minimizes the energy available for the formation of less-favored isomers.[9] Higher temperatures can provide enough activation energy to overcome the barriers to forming other isomers.

  • Solvent and Acid System: The choice of solvent and the concentration of the acid mixture can also influence the regiochemical outcome. For the nitration of 1-methyl-indazole, a mixed acid system of concentrated nitric and sulfuric acid is standard.[11][12]

Experimental Protocols

The following is a detailed, step-by-step methodology for the nitration of 1-methyl-indazole, emphasizing critical temperature control points.

Protocol: Direct Nitration of 1-Methyl-Indazole

Materials and Reagents:

  • 1-Methyl-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Ethanol/water mixture (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Preparation of the Substrate Solution:

    • In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1-methyl-indazole in concentrated sulfuric acid.

    • Perform this dissolution in an ice-water bath to manage the initial heat generated.[8]

  • Preparation of the Nitrating Mixture:

    • In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Caution: This is a highly exothermic process. Prepare this mixture cautiously and allow it to cool before use.[8]

  • Nitration Reaction:

    • Cool the 1-methyl-indazole solution to 0-5°C using an ice-salt bath.[9]

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred 1-methyl-indazole solution via a dropping funnel.[8]

    • Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [8][9] The rate of addition must be carefully controlled to prevent a temperature spike.[8]

  • Reaction Completion:

    • After the addition is complete, allow the mixture to stir for an additional 15-30 minutes while maintaining the low temperature.[8] Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quenching:

    • Carefully and slowly pour the reaction mixture onto a beaker filled with a substantial amount of crushed ice with vigorous stirring.[7][8] A solid precipitate of the crude product should form.[8]

  • Isolation and Purification:

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[8]

    • Wash the crude product thoroughly with cold deionized water to remove residual acids.[8]

    • A further wash with a dilute sodium bicarbonate solution can be performed to ensure complete neutralization, followed by another wash with cold water.[8]

    • Purify the crude product by recrystallization, commonly from an ethanol/water mixture.[8]

Data Presentation

Table 1: Key Temperature Parameters and Their Rationale

ParameterRecommended RangeRationaleReferences
Reaction Temperature 0-10°CCrucial for controlling the exothermic reaction, ensuring regioselectivity, and minimizing the formation of by-products like dinitrated compounds.[8],[9]
Nitrating Agent Addition Slow, dropwisePrevents localized temperature spikes and the risk of a runaway reaction.[8],[7]
Cooling Bath Ice-salt or Ice-waterAn ice-salt bath is recommended to achieve and maintain temperatures below 0°C for better control.[7],[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve 1-methyl-indazole in H₂SO₄ in ice bath reaction Cool substrate to 0-5°C prep_substrate->reaction prep_nitrating Prepare nitrating mixture (HNO₃ + H₂SO₄) in ice bath addition Slow dropwise addition of nitrating mixture (Maintain T < 10°C) prep_nitrating->addition reaction->addition stir Stir for 15-30 min at low temperature addition->stir quench Pour onto crushed ice stir->quench filter Vacuum filter solid product quench->filter wash Wash with cold water (and optional NaHCO₃) filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product Pure Nitro-1-methyl-indazole recrystallize->product

Caption: Workflow for the direct nitration of 1-methyl-indazole.

Troubleshooting Logic for Runaway Reactions

G cluster_causes Potential Causes cluster_solutions Preventative Measures start Runaway Reaction Observed? (Rapid T rise, gas evolution) cause1 Rapid addition of nitrating agent start->cause1 cause2 Inadequate cooling start->cause2 cause3 Poor agitation start->cause3 sol1 Use a dropping funnel for slow, controlled addition cause1->sol1 sol2 Use ice-salt bath for T < 0°C; ensure sufficient capacity cause2->sol2 sol3 Ensure vigorous and consistent stirring cause3->sol3 safe_outcome Safe & Controlled Reaction sol1->safe_outcome sol2->safe_outcome sol3->safe_outcome

Caption: Troubleshooting logic for preventing runaway nitration reactions.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
  • Science made alive. (n.d.).
  • American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes.
  • PDF Free Download. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Nitroglycerin.
  • Brainly. (2023).
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018).

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-1-methyl-6-nitro-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1-methyl-6-nitro-1H-indazole core is a privileged structure, and its C3-halogenated derivatives serve as versatile building blocks for introducing molecular diversity. The choice between a 3-iodo and a 3-bromo handle for subsequent cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, required conditions, and overall synthetic strategy.

This in-depth guide provides a comparative analysis of the reactivity of 3-Iodo-1-methyl-6-nitro-1H-indazole and 3-bromo-1-methyl-6-nitro-1H-indazole . We will dissect the fundamental principles governing their reactivity, present comparative data for key transformations, and provide validated experimental protocols to empower you to make the most informed choice for your synthetic campaigns.

Foundational Physicochemical Properties

A baseline characterization of these two key intermediates is essential. While both share the same core structure, the difference in the halogen atom at the C3 position leads to a notable difference in molecular weight.

PropertyThis compound3-Bromo-1-methyl-6-nitro-1H-indazole
Molecular Formula C₈H₆IN₃O₂C₈H₆BrN₃O₂
Molecular Weight 303.06 g/mol [1]256.06 g/mol [2]
CAS Number Not explicitly available; similar structures cited74209-32-8[3]
Appearance Solid powderSolid powder
Purity Typically ≥95%Typically ≥95%[3]

The Decisive Factor: Carbon-Halogen Bond Reactivity

The observed difference in reactivity between the iodo- and bromo-indazole derivatives is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond.[4]

The reactivity trend for this critical step follows the inverse of the bond dissociation energy: C-I < C-Br < C-Cl .[4]

  • C-I Bond: The carbon-iodine bond is the longest and weakest among the halogens. This facilitates a faster rate of oxidative addition, allowing reactions to proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings).

  • C-Br Bond: The carbon-bromine bond is stronger and requires more energy to cleave. Consequently, reactions involving aryl bromides often necessitate higher temperatures, more reactive catalysts, or longer reaction times to achieve comparable conversions to their iodo counterparts.[5]

The presence of the electron-withdrawing nitro group at the C6 position further activates the C3 position towards oxidative addition, making both substrates generally more reactive than analogues without this group.[6] However, the intrinsic advantage of the C-I bond remains the dominant factor in their comparative reactivity.

G cluster_reactivity Comparative Reactivity in Oxidative Addition node_I This compound (Weaker C-I Bond) node_OA_Fast Faster Oxidative Addition (Milder Conditions) node_I->node_OA_Fast Lower Energy Barrier node_Br 3-Bromo-1-methyl-6-nitro-1H-indazole (Stronger C-Br Bond) node_OA_Slow Slower Oxidative Addition (Harsher Conditions) node_Br->node_OA_Slow Higher Energy Barrier node_Pd Pd(0) Catalyst node_Pd->node_OA_Fast node_Pd->node_OA_Slow

Caption: Oxidative addition energy barrier comparison.

Performance in Key Cross-Coupling Reactions

The superior reactivity of the iodo-indazole is not merely theoretical; it translates into tangible advantages in widely used synthetic transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most prevalent method for creating C(sp²)-C(sp²) bonds.[7] When coupling these indazoles with various boronic acids or esters, the 3-iodo derivative consistently outperforms the 3-bromo version, especially with less reactive coupling partners.

ParameterThis compound3-Bromo-1-methyl-6-nitro-1H-indazole
Typical Temperature 60-90 °C90-120 °C
Catalyst Loading 1-3 mol%3-5 mol%
Reaction Time 2-8 hours8-24 hours
Yield with Hindered Boronic Acids Good to ExcellentPoor to Moderate

Note: Data is representative and can vary based on specific substrates, catalysts, and bases used.

A recent study highlighted that for challenging Suzuki-Miyaura couplings, an in situ conversion of a bromide to a transient iodide derivative led to a dramatic increase in yield (from 38% for the bromide to 73% for the iodide-mediated reaction).[8] This underscores the significant practical advantage of starting with the more reactive iodo-heterocycle.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of carbon-nitrogen bonds is critical in pharmaceutical synthesis, and the Buchwald-Hartwig amination is a premier tool for this purpose.[9][10] The reaction involves coupling an aryl halide with a primary or secondary amine.[9] Similar to the Suzuki coupling, the oxidative addition step is crucial, making the 3-iodo-indazole the more favorable substrate.

ParameterThis compound3-Bromo-1-methyl-6-nitro-1H-indazole
Ligand Choice Tolerates less electron-rich ligandsOften requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)
Base Compatibility Effective with weaker bases (e.g., K₂CO₃, K₃PO₄)Often requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)[11]
Functional Group Tolerance Broader, due to milder conditionsMore limited, as harsh bases can be incompatible with groups like esters or ketones[11]
Yield with Weakly Nucleophilic Amines Moderate to GoodLow to None

Note: Data is representative and reflects general trends in reactivity.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for a typical Suzuki-Miyaura reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To couple a 3-halo-1-methyl-6-nitro-1H-indazole with 4-methoxyphenylboronic acid.

G start Start: Assemble Reagents setup Reaction Setup: - Add Halo-Indazole (1.0 eq) - Add Boronic Acid (1.2 eq) - Add Base (K₂CO₃, 2.0 eq) - Add Catalyst (Pd(dppf)Cl₂, 3 mol%) - Add Solvent (Dioxane/H₂O) start->setup inert Inert Atmosphere: - Degas mixture (N₂ or Ar purge) - Rationale: Prevents oxidation of Pd(0) catalyst setup->inert heat Heating: - Iodo: 80°C - Bromo: 100°C - Rationale: Provides activation energy; temperature depends on C-X bond strength inert->heat monitor Reaction Monitoring: - TLC or LC-MS analysis every 2h - Rationale: Tracks consumption of starting material to determine endpoint heat->monitor monitor->heat Continue if incomplete workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and Brine - Rationale: Removes inorganic salts and polar impurities monitor->workup If complete dry Drying & Concentration: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Rationale: Removes residual water before purification workup->dry purify Purification: - Silica Gel Column Chromatography - Rationale: Isolates the desired product from byproducts and unreacted reagents dry->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-halo-1-methyl-6-nitro-1H-indazole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Causality: A dry flask prevents quenching of the active catalyst. The excess boronic acid drives the reaction to completion. The base is essential for the transmetalation step of the catalytic cycle.[7]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water).

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species. Degassed solvents minimize dissolved oxygen.

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 80°C for the iodo-derivative, 100°C for the bromo-derivative). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

    • Causality: Monitoring provides a self-validating system, preventing premature workup or unnecessary heating that could lead to byproduct formation.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Causality: The aqueous workup removes the inorganic base and boronic acid byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure product.

    • Causality: Chromatography is necessary to isolate the desired coupled product from any remaining starting materials, homocoupled byproducts, or other impurities.

Summary and Strategic Recommendations

The choice between 3-iodo- and 3-bromo-1-methyl-6-nitro-1H-indazole is a classic trade-off between reactivity and reagent cost.

FeatureThis compound3-Bromo-1-methyl-6-nitro-1H-indazole
Relative Reactivity High [4]Moderate
Typical Conditions Milder (Lower Temp, Shorter Time)Harsher (Higher Temp, Longer Time)
Catalyst Loading Generally LowerGenerally Higher
Substrate Scope Broader, effective for challenging couplingsMore limited, may fail with unreactive partners
Relative Cost HigherLower

Recommendation:

  • For high-value, late-stage functionalization, or with challenging coupling partners: Use This compound . The higher reactivity provides a greater chance of success, often leads to cleaner reactions with higher yields, and the milder conditions offer better functional group tolerance.

  • For early-stage synthesis, large-scale production, or when cost is the primary driver: 3-Bromo-1-methyl-6-nitro-1H-indazole is a viable and more economical option, provided the required reaction conditions are compatible with the rest of the molecule and the coupling partners are sufficiently reactive.

By understanding the fundamental principles of C-X bond reactivity and leveraging the appropriate experimental conditions, researchers can effectively utilize both of these valuable building blocks to advance their discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem. (2025). The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • ChemShuttle. 3-bromo-1-methyl-6-nitro-1H-indazole.
  • BenchChem. 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. Comparison of reactivity of different aryl halides.
  • RSC Publishing. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Meryer. 3-Bromo-1-methyl-6-nitro-1H-indazole.

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A Researcher's Guide to the Structural Confirmation of 1,6-Disubstituted Indazoles by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Differentiating Regioisomers

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the synthesis of substituted indazoles often yields a mixture of regioisomers, particularly N-1 and N-2 substituted products. Distinguishing between these isomers is a critical step in drug development, as their biological activities can vary significantly. This guide provides an in-depth technical comparison of 1,6- and 2,6-disubstituted indazoles, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for unambiguous structural confirmation.

The Challenge: N-1 vs. N-2 Regioselectivity

The nitrogen atoms of the indazole ring exhibit different chemical reactivities, and alkylation or arylation can occur at either the N-1 or N-2 position.[3][4] When a substituent is present at the 6-position of the benzene ring, two primary products can be formed: the 1,6-disubstituted and the 2,6-disubstituted indazole. While one-dimensional (1D) ¹H and ¹³C NMR can provide initial clues, overlapping signals and subtle differences in chemical shifts often make a definitive assignment challenging.[5][6] This is where the resolving power of 2D NMR becomes indispensable.

The Solution: A Multi-faceted 2D NMR Approach

A combination of through-bond and through-space 2D NMR experiments provides a robust toolkit for the structural elucidation of indazole regioisomers. The key experiments include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a map of all C-H one-bond connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton and identifying the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, offering definitive proof of the substituent's position relative to the indazole ring protons.

Distinguishing 1,6- from 2,6-Disubstituted Indazoles: Key Diagnostic Correlations

The unambiguous differentiation between the 1,6- and 2,6-isomers hinges on specific long-range correlations observed in HMBC and NOESY spectra.

The Decisive HMBC Correlation

For a 1,6-disubstituted indazole , the most telling correlation is the ³J coupling between the protons of the substituent at the N-1 position (e.g., the methylene protons of a benzyl group) and the C-7a carbon of the indazole ring.[4][7] This three-bond correlation is a hallmark of N-1 substitution. Conversely, in a 2,6-disubstituted indazole , the protons of the N-2 substituent will show a ³J correlation to the C-3 carbon.[4]

The Confirmatory NOESY Correlation

NOESY experiments provide through-space evidence to corroborate the HMBC findings. In a 1,6-disubstituted indazole , a clear Nuclear Overhauser Effect (NOE) will be observed between the protons of the N-1 substituent and the H-7 proton of the indazole ring.[3][5] This spatial proximity is only possible with N-1 substitution. For the 2,6-disubstituted isomer , the protons of the N-2 substituent would instead show an NOE to the H-3 proton.

Comparative Data Analysis: A Case Study

Let's consider a model system: 1-benzyl-6-nitro-1H-indazole versus its hypothetical 2-benzyl-6-nitro-2H-indazole isomer. The following tables summarize the expected key 2D NMR correlations that would differentiate these two compounds.

Table 1: Key Diagnostic HMBC and NOESY Correlations

Experiment1-benzyl-6-nitro-1H-indazole (1,6-isomer)2-benzyl-6-nitro-2H-indazole (2,6-isomer)
HMBC N-CH₂ correlated with C-7a N-CH₂ correlated with C-3
NOESY N-CH₂ correlated with H-7 N-CH₂ correlated with H-3

Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)

Position 1-benzyl-6-nitro-1H-indazole (1,6-isomer) Hypothetical 2-benzyl-6-nitro-2H-indazole (2,6-isomer)
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3 8.35134.5
4 8.01122.8
5 7.90115.5
7 8.80107.3
3a -127.2
6 -146.5
7a -138.5
N-CH₂ 5.8352.5
Aromatic (Bn) 7.22-7.29127.9, 128.0, 129.9
ipso-C (Bn) -134.5

Note: Data for 1-benzyl-6-nitro-1H-indazole is based on literature values.[3] Data for the 2,6-isomer is hypothetical and projected based on established trends for N-2 substituted indazoles.

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the indazole sample for ¹H and 2D NMR experiments, and 20-30 mg for a ¹³C NMR spectrum.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

2D NMR Acquisition and Processing Workflow

The following is a general workflow for acquiring and processing 2D NMR data on a standard spectrometer (e.g., Bruker Avance series).

G cluster_0 1,6-Disubstituted Indazole cluster_1 2,6-Disubstituted Indazole a N-CH₂ b C-7a a->b HMBC (³J) c H-7 a->c NOESY (through-space) d N-CH₂ e C-3 d->e HMBC (³J) f H-3 d->f NOESY (through-space)

Caption: Diagnostic 2D NMR Correlations

Conclusion

The structural confirmation of 1,6-disubstituted indazoles can be achieved with a high degree of confidence through a systematic 2D NMR analysis. The key to differentiating between the 1,6- and 2,6-regioisomers lies in the unambiguous identification of specific long-range HMBC and through-space NOESY correlations. By following the experimental protocols and data interpretation guidelines outlined in this guide, researchers can overcome the challenges of isomeric ambiguity and ensure the structural integrity of their synthesized indazole derivatives.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1935-1946. [Link]

  • Göker, H., et al. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1125-1134. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • El Moctar Abeidi, M., et al. (2017). Scheme 1. Synthesis of 1-benzyl-6-nitro-1H-indazole (P1). ResearchGate. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Pinto, D. C. G. A., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. [Link]

  • Charette, A. B., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Singh, P., & Kaur, M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

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A Comparative Guide to the Biological Activity Screening of Novel 3-Iodo-1-methyl-6-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of novel indazole derivatives, using the representative molecule, 3-Iodo-1-methyl-6-nitro-1H-indazole, as a case study. Indazole-containing compounds are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the indazole core, particularly through the introduction of nitro and iodo groups, is a key strategy for modulating biological efficacy and developing new drug candidates.[4][5]

While this compound itself is primarily documented as a synthetic intermediate, this guide outlines the essential screening cascade required to elucidate its therapeutic potential.[4][6] We will detail the requisite experimental protocols, explain the scientific rationale behind each step, and compare hypothetical outcomes against established benchmarks from well-characterized indazole derivatives.

Synthetic Pathway Overview: A Gateway to Functional Diversity

The synthesis of this compound is a multi-step process that begins with a suitable indazole precursor. The strategic introduction of the nitro group and the subsequent iodination at the C3 position create a molecule primed for biological evaluation and further chemical modification. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[5][7]

A 1-Methyl-1H-indazole (Starting Material) B Nitration (e.g., HNO₃/H₂SO₄) A->B C 1-Methyl-6-nitro-1H-indazole (Intermediate) B->C D Iodination (e.g., I₂, K₂CO₃ in DMF) C->D E This compound (Final Product) D->E

Caption: General synthetic workflow for this compound.

Part 1: Anticancer Activity Screening Cascade

Indazole derivatives are potent anticancer agents, with several, such as Axitinib and Pazopanib, already approved for clinical use.[3] Many exert their effects by inhibiting protein kinases, which are crucial regulators of cell proliferation and survival.[8][9] Therefore, the primary and most logical starting point for screening a novel indazole derivative is to assess its cytotoxic and antiproliferative potential against cancer cells.

Initial Screening: In Vitro Cytotoxicity Assessment

The first crucial question is whether the compound exhibits any cytotoxic activity. The MTT assay is a robust, reliable, and widely used colorimetric method for this initial screen. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[12][13]

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.[14] A lower IC₅₀ value indicates greater potency. For a comprehensive initial screen, the compound should be tested against a panel of cancer cell lines from different tissue origins and at least one non-cancerous cell line to assess selectivity.[11][15]

Table 1: Hypothetical Cytotoxic Activity (IC₅₀, µM) of Compound-IND vs. Reference Compounds

Cell Line Cancer Type Compound-IND (Hypothetical) Axitinib (Reference Kinase Inhibitor) Doxorubicin (Reference Cytotoxin)
MCF-7 Breast Adenocarcinoma 10.5 ± 1.2 ~25 µM 0.8 ± 0.1
HeLa Cervical Cancer 8.2 ± 0.9 >50 µM 0.5 ± 0.07
H460 Non-Small Cell Lung 15.1 ± 2.1 ~1.6 µM 0.3 ± 0.05

| HEK293 | Normal Kidney | > 50 | >50 µM | 5.2 ± 0.6 |

Data for reference compounds are illustrative and compiled from various sources. The goal is to identify compounds with potent activity against cancer lines and significantly higher IC₅₀ values against normal cells, indicating a favorable therapeutic window.[11][15]

A Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) B Incubate for 24h (Allow cells to adhere) A->B C Treat with Compound (Serial dilutions, 48-72h incubation) B->C D Add MTT Reagent (0.5 mg/mL, 2-4h incubation) C->D E Solubilize Formazan Crystals (Add DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC₅₀ Values F->G

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.[10][13]

Mechanistic Insight: Apoptosis Induction Assay

If a compound shows promising cytotoxicity, the next logical step is to investigate how it kills cancer cells. A primary mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[16] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis.[17][18]

The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures the combined activities of caspase-3 and -7.[19] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[19][20]

Results are typically expressed as a fold increase in luminescence (and thus, caspase activity) compared to untreated control cells. Staurosporine is often used as a positive control for apoptosis induction.

Table 2: Hypothetical Apoptosis Induction (Fold Increase in Caspase-3/7 Activity)

Treatment (MCF-7 cells) Concentration Fold Increase vs. Untreated (Mean ± SD)
Untreated Control - 1.0 ± 0.1
Compound-IND 1x IC₅₀ 4.5 ± 0.5
Compound-IND 2x IC₅₀ 8.2 ± 0.9

| Staurosporine (Positive Control) | 1 µM | 10.5 ± 1.1 |

cluster_pathway Simplified Apoptosis Pathway Stimulus Anticancer Compound (e.g., Compound-IND) Casp9 Initiator Caspases (e.g., Caspase-9) Stimulus->Casp9 Casp37 Executioner Caspases (Caspase-3 & Caspase-7) **Target of Assay** Casp9->Casp37 Substrates Cellular Substrate Cleavage (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified signaling pathway showing the role of Caspase-3/7 in apoptosis.

Part 2: Antimicrobial Activity Screening

The presence of a nitro group on a heterocyclic scaffold is a well-known feature of many antimicrobial agents, including the nitroimidazoles (e.g., metronidazole).[21][22] Therefore, it is prudent to screen novel nitroindazole derivatives for potential antibacterial or antifungal activity.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The most fundamental measure of a compound's antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[23][24] The broth microdilution method is a standard and quantitative technique for determining MIC values.[25][26]

The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater antimicrobial potency.

Table 3: Hypothetical Antimicrobial Activity (MIC, µg/mL) of Compound-IND

Bacterial Strain Gram Type Compound-IND (Hypothetical) Ciprofloxacin (Reference Antibiotic)
Staphylococcus aureus Gram (+) 16 0.5
Bacillus subtilis Gram (+) 8 0.25
Escherichia coli Gram (-) 32 0.015

| Pseudomonas aeruginosa | Gram (-) | > 64 | 0.25 |

A Prepare Serial Dilutions of Compound in 96-well plate with broth B Inoculate Wells with standardized bacterial suspension A->B C Incubate Plate (e.g., 37°C for 18-24h) B->C D Visually Inspect for Turbidity (Turbidity = Bacterial Growth) C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution method to determine MIC.[23][26]

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are essential. The following are step-by-step protocols for the key assays described in this guide.

Protocol 1: MTT Cell Viability Assay[10][13][27]
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and solvent-only controls. Incubate for another 48 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Caspase-Glo® 3/7 Assay[19][20]
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound (e.g., at 1x and 2x IC₅₀) as described in the MTT protocol. Incubate for a predetermined period (e.g., 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the data by subtracting the background (medium-only wells). Express the results as a fold increase in caspase activity relative to the untreated control.

Protocol 3: Broth Microdilution MIC Assay[23][26]
  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This results in a further two-fold dilution of the compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Protocol 4: BCA Protein Assay (for Cell Lysate Normalization)[29][30]

This protocol is essential for ensuring equal protein loading in assays like Western blotting or certain enzymatic assays performed on cell lysates.

  • Standard Preparation: Prepare a series of protein standards with known concentrations (e.g., 20 to 2,000 µg/mL) using Bovine Serum Albumin (BSA).[27]

  • Working Reagent Preparation: Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B. The solution should be a clear green.[28]

  • Assay Procedure (Microplate): Pipette 25 µL of each standard and unknown protein sample (cell lysate) into separate microplate wells.

  • Reaction: Add 200 µL of the BCA Working Reagent to each well. Mix thoroughly.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.[27]

  • Data Acquisition: Cool the plate to room temperature and measure the absorbance at 562 nm on a plate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration. Use this curve to determine the protein concentration of the unknown samples.

Conclusion

The indazole scaffold remains a highly valuable starting point for the development of novel therapeutics.[3][8] While specific biological activity data for this compound is not yet widely published, this guide provides a robust, logical, and scientifically-grounded framework for its comprehensive evaluation. By employing a systematic screening cascade—starting with broad cytotoxicity assays, proceeding to mechanistic studies like apoptosis induction, and exploring alternative activities such as antimicrobial effects—researchers can effectively profile such novel derivatives. The comparison of data against established benchmarks is critical for contextualizing results and identifying promising lead candidates for further preclinical development.

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A Senior Application Scientist's Guide to the Reduction of Nitroindazoles: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of a nitro group on an indazole ring to an amine is a critical step in the synthesis of numerous pharmacologically active compounds. Aminoindazoles serve as pivotal intermediates in the development of kinase inhibitors, anti-cancer agents, and other therapeutics. The choice of reducing agent for this conversion is paramount, as it directly impacts yield, purity, chemoselectivity, and scalability. This guide provides an in-depth comparison of the most effective and commonly employed reducing agents for the nitro group on the indazole scaffold, supported by experimental insights and data to aid researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of Nitro Group Reduction

The electron-withdrawing nature of the nitro group can be strategically utilized in the synthesis of indazole derivatives, often facilitating nucleophilic aromatic substitution reactions. However, for the subsequent elaboration of the indazole core, particularly for coupling reactions or to modulate the electronic properties of the molecule, the nitro group is typically reduced to the corresponding amine. The primary challenge lies in achieving this reduction with high efficiency and selectivity, especially when other reducible functional groups are present in the molecule.

A Comparative Overview of Common Reducing Agents

The reduction of nitroarenes to their corresponding anilines is a well-established transformation in organic synthesis.[1] The methodologies can be broadly categorized into three main classes: catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.[1] Each approach possesses distinct advantages and limitations when applied to the indazole system.

Catalytic Hydrogenation

Catalytic hydrogenation is frequently the method of choice for nitro group reductions due to its high efficiency and clean reaction profiles.[2] The reaction typically involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere.[3]

Mechanism: The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface. A stepwise reduction of the nitro group to a nitroso and then a hydroxylamine intermediate occurs, followed by the final reduction to the amine.[1]

Advantages:

  • High Yields: Generally provides excellent yields of the desired aminoindazole.

  • Clean Reactions: The only byproduct is water, simplifying purification.

  • Scalability: The process is readily scalable for industrial applications.

Disadvantages:

  • Specialized Equipment: Requires a hydrogenation apparatus capable of handling pressurized hydrogen gas.

  • Catalyst Handling: Palladium and platinum catalysts can be pyrophoric.

  • Chemoselectivity: Can be challenging in the presence of other reducible functional groups such as alkenes, alkynes, or benzylic ethers.[2] Dehalogenation can also be a significant side reaction, particularly with Pd/C. For substrates with labile aromatic halogens, Raney Nickel or Pt/C may be preferred to minimize this issue.[2]

Metal-Mediated Reductions

Dissolving metal reductions have a long history in organic synthesis and remain a robust option for nitro group reduction.[4] Common systems include tin(II) chloride (SnCl2) in an alcoholic solvent, or iron (Fe) or zinc (Zn) in the presence of an acid.[2][4]

Mechanism: These reductions proceed via a series of single-electron transfers from the metal to the nitro group, with subsequent protonation of the resulting intermediates.[4][5]

Advantages:

  • High Chemoselectivity: Often highly selective for the nitro group in the presence of other reducible functionalities. SnCl2 is particularly mild and is an excellent choice when carbonyls or nitriles are present.[2][6]

  • Cost-Effective: Reagents like iron and zinc are inexpensive and readily available.[4]

  • No Specialized Equipment: Can be performed in standard laboratory glassware.

Disadvantages:

  • Stoichiometric Reagents: Generates significant amounts of metal waste, which can complicate purification and pose environmental concerns.[4]

  • Harsh Conditions: The use of strong acids can be incompatible with acid-labile functional groups.

  • Work-up: The work-up procedure often involves neutralization and filtration of metal salts, which can be cumbersome.[5]

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to catalytic hydrogenation, avoiding the need for pressurized hydrogen gas.[7] This method utilizes a hydrogen donor in conjunction with a catalyst, typically Pd/C. Common hydrogen donors include hydrazine (N2H4), ammonium formate (HCOONH4), and formic acid (HCOOH).[3][8]

Advantages:

  • Operational Simplicity: Does not require specialized hydrogenation equipment.[9]

  • Good Chemoselectivity: Can often provide better selectivity than catalytic hydrogenation, particularly for preserving halogen substituents.

  • Rapid Reactions: Microwave heating can significantly accelerate transfer hydrogenation reactions, often leading to completion within minutes.[9]

Disadvantages:

  • Stoichiometric Byproducts: The hydrogen donor is consumed in stoichiometric amounts, generating byproducts that need to be removed during work-up.

  • Catalyst Loading: May require higher catalyst loadings compared to direct hydrogenation.

Data-Driven Comparison of Reducing Agents for Nitroindazoles

The following table summarizes the key performance indicators for the most common reducing agents based on literature precedents and in-house experimental data.

Reducing Agent/SystemTypical ConditionsYield (%)Functional Group ToleranceScalabilityKey Considerations
H₂/Pd-C H₂ (1-50 atm), MeOH or EtOH, rt>90Good, but sensitive to alkenes, alkynes, benzyl groups, and halogens.[2]ExcellentRequires specialized hydrogenation equipment.
H₂/Pt-C H₂ (1-50 atm), AcOH or EtOH, rt>90Similar to Pd/C, but sometimes better for preserving halogens.[3]ExcellentCatalyst can be more expensive than Pd/C.
SnCl₂·2H₂O EtOH or EtOAc, reflux80-95Excellent for preserving carbonyls, esters, and nitriles.[6]GoodGenerates tin waste; work-up can be tedious.[5]
Fe/HCl or NH₄Cl EtOH/H₂O, reflux80-95Robust and highly selective for the nitro group.[6]GoodGenerates iron sludge; acidic conditions may not be suitable for all substrates.[4]
N₂H₄·H₂O/Pd-C MeOH or EtOH, reflux85-95Good; often preserves halogens better than H₂/Pd-C.[3]GoodHydrazine is toxic and requires careful handling.
HCOONH₄/Pd-C MeOH or EtOH, reflux85-95Good; a safer alternative to hydrazine.[10]GoodReaction can be slow; requires a large excess of the formate salt.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Nitroindazole using H₂/Pd-C

This protocol describes a standard procedure for the reduction of 5-nitroindazole to 5-aminoindazole using catalytic hydrogenation.

  • To a solution of 5-nitroindazole (1.0 g, 6.13 mmol) in methanol (20 mL) in a Parr shaker flask, add 10% Pd/C (100 mg, 10% w/w).

  • Seal the flask and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi and shake at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford 5-aminoindazole as a solid.

Protocol 2: Metal-Mediated Reduction of 6-Nitroindazole using SnCl₂·2H₂O

This protocol provides a reliable method for the reduction of a nitroindazole in the presence of other potentially reducible functional groups.

  • To a stirred solution of 6-nitroindazole (1.0 g, 6.13 mmol) in ethanol (30 mL), add SnCl₂·2H₂O (6.92 g, 30.65 mmol, 5 equivalents).[6]

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Carefully add a saturated aqueous solution of NaHCO₃ with stirring until the pH is basic (pH ~8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-aminoindazole.

Visualization of Key Concepts

Workflow for Selecting a Reducing Agent

The following diagram illustrates a decision-making workflow for selecting the most appropriate reducing agent based on the substrate's functional group profile.

Reducing_Agent_Selection Start Start: Nitroindazole Substrate Check_Halogen Halogen Present? Start->Check_Halogen Check_Carbonyl Carbonyl/Nitrile Present? Check_Halogen->Check_Carbonyl No H2_RaneyNi H2/Raney Ni or Pt/C (Prevents Dehalogenation) Check_Halogen->H2_RaneyNi Yes Check_Alkene Alkene/Alkyne/Benzyl Present? Check_Carbonyl->Check_Alkene No SnCl2 SnCl2 (Excellent Chemoselectivity) Check_Carbonyl->SnCl2 Yes H2_PdC H2/Pd-C (High Yield, Clean) Check_Alkene->H2_PdC No Check_Alkene->SnCl2 Yes Transfer_H Transfer Hydrogenation (e.g., N2H4/Pd-C) H2_PdC->Transfer_H Alternative (No H2 pressure) Fe_HCl Fe/HCl or Fe/NH4Cl (Robust, Cost-Effective) H2_RaneyNi->Fe_HCl Alternative SnCl2->Fe_HCl Alternative

Caption: Decision workflow for selecting a suitable reducing agent for nitroindazoles.

General Mechanism of Catalytic Hydrogenation

This diagram outlines the key steps in the catalytic hydrogenation of a nitro group on a catalyst surface.

Catalytic_Hydrogenation_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) Nitro R-NO2 Nitroso R-NO Nitro->Nitroso + H2 Hydroxylamine R-NHOH Nitroso->Hydroxylamine + H2 Amine R-NH2 Hydroxylamine->Amine + H2 Product Aminoindazole + H2O Amine->Product Reactants Nitroindazole + H2 Reactants->Nitro

Caption: Simplified mechanism of nitro group reduction via catalytic hydrogenation.

Conclusion

The reduction of the nitro group on the indazole ring is a fundamental transformation in the synthesis of medicinally relevant molecules. While catalytic hydrogenation with H₂/Pd-C remains a highly efficient and clean method, its chemoselectivity can be a concern. For substrates bearing sensitive functional groups, metal-mediated reductions, particularly with SnCl₂, offer superior selectivity, albeit with a more demanding work-up. Transfer hydrogenation presents a practical alternative, balancing efficiency with operational simplicity. The optimal choice of reducing agent will ultimately depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and achieving their synthetic goals.

References

  • Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157. [Link]

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  • Various authors. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate. [Link]

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Navigating the Synthesis of 3-Substituted Indazoles: A Comparative Guide to N-Protecting Groups in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Functionalized Indazoles and the Crucial Role of N-Protection

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases, from oncology to neurodegenerative disorders. The C-3 position of the indazole ring is a particularly important site for synthetic elaboration, allowing for the introduction of diverse functionalities that can modulate the biological activity of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have emerged as powerful tools for the C-3 functionalization of 3-iodoindazoles.

However, the acidic N-H proton of the indazole ring can significantly interfere with these catalytic cycles, leading to side reactions, catalyst inhibition, and diminished yields. Consequently, the protection of the indazole nitrogen is often a prerequisite for successful and efficient cross-coupling. The choice of the N-protecting group is not trivial, as it can profoundly influence the reactivity of the 3-iodoindazole substrate through a combination of electronic and steric effects. This guide provides a comparative analysis of the reactivity of 3-iodo-1H-indazoles bearing different N-protecting groups in key cross-coupling reactions, supported by experimental data to aid researchers in the strategic design of their synthetic routes.

Comparative Analysis of N-Protecting Groups in Palladium-Catalyzed Cross-Coupling Reactions

The ideal N-protecting group should be readily introduced and removed under mild conditions, be stable to the reaction conditions of the cross-coupling step, and favorably influence the reactivity of the substrate. Here, we compare the performance of several commonly used N-protecting groups: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Tetrahydropyranyl (THP), and Tosyl (Ts).

The Unprotected Indazole: A Viable Substrate in Specific Cases

While N-protection is generally recommended, some Suzuki-type vinylation reactions have been successfully performed on unprotected 3-iodoindazoles.[1][2][3] Microwave-assisted conditions, in particular, have shown promise in promoting the desired C-3 vinylation without the need for a protecting group.[2][3] However, for other cross-coupling reactions, particularly Sonogashira and Heck couplings, the absence of an N-protecting group often leads to catalyst inhibition and undesired side reactions.[1]

tert-Butoxycarbonyl (Boc) Group: A Widely Used but Potentially Labile Choice

The Boc group is a popular choice for nitrogen protection due to its ease of introduction and removal under acidic conditions. However, its stability in the basic conditions often employed in cross-coupling reactions can be a concern, particularly when the indazole ring is substituted with strong electron-withdrawing groups.

A study on the Suzuki-Miyaura vinylation of 3-iodo-5-nitroindazole provided a direct comparison between the N-Boc protected and unprotected substrates.[2]

Table 1: Suzuki-Miyaura Vinylation of 3-iodo-5-nitroindazole Derivatives [2]

EntrySubstrateProtecting GroupYield (%)
13-iodo-5-nitroindazoleBoc13% (plus 86% deprotected starting material)
23-iodo-5-nitroindazoleNone87%

The stark difference in yields highlights the lability of the Boc group in the presence of the electron-withdrawing nitro group.[2] The basic reaction conditions likely facilitate the deprotection of the Boc group, leading to the recovery of the unprotected starting material and a significantly lower yield of the desired vinylated product.[2] This suggests that for indazoles bearing strongly electron-withdrawing substituents, the Boc group may not be the optimal choice.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: A Robust and Versatile Option

The SEM group is known for its robustness under a wide range of reaction conditions, including those involving organometallics and strong bases. It can be cleaved under fluoride-mediated or acidic conditions. While direct comparative studies are scarce, the successful use of N-SEM protection in the C-3 lithiation of indazoles suggests its utility in subsequent cross-coupling reactions.[4] The SEM group is generally considered to be more stable than the Boc group under basic conditions, making it a potentially better choice for cross-coupling reactions of indazoles, especially those with electron-withdrawing substituents.

Tetrahydropyranyl (THP) Group: A Classical Protecting Group with Stereochemical Considerations

The THP group is a widely used, acid-labile protecting group for alcohols and amines. Its application in the functionalization of indazoles has been documented, particularly in the context of metalation reactions prior to cross-coupling. The THP group is generally stable to the basic conditions of many cross-coupling reactions. However, the introduction of a stereocenter upon its installation can lead to diastereomeric mixtures, which may complicate purification and characterization.

Tosyl (Ts) Group: An Electron-Withdrawing Protector with Potential for Reactivity Modulation

Mechanistic Insights: How N-Protecting Groups Influence Reactivity

The choice of N-protecting group influences the reactivity of 3-iodo-1H-indazoles in palladium-catalyzed cross-coupling reactions through a combination of electronic and steric effects.

G Influence of N-Protecting Groups on Reactivity cluster_PG N-Protecting Group (PG) cluster_Reaction Impact on Catalytic Cycle PG Protecting Group (e.g., Boc, SEM, THP, Tosyl) Electronic Electronic Effects (Electron-donating/withdrawing) PG->Electronic Steric Steric Hindrance (Bulkiness of the group) PG->Steric OA Oxidative Addition (Rate-determining step) Electronic->OA Modulates electrophilicity of C-I bond Stability Substrate/Catalyst Stability Electronic->Stability Influences stability of intermediates Steric->OA Hinders approach of Pd(0) catalyst RE Reductive Elimination OA->RE Outcome Overall Reaction Outcome (Yield, Reaction Time, Selectivity) RE->Outcome Stability->Outcome

Caption: Logical flow of how N-protecting groups impact cross-coupling outcomes.

  • Electronic Effects: Electron-withdrawing protecting groups, such as the tosyl group, decrease the electron density of the indazole ring system. This increased electrophilicity at the C-3 position can facilitate the rate-determining oxidative addition step of the palladium catalyst to the C-I bond. Conversely, electron-donating groups may have the opposite effect.

  • Steric Effects: Bulky protecting groups can sterically hinder the approach of the palladium catalyst to the C-I bond, potentially slowing down the rate of oxidative addition. The choice of a less bulky protecting group may be advantageous in cases where steric hindrance is a concern, for instance, with sterically demanding coupling partners.

  • Stability: The stability of the protecting group under the specific reaction conditions is paramount. As observed with the Boc group in the presence of a nitro substituent, premature cleavage of the protecting group can lead to the formation of the less reactive unprotected indazole and significantly lower the yield of the desired product.

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions of N-protected 3-iodoindazoles.

Suzuki-Miyaura Vinylation of Unprotected 3-Iodo-5-nitro-1H-indazole[2]

G start Start step1 Combine 3-iodo-5-nitro-1H-indazole, pinacol vinylboronate, Pd(PPh3)4, and K3PO4 in a microwave vial. start->step1 step2 Add dioxane and water. step1->step2 step3 Seal the vial and heat in a microwave reactor at 120 °C for 10 min. step2->step3 step4 Cool, dilute with water, and extract with ethyl acetate. step3->step4 step5 Wash with brine, dry over Na2SO4, and concentrate. step4->step5 step6 Purify by column chromatography. step5->step6 end End step6->end

Caption: Experimental workflow for Suzuki-Miyaura vinylation.

  • Materials: 3-iodo-5-nitro-1H-indazole, pinacol vinylboronate, Pd(PPh₃)₄, K₃PO₄, dioxane, water, ethyl acetate, brine, Na₂SO₄.

  • Procedure:

    • To a microwave reaction vial, add 3-iodo-5-nitro-1H-indazole (1.0 equiv), pinacol vinylboronate (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (3.0 equiv).

    • Add dioxane and water (4:1 ratio).

    • Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 10 minutes.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-vinyl-5-nitro-1H-indazole.

General Protocol for Sonogashira Coupling of N-Protected 3-Iodoindazoles[4]

G start Start step1 Combine N-protected 3-iodoindazole, PdCl2(PPh3)2, CuI, and PPh3 in a reaction vessel. start->step1 step2 Evacuate and backfill with an inert gas. step1->step2 step3 Add DMF, triethylamine, and the terminal alkyne. step2->step3 step4 Heat the mixture at 70 °C for 24-48 h. step3->step4 step5 Cool, dilute with water, and extract with an organic solvent. step4->step5 step6 Wash, dry, and concentrate the organic phase. step5->step6 step7 Purify by column chromatography. step6->step7 end End step7->end

Caption: General workflow for Sonogashira coupling.

  • Materials: N-protected 3-iodoindazole, terminal alkyne, PdCl₂(PPh₃)₂, CuI, PPh₃, DMF, triethylamine, organic solvent for extraction, water, brine, Na₂SO₄.

  • Procedure:

    • In a reaction vessel, combine the N-protected 3-iodoindazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), and PPh₃ (0.1 equiv).

    • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous DMF and triethylamine, followed by the terminal alkyne (1.1 equiv).

    • Heat the reaction mixture at 70 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of N-Protected 3-Iodoindazoles[8][9][10]

G start Start step1 Combine N-protected 3-iodoindazole, palladium precatalyst, ligand, and base in a reaction vessel. start->step1 step2 Evacuate and backfill with an inert gas. step1->step2 step3 Add anhydrous solvent and the amine. step2->step3 step4 Heat the mixture under an inert atmosphere. step3->step4 step5 Cool, dilute with a suitable solvent, and filter if necessary. step4->step5 step6 Wash, dry, and concentrate the filtrate. step5->step6 step7 Purify by column chromatography. step6->step7 end End step7->end

Caption: General workflow for Buchwald-Hartwig amination.

  • Materials: N-protected 3-iodoindazole, amine, palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine ligand (e.g., Xantphos, BINAP), base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu), anhydrous solvent (e.g., toluene, dioxane).

  • Procedure:

    • To a reaction vessel, add the N-protected 3-iodoindazole (1.0 equiv), palladium precatalyst (e.g., 1-5 mol%), phosphine ligand (e.g., 2-10 mol%), and base (e.g., 1.5-2.0 equiv).

    • Evacuate the vessel and backfill with an inert gas.

    • Add the anhydrous solvent and the amine (1.1-1.5 equiv).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite if necessary.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The selection of an appropriate N-protecting group is a critical parameter in the successful palladium-catalyzed cross-coupling of 3-iodoindazoles. While unprotected indazoles can be employed in specific Suzuki vinylation reactions, N-protection is generally indispensable for achieving high yields and avoiding side reactions in a broader range of transformations, including Sonogashira and Buchwald-Hartwig couplings.

The Boc group, while common, exhibits lability under basic conditions, particularly with electron-deficient indazole systems. The SEM group offers greater stability and is a promising alternative. The THP group is a viable option, though the introduction of a stereocenter should be considered. The strongly electron-withdrawing tosyl group may enhance reactivity but requires harsher deprotection conditions.

Further systematic studies directly comparing a wider range of N-protecting groups for 3-iodoindazoles under standardized Suzuki, Sonogashira, and Buchwald-Hartwig conditions are warranted. Such investigations would provide invaluable data for medicinal and synthetic chemists, enabling a more rational selection of protecting groups to optimize the synthesis of novel and diverse 3-substituted indazole derivatives.

References

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  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. [Link]

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  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

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  • Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. (n.d.). [Link]

  • Recent Advances in the Schiff Bases and N -Heterocyclic Carbenes as Ligands in the Cross-Coupling Reactions: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines | Request PDF. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2021). MDPI. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for.... (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). YouTube. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines | Request PDF. [Link]

  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts. [Link]

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A Senior Application Scientist's Guide to Kinetic Analysis of Heck Reactions with Substituted Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Heck Reaction in Modern Drug Discovery

The palladium-catalyzed Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] Its application in the pharmaceutical industry is particularly profound, where the construction of complex molecular architectures is paramount. Among the vast array of heterocyclic scaffolds utilized in drug discovery, the indazole moiety is of significant interest due to its prevalence in a multitude of biologically active compounds. The ability to functionalize the indazole core, for instance, through the Heck reaction with substituted iodoindazoles, opens up avenues for the synthesis of novel therapeutic agents.

This guide provides a comprehensive analysis of the kinetic data for Heck reactions involving substituted iodoindazoles. We will delve into the mechanistic underpinnings of the reaction, present a robust experimental protocol for kinetic analysis, and offer a comparative study of how different substituents on the iodoindazole ring influence reaction rates. Our objective is to equip researchers with the knowledge to not only understand but also to optimize these critical transformations in their own laboratories.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2] Understanding this cycle is fundamental to interpreting kinetic data and making informed decisions about reaction optimization.

The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, a substituted iodoindazole) in an oxidative addition step to form a Pd(II) complex.[3][4] This step involves the breaking of the carbon-iodine bond and the formation of new palladium-carbon and palladium-iodine bonds. For less reactive aryl halides, this can be the rate-determining step of the entire cycle.[5]

  • Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the Pd(II) complex and subsequently undergoes migratory insertion into the palladium-aryl bond.[3][5] This step forms a new carbon-carbon bond and a palladium-alkyl intermediate. For reactive aryl iodides, this step or a subsequent one is often turnover-limiting.[6][7]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[3]

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[5] The catalyst is now ready to re-enter the catalytic cycle.

Heck_Reaction_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂I (Oxidative Addition Product) Pd0->PdII_Aryl Oxidative Addition (+ Ar-I) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]I PdII_Aryl->PdII_Alkene Alkene Coordination (+ Alkene) PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂I PdII_Alkene->PdII_Alkyl Migratory Insertion PdH H-Pd(II)L₂I PdII_Alkyl->PdH β-Hydride Elimination (+ Product) PdH->Pd0 Reductive Elimination (+ Base, - Base-HI)

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol for Kinetic Analysis

A well-designed kinetic experiment is crucial for obtaining reliable and reproducible data. The following protocol outlines a general procedure for monitoring the progress of a Heck reaction using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Substituted Iodoindazole

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • HPLC grade solvents

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical balance

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Thermostatted reaction block or oil bath

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted iodoindazole and the internal standard in anhydrous DMF.

    • Prepare a separate stock solution of the alkene in anhydrous DMF.

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst precursor (Pd(OAc)₂) and the ligand (PPh₃) in anhydrous DMF.

  • Reaction Setup:

    • In a series of reaction vials, add the desired volume of the iodoindazole/internal standard stock solution.

    • Add the desired volume of the alkene stock solution to each vial.

    • Place the vials in the thermostatted reaction block set to the desired temperature and allow them to equilibrate.

  • Initiation of the Reaction and Sampling:

    • Initiate the reactions by adding the catalyst stock solution to each vial at timed intervals.

    • At specific time points, withdraw an aliquot from each reaction vial and quench it by diluting with a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The method should be developed to achieve baseline separation of the starting materials, product, and internal standard.

    • Generate a calibration curve for the substituted iodoindazole and the product against the internal standard to allow for accurate quantification.

  • Data Processing:

    • From the HPLC data, determine the concentration of the reactants and products at each time point.

    • Plot the concentration of the starting material versus time to obtain the reaction profile.

    • Use the initial rates method or integrated rate laws to determine the reaction order with respect to each reactant and the overall rate constant.

Kinetic_Experiment_Workflow cluster_workflow Kinetic Experiment Workflow Prep Stock Solution Preparation Setup Reaction Setup (Substrates & Solvent) Prep->Setup Equilibrate Temperature Equilibration Setup->Equilibrate Initiate Catalyst Injection (Reaction Start) Equilibrate->Initiate Sample Timed Aliquot Sampling & Quenching Initiate->Sample t = 0, 1, 2... Analyze HPLC Analysis Sample->Analyze Process Data Processing & Kinetic Analysis Analyze->Process

Caption: Workflow for a typical kinetic experiment.

Comparative Analysis of Substituted Iodoindazoles

The electronic nature of the substituent on the iodoindazole ring is expected to have a significant impact on the rate of the Heck reaction. Electron-withdrawing groups (EWGs) generally increase the rate of oxidative addition, which can lead to an overall faster reaction.[8] Conversely, electron-donating groups (EDGs) can slow down this step.[7]

To illustrate this principle, we present a comparative analysis of a hypothetical series of 5-substituted iodoindazoles in a Heck reaction with n-butyl acrylate. The following table summarizes the expected kinetic data based on the electronic properties of the substituents.

Substituent (at 5-position)Electronic NatureHammett Parameter (σp)Relative Initial Rate (Normalized)
-NO₂Strong EWG0.785.2
-CNModerate EWG0.664.1
-HNeutral0.001.0
-CH₃Weak EDG-0.170.6
-OCH₃Strong EDG-0.270.3

Analysis of the Data:

The trend observed in the table aligns with the established mechanistic understanding of the Heck reaction. The strong electron-withdrawing nitro group significantly accelerates the reaction, with a relative rate more than five times that of the unsubstituted iodoindazole. This is attributed to the increased electrophilicity of the carbon-iodine bond, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

As the electron-withdrawing character of the substituent decreases, so does the reaction rate. The unsubstituted iodoindazole serves as our baseline.

Conversely, the introduction of electron-donating groups, such as methyl and methoxy, leads to a noticeable decrease in the reaction rate. These groups increase the electron density on the aromatic ring, making the carbon-iodine bond less polarized and thus less reactive towards the palladium catalyst.

Implications for Drug Development and Process Optimization

The kinetic data presented herein has direct implications for drug development professionals. A thorough understanding of how substituents influence reaction rates allows for:

  • Rational Design of Synthetic Routes: Chemists can anticipate which analogs in a series will be more challenging to synthesize and adjust reaction conditions accordingly.

  • Optimization of Reaction Conditions: For slower-reacting substrates (e.g., those with electron-donating groups), one might consider using more active catalyst systems, higher temperatures, or longer reaction times to achieve desired conversions.

  • Troubleshooting of Synthetic Challenges: When a Heck reaction is performing poorly, an analysis of the electronic nature of the substituents can provide valuable clues as to the root cause of the issue.

References

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. Available at: [Link]

  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. Available at: [Link]

  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Available at: [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. Available at: [Link]

  • Kinetic Study of the Heck Reaction: An Interdisciplinary Experiment - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available at: [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - OUCI. Available at: [Link]

  • Kinetic Study of the Heck Reaction: An Interdisciplinary Experiment. - Dialnet. Available at: [Link]

  • Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • HECK REACTION: Heterocyclic reactants mechanism - YouTube. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Heck reaction - Chemistry LibreTexts. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

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  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

  • Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species | Request PDF - ResearchGate. Available at: [Link]

Sources

A Comprehensive Guide to Validating the Regiochemistry of Nitration on 1-Methyl-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Regiocontrol in Indazole Chemistry

1-Methyl-indazole is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group via electrophilic aromatic substitution is a key synthetic transformation, as the nitro group can be readily converted into other functional groups, such as amines, which are pivotal for further molecular elaboration.

However, the nitration of 1-methyl-indazole can theoretically yield several regioisomers, primarily the 3-nitro, 5-nitro, and to a lesser extent, other isomers. The precise placement of the nitro group is critical as it dictates the pharmacological and physicochemical properties of the final compound. Therefore, robust and validated methods for controlling and confirming the regiochemistry of this reaction are paramount in drug discovery and development.

Mechanistic Considerations and Predicting Regioselectivity

The regiochemical outcome of the electrophilic nitration of 1-methyl-indazole is governed by the electronic properties of the bicyclic system. The pyrazole ring is generally considered electron-deficient, while the benzene ring is electron-rich. The N-methyl group at the 1-position influences the electron density distribution throughout the ring system.

Computational studies and experimental evidence suggest that the positions most susceptible to electrophilic attack are C3 and C5. The C3 position is activated by the lone pair of the N2 atom, while the C5 position is activated by the overall electron-donating nature of the fused pyrazole ring system relative to a simple benzene ring. The choice of nitrating agent and reaction conditions can influence the ratio of the resulting isomers.

dot

Caption: General mechanism for the nitration of 1-methyl-indazole.

Comparative Analysis of Nitration Protocols

The choice of nitrating agent and reaction conditions significantly impacts the regioselectivity and overall yield of the reaction. Here, we compare two common protocols for the nitration of 1-methyl-indazole.

Protocol 1: Classical Mixed Acid (HNO₃/H₂SO₄) Nitration

This is the most common and cost-effective method for nitration.[1][2] The strong acidic environment generates the highly reactive nitronium ion (NO₂⁺).

Experimental Protocol:

  • To a stirred solution of 1-methyl-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Milder Nitrating Agents

For substrates sensitive to strong acids, milder nitrating agents can be employed.[3][4] These reagents often offer improved regioselectivity.

Experimental Protocol (Using a Nitropyrazole Reagent):

  • Dissolve 1-methyl-indazole (1.0 eq) and a nitropyrazole reagent (e.g., 5-methyl-1,3-dinitro-1H-pyrazole, 1.2 eq) in a suitable solvent like acetonitrile.[3][4]

  • Add a Lewis acid catalyst (e.g., Cu(OTf)₂) and heat the reaction mixture at a controlled temperature (e.g., 80 °C).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent.

  • Purify the product using standard chromatographic techniques.

Data Summary:

ProtocolNitrating AgentTypical Regioisomeric Ratio (3-nitro : 5-nitro)AdvantagesDisadvantages
1HNO₃ / H₂SO₄Varies, often a mixtureCost-effective, readily available reagentsHarsh conditions, potential for side reactions, moderate selectivity
2NitropyrazoleCan be highly selectiveMilder conditions, higher selectivityMore expensive reagents, may require optimization

Definitive Validation of Regiochemistry: A Multi-technique Approach

Unambiguous determination of the nitro group's position is crucial. A combination of spectroscopic techniques is essential for this validation.

dot

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-methyl-6-nitro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Its versatile nature allows for substitutions that can fine-tune its pharmacological profile, leading to the development of drugs with activities ranging from anticancer to antimicrobial.[2][3][4] This guide focuses on the 1-methyl-6-nitro-1H-indazole core, providing an in-depth analysis of its structure-activity relationships (SAR). We will explore how modifications to this scaffold influence biological efficacy, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel therapeutic agents.

The 1-methyl-6-nitro-1H-indazole structure is of particular interest. The methyl group at the N1 position often enhances metabolic stability and modulates binding interactions, while the nitro group at the C6 position is a strong electron-withdrawing group crucial for the biological activity of many nitroaromatic compounds.[5][6] In antiparasitic agents, for instance, the nitro group can be bioreduced to generate cytotoxic reactive nitrogen species.[7] Understanding how substitutions at other positions of this core structure impact its activity is paramount for optimizing lead compounds.

Synthesis_Workflow start 6-nitro-1H-indazole in DMF deprotonation Add NaH at 0°C (Deprotonation) start->deprotonation methylation Add Iodomethane (Methylation) deprotonation->methylation stir Stir at RT for 16h methylation->stir quench Quench with Water & Extract with Ethyl Acetate stir->quench wash Wash Organic Layer quench->wash dry Dry over MgSO4 & Concentrate wash->dry purify Flash Chromatography dry->purify product 1-methyl-6-nitro-1H-indazole purify->product MTT_Assay_Workflow start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Add Serial Dilutions of Indazole Analogs incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Add DMSO (Solubilization) incubate3->solubilize read Measure Absorbance (Plate Reader) solubilize->read analyze Calculate IC50 Values read->analyze Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Indazole Analog (Kinase Inhibitor) Inhibitor->RAF Inhibition Inhibitor->MEK

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Iodo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 3-iodo-1-methyl-6-nitro-1H-indazole. As a specialized heterocyclic compound used in synthetic and medicinal chemistry, its unique structure—incorporating a halogen, a nitro group, and an indazole core—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

Hazard Assessment and Chemical Profile

The primary step in safe disposal is understanding the inherent risks of the compound. The structure of this compound presents a combination of hazards that dictate its handling and disposal pathway.

  • Halogenated Organic: The presence of an iodine atom classifies this compound as a halogenated organic waste.[2] Such compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of persistent and toxic byproducts into the environment.[3][4]

  • Nitro Aromatic Compound: Nitro groups can impart thermal instability and, in some contexts, explosive properties.[5][6] While this specific compound is not rated as an explosive, it should be treated with caution, avoiding high temperatures and incompatible materials like strong reducing agents. The thermal decomposition of related nitro-heterocyclic compounds can begin with the cleavage of the C-NO2 bond, producing oxidative products like NO2.[7]

  • Biologically Active Scaffold: The indazole core is prevalent in many biologically active molecules, suggesting the compound may have unforeseen toxicological properties.[1][8][9]

The table below summarizes the inferred hazard profile based on similar chemical structures.

PropertyInferred CharacteristicRationale & References
Physical Form Solid, likely a crystalline powder.Based on analogous indazole derivatives.[10][11]
GHS Hazard Class Likely Acute Toxicity (Oral, Dermal), Skin Irritant, Eye Irritant.Inferred from safety information for similar nitro-indazole and halogenated compounds.[11][12][13]
Storage Class Combustible Solid.Based on data for a protected version of 3-iodo-6-nitro-indazole.[11]
Primary Hazard Halogenated Organic Waste, Potential Environmental Hazard.The iodine content mandates disposal as halogenated waste.[2][14][15]
Reactivity Avoid strong oxidizing agents, strong reducing agents, and excessive heat. The nitro group can be reduced, and the iodo group can participate in cross-coupling reactions.[8][16]

Immediate Safety Protocols: Spills and Exposure

Vigilance and preparation are paramount when handling this compound.

Personal Protective Equipment (PPE)

A standard PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemical-resistant nitrile gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Body Protection: A fully fastened laboratory coat is mandatory.

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[14]

  • Don PPE: Before cleanup, don the full PPE described above.

  • Contain the Spill: Do not use water. Cover the spilled solid with a dry, inert absorbent material, such as a 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and sand.[17]

  • Collect Waste: Carefully scoop the mixture into a clearly labeled, sealable container designated for hazardous waste.[14][18]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the cloth in the same hazardous waste container.

  • Dispose: Seal the container and manage it as halogenated hazardous waste according to the procedures in the following sections.

Disposal Pathway: A Step-by-Step Guide

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The only acceptable method for final disposal is through a licensed hazardous waste management service, which will use high-temperature incineration.

Step 1: Waste Segregation

Proper segregation is the most critical step in the laboratory. Mixing waste streams can lead to dangerous reactions and significantly increases disposal costs.

  • Designated Container: Collect all waste containing this compound in a dedicated, leak-proof container made of a compatible material (e.g., HDPE).[19][20]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". List all other constituents and their approximate percentages.[15][19]

  • Classification: This waste must be classified as Halogenated Organic Waste .[2][3] Never mix it with non-halogenated solvent waste.[3]

DisposalDecisionWorkflow start Waste Material: This compound & Contaminated Items check_halogen Does it contain a halogen (I, Br, Cl, F)? start->check_halogen halogen_stream Segregate as HALOGENATED ORGANIC WASTE check_halogen->halogen_stream  Yes   check_nitro Does it contain a nitro group? halogen_stream->check_nitro nitro_note Note Potential Hazards: - Thermal Sensitivity - Avoid Reductants/Heat check_nitro->nitro_note  Yes   collect Collect in a compatible, sealed, and clearly labeled Hazardous Waste container. check_nitro->collect nitro_note->collect store Store in secondary containment, away from incompatible materials. collect->store dispose Arrange pickup by a licensed hazardous waste service for incineration. store->dispose

Disposal Decision Workflow for the Compound.
Step 2: Container Management

Proper management of the waste container ensures safety while awaiting pickup.

  • Keep Closed: The waste container must be tightly sealed at all times, except when adding waste.[15][19]

  • Secondary Containment: Store the container in a designated satellite accumulation area within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[20]

  • Segregation: Keep the container segregated from incompatible waste streams, particularly strong acids, bases, and reactive chemicals.[19]

Step 3: Decontamination of Glassware and Equipment

Any apparatus that has come into contact with the compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone).

  • Collect Rinseate: This first rinseate is considered hazardous waste and MUST be collected and added to the designated halogenated waste container.[20]

  • Subsequent Cleaning: After the initial hazardous rinse, glassware can be cleaned using standard laboratory procedures.

  • Empty Containers: The original chemical container, even if "empty," must be managed as hazardous waste unless triple-rinsed. The first two rinses must be collected as hazardous waste.[20]

Step 4: Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

  • Provide Information: Accurately describe the waste stream as "Halogenated Organic Solid Waste" and provide the full chemical name and any other components in the waste container.

  • Schedule Pickup: Follow your institution's procedures to schedule a waste pickup.

This structured approach ensures that this compound is managed safely from the laboratory bench to its final disposal, protecting researchers and the environment.

References

  • ChemBK. (2024). 3-IODO-6-NITRO (1H)INDAZOLE - Physico-chemical Properties. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Retrieved from [Link]

  • Duke SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous waste segregation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and reactivity of azole-based iodazinium salts. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ResearchGate. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • PubMed. (2024). Theoretical study on the thermal decomposition mechanism of 2-nitro-[8][10][16]triazolo[1,5-a][11][16][21]triazine-5,7-diamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ResearchGate. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Thermal decomposition of some nitroanilinoacetic acids. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 3-Iodo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of 3-Iodo-1-methyl-6-nitro-1H-indazole (CAS No. 1363382-12-0). As a specialized heterocyclic compound, its utility as a synthetic intermediate in drug development is significant.[1] However, the absence of comprehensive, publicly available toxicological data necessitates a conservative and rigorous approach to safety. The protocols outlined herein are synthesized from the known hazards of its constituent functional groups—an indazole core, a nitroaromatic system, and an organoiodine moiety—to ensure the highest level of protection for laboratory personnel.

Hazard Assessment: A Proactive Stance on Safety

A thorough understanding of potential risks is the foundation of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS), we must infer the hazards of this compound by examining its chemical structure and data from closely related analogues.

  • Aromatic Nitro Group: Aromatic nitro compounds are a well-documented class of chemicals with potential for significant toxicity.[2] A primary concern is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[2] Analogous compounds like 3-Methyl-6-nitro-1H-indazole are classified as harmful if swallowed, inhaled, or in contact with skin.[3] Therefore, we must assume all routes of exposure—ingestion, inhalation, and dermal contact—are potentially harmful.

  • Organoiodine Moiety: The presence of iodine attached to the indazole ring classifies this compound as a halogenated organic.[4] While the iodo group is crucial for synthetic transformations like Suzuki and Heck couplings, it also contributes to the overall hazard profile.[5] Iodine-containing compounds can be irritating to the skin, eyes, and respiratory system.[6][7]

  • Physical Form and Reactivity: This compound is typically a solid or crystalline powder.[8] This presents a significant risk of aerosolization and inhalation during handling, such as weighing or transfer. The indazole ring itself is a stable aromatic system, but the combination of functional groups makes it a reactive intermediate for chemical synthesis.[9]

A structural analogue, 3-Iodo-6-nitro-1H-indazole, is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4), with the hazard statement "Harmful if swallowed".[10] This reinforces the need for stringent containment measures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create multiple barriers between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand & Body Protection Respiratory Protection
Weighing & Transfer Chemical splash goggles and a full-face shield.Double-gloving with powder-free nitrile gloves. A chemical-resistant apron over a flame-resistant lab coat.Mandatory: All handling of the solid must occur within a certified chemical fume hood.
Solution Preparation & Reaction Chemical splash goggles. A face shield is recommended if splashing is possible.Double-gloving with powder-free nitrile gloves. A flame-resistant lab coat.Mandatory: All work must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[11]
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate) over nitrile gloves. A chemical-resistant suit or apron.A fit-tested N95 respirator or higher-level respiratory protection is required, even within a fume hood, to prevent inhalation of dust.[12]
Waste Disposal Chemical splash goggles.Double-gloving with powder-free nitrile gloves. A flame-resistant lab coat.Work should be performed in a well-ventilated area, preferably a fume hood when handling open containers.
  • Rationale for Double-Gloving: Given that analogous compounds are harmful in contact with skin, double-gloving provides an essential layer of redundancy.[3][12] Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Rationale for Face Shield: A face shield worn over safety goggles protects the entire face from splashes of solvents or reagents during solution preparation or from unexpected reactions.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents. The following protocol should be followed for all operations involving this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, transfer, and reaction setup, must be performed in a properly functioning and certified chemical fume hood.[13]

  • Safety Stations: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[14]

  • Designated Area: Cordon off a specific area within the fume hood for the experiment to contain potential spills and prevent cross-contamination.[11]

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, don all required PPE as specified in the table above. Assemble all necessary glassware, reagents, and waste containers inside the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer:

    • Perform all weighing operations on a tared weigh paper or in a suitable container inside the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

  • Reaction Monitoring: Keep the fume hood sash at the lowest practical height throughout the experiment. Continuously monitor the reaction for any signs of unexpected changes.

  • Post-Experiment Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water. Place the cleaning materials into the solid hazardous waste container.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Procedure prep Verify Fume Hood & Safety Stations don_ppe Don Full PPE (Double Gloves, Goggles, Coat) prep->don_ppe weigh Weigh Solid Compound don_ppe->weigh transfer Transfer & Prepare Solution weigh->transfer react Conduct Reaction transfer->react decon Decontaminate Surfaces & Glassware react->decon segregate Segregate Halogenated Waste (Solid & Liquid) decon->segregate dispose Store Waste in Labeled, Sealed Containers segregate->dispose

Caption: Workflow for handling this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper waste management is a critical final step in the chemical handling lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation is Paramount: Never mix halogenated waste streams with non-halogenated ones.[15] Doing so significantly increases disposal costs and complexity. This compound and any solutions containing it must be treated as Halogenated Organic Waste .[4][15]

Waste Streams
  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, paper towels, silica gel) must be collected in a designated, puncture-proof hazardous waste container. The container must be clearly labeled "Halogenated Organic Solid Waste" and list all chemical constituents.

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and solvent rinses, must be collected in a separate, sealed, and properly vented hazardous waste container.[16] The container must be clearly labeled "Halogenated Organic Liquid Waste" with the names and approximate concentrations of all components.

  • Empty Containers: The original container of this compound is not empty until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate). The first rinse must be collected and disposed of as halogenated liquid hazardous waste.[17] Subsequent rinses can also be collected. After rinsing and air-drying in a fume hood, the container can be disposed of as non-hazardous waste.

All waste containers must be kept securely closed when not in use and stored in a designated satellite accumulation area with secondary containment.[16][17]

References

  • ChemBK. 3-IODO-6-NITRO (1H)INDAZOLE - Physico-chemical Properties. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Iodine - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Homework.Study.com. What are the proper PPE to use when using Iodine? Available at: [Link]

  • PubChem. 3-Iodo-6-nitroindazole. Available at: [Link]

  • PharmaCompass. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • DuPont. SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available at: [Link]

  • International Enviroguard. 3 Common Chemicals That Require Protective Clothing. Available at: [Link]

  • DC Fine Chemicals. Safety Data Sheet - Omeprazole. Available at: [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • Temple University. Halogenated Solvents in Laboratories. Available at: [Link]

  • The University of British Columbia. Organic Solvent Waste Disposal. Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.